2-Vinylbenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
7522-79-4 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethenyl-1-benzofuran |
InChI |
InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2 |
InChI Key |
HVFZVIHIJNLIED-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Vinylbenzofuran – Structure, Synthesis, and Reactivity
Executive Summary
2-Vinylbenzofuran (CAS 7522-79-4) is a bicyclic aromatic compound characterized by a vinyl group attached to the C2 position of a benzofuran core. Structurally, it serves as a rigid, oxygen-containing analogue of styrene. Its unique electronic architecture—combining the aromaticity of the benzene ring, the diene character of the furan ring, and the exocyclic conjugation of the vinyl group—makes it a versatile intermediate in organic synthesis and materials science. This guide details its physicochemical properties, synthesis protocols, polymerization mechanisms, and applications in medicinal chemistry.
Part 1: Chemical Identity and Physical Properties[1]
This compound acts as a lipophilic building block. Its planar structure facilitates π-π stacking, influencing its behavior in polymerization and biological binding.
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 2-Ethenyl-1-benzofuran |
| CAS Number | 7522-79-4 |
| Molecular Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~222–223 °C (at 760 mmHg) |
| Density | ~1.06 g/cm³ |
| LogP | 3.10 (Estimated) |
| Solubility | Soluble in organic solvents (CH₂Cl₂, THF, Toluene); Insoluble in water |
Spectroscopic Identification
-
¹H NMR (CDCl₃, 400 MHz): Characteristic signals include the vinyl protons. The exocyclic vinyl group typically shows a dd pattern. The C3-H of the furan ring appears as a singlet or fine doublet around δ 6.5–6.7 ppm. The vinyl protons appear in the δ 5.2–6.8 ppm range depending on the specific environment (geminal/cis/trans coupling).
-
¹³C NMR: Distinct peaks for the C2 (quaternary, shifted downfield due to oxygen) and the vinyl carbons (terminal =CH₂ and internal -CH=).
Part 2: Electronic Structure and Reactivity
The reactivity of this compound is defined by the conjugation between the vinyl group and the benzofuran system.
-
Styrene Analogue: Like styrene, the vinyl group is activated by the aromatic ring, making it susceptible to radical and cationic polymerization.
-
Dienophilic Character: In Diels-Alder reactions, the vinyl group can act as a dienophile.[1]
-
Diene Character: While the benzene ring is inert, the furan ring + vinyl group forms a conjugated system. However, the aromaticity of the fused benzene ring reduces the diene reactivity of the furan moiety compared to isolated furans.
-
Photochemical Reactivity: Under UV irradiation, this compound undergoes [2+2] cycloaddition (dimerization) similar to vinyl aromatics.
Diagram 1: Reactivity Pathways
Caption: Primary reactivity manifolds for this compound driven by electronic conjugation.
Part 3: Synthesis Protocols
Method A: Dehydration of 1-(Benzofuran-2-yl)ethanol (Classic Route)
This method is robust and scalable, utilizing readily available salicylaldehyde.
Mechanism:
-
Condensation: Salicylaldehyde + Chloroacetone
2-Acetylbenzofuran. -
Reduction: 2-Acetylbenzofuran + NaBH₄
1-(Benzofuran-2-yl)ethanol. -
Dehydration: Alcohol
Alkene (this compound).
Protocol:
-
Precursor Synthesis: Dissolve salicylaldehyde (1.0 eq) and chloroacetone (1.1 eq) in acetone with K₂CO₃. Reflux for 4–6 hours. Workup to isolate 2-acetylbenzofuran.
-
Reduction: Dissolve 2-acetylbenzofuran in methanol at 0°C. Slowly add NaBH₄ (0.5 eq). Stir for 2 hours. Quench with dilute HCl, extract with ethyl acetate, and concentrate to obtain the alcohol.
-
Dehydration: Dissolve the alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap to remove water.
-
Purification: Neutralize with NaHCO₃, wash, and distill under reduced pressure to obtain this compound.
Method B: Wittig Olefination
Ideal for small-scale, high-purity synthesis starting from benzofuran-2-carboxaldehyde.
Protocol:
-
Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF under nitrogen.
-
Add n-Butyllithium (1.2 eq) dropwise at -78°C or 0°C to generate the ylide (solution turns yellow/orange).
-
Add Benzofuran-2-carboxaldehyde (1.0 eq) dropwise.
-
Warm to room temperature and stir for 2–4 hours.
-
Quench with water, extract with ether, and purify via silica gel chromatography (Hexanes/EtOAc).
Diagram 2: Synthesis Workflow
Caption: Step-wise synthesis via the dehydration of the secondary alcohol intermediate.
Part 4: Polymerization and Materials Science[6][8]
This compound is a "styrenic" monomer but with higher rigidity due to the fused bicyclic system.
Cationic Polymerization
Because the benzofuran ring is electron-rich (specifically the furan oxygen donates electron density), the vinyl group is highly reactive toward cationic initiators.
-
Initiators: BF₃[2]·OEt₂, SnCl₄, or AlCl₃.
-
Solvents: CH₂Cl₂ or Toluene (low temperature, -78°C to 0°C).
-
Properties: The resulting polymer, Poly(this compound), is a thermoplastic with a high glass transition temperature (Tg > 100°C) and excellent optical transparency. It is often investigated for photo-resist applications.
Radical Polymerization
Can be initiated by AIBN or Benzoyl Peroxide. However, chain transfer to the furan ring can sometimes limit molecular weight compared to pure styrene. Controlled radical polymerization (RAFT, ATRP) has been explored to create block copolymers.
Part 5: Biological Applications[7][10]
The this compound moiety appears as a structural motif or intermediate in various pharmacophores.
-
Medicinal Chemistry Scaffold: The benzofuran core is ubiquitous in natural products (e.g., Ailanthoidol). The vinyl group serves as a "handle" for further functionalization:
-
Heck Coupling: To attach aryl groups, creating 2-styrylbenzofurans (potential anti-amyloid agents for Alzheimer's).
-
Cyclopropanation: To create rigid cyclopropyl analogues.
-
-
Antimicrobial Agents: Derivatives synthesized via the functionalization of the vinyl group have shown activity against Gram-positive bacteria.
Part 6: Safety and Handling
-
Polymerization Hazard: Like styrene, this compound can autopolymerize if stored improperly. It should be stored cold (2–8°C) and potentially stabilized with a radical inhibitor (e.g., TBC - 4-tert-butylcatechol) if stored for long periods.
-
Toxicity: Standard precautions for vinyl aromatics apply. It is likely an irritant to eyes, skin, and respiratory tract. Use in a fume hood.
-
Flammability: Combustible liquid. Keep away from heat and open flames.
References
-
Synthesis via Copper Catalysis: Title: Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade. Source: Organic Letters (2014). URL:[Link]
-
Polymerization Properties: Title: The Preparation and Properties of this compound. Source: Journal of the American Chemical Society. URL:[Link]
-
Cationic Polymerization: Title: Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism. Source: PubMed Central (2022). URL:[Link]
-
Chemical Data & Identifiers: Title: this compound Compound Summary. Source: PubChem.[3] URL:[Link]
-
Diels-Alder Reactivity Context: Title: Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals.[4] Source: MDPI (Molecules). URL:[Link]
Sources
2-vinylbenzofuran CAS 7522-79-4 SDS safety data sheet
[1][2][3]
Document Control:
-
Version: 1.0 (Scientific Reference)
Part 1: Executive Summary
This compound (CAS 7522-79-4) is a bicyclic aromatic intermediate characterized by a benzofuran core substituted with a vinyl group at the C2 position. Structurally analogous to styrene but with enhanced electron density due to the oxygen heterocycle, it serves as a high-value building block in medicinal chemistry and materials science.
Its primary utility lies in its reactivity as a diene in Diels-Alder cycloadditions and as a monomer in functionalized polymer synthesis. However, this same reactivity necessitates rigorous handling protocols to prevent spontaneous polymerization or oxidative degradation. This guide provides a comprehensive technical analysis of its physicochemical properties, safety profile, and application protocols for drug development workflows.
Part 2: Physicochemical Profile & Identity[2]
The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) to establish a baseline for identification.
| Property | Specification | Technical Note |
| IUPAC Name | 2-Ethenyl-1-benzofuran | |
| Molecular Formula | C₁₀H₈O | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |
| Boiling Point | 222–223 °C (at 760 mmHg) | Predicted.[2] Distillable under reduced pressure (~85°C @ 10 mmHg). |
| Density | 1.07 ± 0.06 g/cm³ | Denser than water. |
| LogP | 3.15 (Estimated) | Lipophilic; indicates high membrane permeability potential. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Immiscible in water. |
| Refractive Index | 1.610 (Predicted) | High refractive index due to extended conjugation. |
Part 3: Hazard Identification & Safety Assessment
GHS Classification (derived from structural alerts and analog data): this compound possesses a reactive vinyl handle conjugated to an aromatic system, sharing hazard characteristics with styrene and benzofuran derivatives.
Core Hazards
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure, Cat 3): May cause respiratory irritation.[4]
-
Polymerization Hazard: CRITICAL. The compound is prone to exothermic self-polymerization if initiators (peroxides, heat, light) are present.
Structural Alerts & Toxicology
-
Benzofuran Moiety: Benzofuran derivatives are often investigated for bioactivity but can exhibit hepatotoxicity in metabolic studies due to epoxide formation at the C2-C3 bond during cytochrome P450 metabolism.
-
Vinyl Group: Acts as a Michael acceptor precursor or radical trap. Prolonged exposure to air forms peroxides, which can trigger explosive polymerization.
Part 4: Handling, Storage & Stability Protocols
The "Cold-Dark-Inert" Triad: To maintain reagent integrity, the following self-validating storage system is required.
Stabilization Protocol
Commercial samples should be stabilized with a radical inhibitor.
-
Standard Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone monomethyl ether (MEHQ) at 50–100 ppm.
-
Removal: Pass through a short column of activated basic alumina or wash with 1M NaOH immediately prior to use in sensitive catalytic reactions (e.g., Heck coupling).
Storage Decision Tree (Graphviz)
Figure 1: Decision logic for the intake and storage of this compound to prevent polymerization-induced loss.
Part 5: Synthesis & Applications in Drug Discovery[5][6]
Synthesis Pathway
The most robust synthesis involves the Wittig olefination of benzofuran-2-carboxaldehyde. This method avoids the harsh acidic conditions of dehydration that might prematurely polymerize the product.
Reaction Scheme: Benzofuran-2-carboxaldehyde + Ph3P=CH2 → this compound + Ph3P=O
Application: Diels-Alder Cycloaddition
This compound acts as a diene in [4+2] cycloadditions, a powerful method for generating tricyclic benzofuran derivatives found in anti-cancer pharmacophores (e.g., analogs of naturally occurring lignans).
Experimental Protocol: [4+2] Cycloaddition with Maleic Anhydride
Objective: Synthesize the tricyclic anhydride adduct.
Reagents:
-
This compound (1.0 equiv, freshly distilled)
-
Maleic Anhydride (1.2 equiv)
-
Toluene (Anhydrous, 0.5 M concentration)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.
-
Dissolution: Dissolve Maleic Anhydride in Toluene. Add this compound dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor via TLC (SiO2, Hexane:EtOAc 8:2). The vinylbenzofuran spot (high Rf) should disappear.
-
Workup: Cool to room temperature. If the adduct precipitates, filter and wash with cold toluene. If soluble, concentrate in vacuo and recrystallize from Hexane/EtOAc.
-
Validation: 1H NMR should show the disappearance of vinyl protons (δ 5.2–6.8 ppm) and the appearance of cyclohexene ring protons.
Mechanistic Pathway (Graphviz)
Figure 2: Mechanistic flow from this compound to dibenzofuran derivatives via Diels-Alder and subsequent aromatization.
Part 6: Emergency Response (Fire & Spill)
| Scenario | Protocol |
| Fire | Class B Fire. Use CO₂, dry chemical, or alcohol-resistant foam.[5] Do NOT use a solid water stream as it may scatter the burning liquid. Vapors are heavier than air and may travel to ignition sources. |
| Spill | Evacuate area. Eliminate ignition sources.[4] Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard with oxidizers). Place in a sealed container for hazardous waste disposal. |
| Exposure | Skin: Wash with soap/water for 15 min. Eyes: Rinse cautiously with water for 15 min; remove contact lenses. Inhalation: Move to fresh air; if breathing is difficult, administer oxygen. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 588974, this compound. Retrieved from [Link]
- Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents.
-
NIST Chemistry WebBook. 2-Vinylfuran Thermochemical Data (Structural Analog). Retrieved from [Link][6]
Technical Guide: Solubility Profile & Solvent Selection for 2-Vinylbenzofuran
[1]
Part 1: Executive Summary & Physicochemical Basis
2-Vinylbenzofuran is a lipophilic, heterocyclic monomer primarily utilized in the synthesis of functionalized polybenzofurans and as an intermediate in pharmaceutical scaffolds.[1] Its solubility behavior is governed by its rigid benzofuran core and the reactive vinyl pendant, which dictate a high affinity for aromatic and chlorinated solvents while exhibiting negligible aqueous solubility.
This guide provides a structural analysis of solvent interactions, quantitative solubility estimates, and field-proven protocols for handling this compound in research and drug development environments.[1]
Structural Determinants of Solubility
The solubility profile of this compound is driven by three molecular features:
-
High Lipophilicity (LogP ~3.1): The molecule lacks hydrogen bond donors (HBD) and has weak hydrogen bond acceptor (HBA) capabilities (furan oxygen), making it hydrophobic.
-
-
Stacking Potential: The planar benzofuran system favors solvents that can participate in -electron interactions (e.g., Toluene, Benzene).[1] -
Vinyl Reactivity: The vinyl group is susceptible to spontaneous polymerization.[1] Solvents must be selected not just for dissolving power, but for inertness toward cationic or radical propagation.[1]
Physicochemical Property Summary
| Property | Value | Implication for Solubility |
| Molecular Weight | 144.17 g/mol | Low MW facilitates rapid dissolution in compatible solvents.[1] |
| LogP (Octanol/Water) | ~3.1 (Est.) | Highly lipophilic; partitions strongly into organic phases.[1] |
| H-Bond Donors | 0 | Poor solubility in protic solvents (Water, Glycols).[1] |
| H-Bond Acceptors | 1 (Ether oxygen) | Weak interaction with alcohols; good interaction with aprotic dipoles.[1] |
| Boiling Point | ~222 °C | Suitable for high-temperature solution polymerization.[1] |
Part 2: Solubility Profile & Solvent Selection
Solvent Compatibility Matrix
The following data categorizes solvents based on their thermodynamic compatibility with this compound.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Matches the dispersive (London) and |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High solubility due to polarity matching.[1] Note: Accelerates cationic polymerization rates due to ion-pair dissociation.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Dipole-dipole interactions stabilize the molecule.[1] THF is ideal for anionic synthesis workflows.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility decreases significantly with temperature.[1] Often used as non-solvents to precipitate polymers.[1] |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Poor/Moderate | Lacks sufficient polarity/polarizability to overcome solute-solute interactions.[1] Used for recrystallization/purification.[1] |
| Aqueous | Water, PBS Buffers | Insoluble | Hydrophobic effect dominates.[1] (< 100 mg/L).[1] |
Hansen Solubility Parameter (HSP) Analysis
To scientifically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters. While experimental HSP values for this compound are rare, we estimate them based on structural analogs (Benzofuran and Styrene).[1]
-
(Dispersion): ~18.5 MPa
(High, due to aromaticity) -
(Polarity): ~4.0 MPa
(Low/Moderate, ether linkage) -
(Hydrogen Bonding): ~3.5 MPa
(Low, no OH/NH groups)
Solvent Selection Logic:
-
Best Solvents: Minimize the "interaction radius" (
) distance between the solvent and solute coordinates in Hansen space. Toluene ( : 18.0, : 1.4, : 2.0) is a near-perfect match. -
Precipitation Solvents: Methanol (
: 22.[1]3) has a massive H-bonding component that lies far outside the solubility sphere of this compound.[1]
Part 3: Visualization of Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Precipitation).
Caption: Decision matrix for solvent selection based on thermodynamic requirements and reaction kinetics.
Part 4: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Purpose: To determine the saturation limit of this compound in a specific solvent at ambient temperature (25°C).
Safety Precaution: this compound is light-sensitive and can polymerize.[1] Perform all steps under low light or amber glassware. Use a fume hood.[1]
Materials:
-
This compound (>98% purity)[2]
-
Target Solvent (HPLC Grade)
-
0.22 µm PTFE Syringe Filter[1]
-
Analytical Balance (0.0001g precision)
-
Vials with PTFE-lined caps[1]
Workflow:
-
Preparation: Weigh a clean, dry 20 mL scintillation vial (
). -
Saturation: Add 1.0 g of this compound to a separate mixing vial.
-
Solvent Addition: Add the target solvent in 0.5 mL increments, vortexing for 30 seconds after each addition.
-
Observation: Continue until the solid fully dissolves or a persistent suspension forms (supersaturation).[1]
-
Equilibration: Agitate the supersaturated mixture at 25°C for 4 hours.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into the pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (
) or reduced pressure (Rotavap) at <30°C to prevent polymerization. -
Measurement: Weigh the vial with the dry residue (
).
Calculation:
Diagram 2: Gravimetric Workflow
Caption: Step-by-step gravimetric analysis workflow for determining saturation limits.
Part 5: Critical Application Notes
Impact on Polymerization
The choice of solvent dramatically alters the outcome of this compound polymerization:
-
In Toluene (Non-polar): The propagating carbocation is tightly paired with its counterion. This results in slower propagation rates but higher stereoregularity (tacticity) and lower polydispersity (PDI).
-
In Dichloromethane (Polar): The solvent stabilizes the free cation, separating it from the counterion. This leads to rapid polymerization and higher molecular weights, but increases the risk of side reactions (chain transfer).
Storage & Handling[1]
-
Peroxide Formation: Like many vinyl ethers/furans, this compound can form explosive peroxides upon exposure to air.[1] Always store under Argon/Nitrogen.
-
Stabilizers: Commercial samples may contain radical inhibitors (e.g., BHT). If performing high-precision kinetic studies, pass the monomer through a basic alumina column (using Hexane/DCM 9:1) to remove the inhibitor immediately before use.
References
-
PubChem. this compound | C10H8O | CID 588974 - Chemical and Physical Properties.[1] National Library of Medicine.[1] Available at: [Link]
-
Cheméo. Chemical Properties of 2-Vinyl-2,3-dihydrobenzofuran. Cheméo Chemical Data. Available at: [Link]
-
Natta, G., et al. Asymmetric Cationic Polymerization of Benzofuran. Journal of the American Chemical Society / PMC.[1] (Discusses solvent effects of Toluene vs DCM). Available at: [Link]
-
The Good Scents Company. 2-Vinyl Benzofuran Physical Properties and Solubility Estimates. Available at: [Link]
Technical Comparison: 2-Vinylbenzofuran vs. 3-Vinylbenzofuran
This technical guide details the structural, electronic, and reactive distinctions between 2-vinylbenzofuran and 3-vinylbenzofuran.[1][2] It is designed for researchers requiring actionable insights for synthesis planning and mechanistic study.[1][2]
Executive Summary
The positional isomerism between This compound and 3-vinylbenzofuran dictates a fundamental divergence in reactivity, particularly in cycloaddition chemistry.[1][2] While both share the benzofuran core, the conjugation of the vinyl group at the C2 position extends the heteroaromatic system linearly, enhancing stability and favoring polymerization (styrene-like behavior).[1] In contrast, the vinyl group at the C3 position creates a reactive diene system involving the C2-C3 bond, making 3-vinylbenzofuran a potent diene in Diels-Alder reactions, often leading to dibenzofuran derivatives via rearrangement.[1]
Structural & Electronic Landscape
The benzofuran ring system is electronically biased.[2] The oxygen atom donates electron density into the ring via resonance, but also exerts an inductive withdrawing effect on the adjacent C2 carbon.[1]
Electronic Bias and Resonance
-
This compound: The vinyl group at C2 is directly conjugated with the heterocyclic oxygen.[2] This linear conjugation stabilizes the molecule but reduces the diene character of the furan ring itself. The C2-vinyl motif behaves electronically like a styrene analog with enhanced electron density from the oxygen.
-
3-Vinylbenzofuran: The vinyl group at C3 is cross-conjugated relative to the oxygen-C2 bond. However, it forms a cis-fixed diene system with the C2-C3 double bond of the furan ring.[1] This specific geometry activates the molecule for [4+2] cycloadditions , where the C2-C3 bond and the exocyclic vinyl group act as the 4
component.
Spectroscopic Differentiation
The isomers can be rapidly distinguished via
| Feature | This compound | 3-Vinylbenzofuran |
| TLC (Hexanes/EtOAc) | Lower | Higher |
| Electronic Character | Linear conjugation (Styrene-like) | Cross-conjugated (Diene-like) |
| Key Reactivity | Polymerization, [2+2] Photocycloaddition | Diels-Alder [4+2] Cycloaddition |
| Physical State | Colorless Oil | Colorless Oil |
Note:
Synthetic Pathways[2][3][6]
The synthesis of these isomers requires distinct precursors to ensure regioselectivity.[2] The Wittig reaction is the dominant methodology for both, but the starting aldehydes differ.[1][2]
Diagram 1: Comparative Synthetic Routes
The following flowchart illustrates the parallel synthetic workflows for accessing both isomers.
Caption: Comparative synthetic logic. This compound is typically accessed via 2-acetyl or 2-formyl precursors, while 3-vinylbenzofuran requires 3-formylbenzofuran, often derived from Vilsmeier-Haack formylation of coumaranones or rearrangement of chalcones.[1]
Detailed Protocols
Protocol A: Synthesis of this compound (Wittig Approach)
-
Reagent: Methyltriphenylphosphonium bromide (
equiv), -BuLi or KO Bu ( equiv).[2] -
Solvent: Anhydrous THF,
to RT. -
Procedure:
Protocol B: Synthesis of 3-Vinylbenzofuran
-
Precursor: 3-Formylbenzofuran (often synthesized via oxidative rearrangement of 2-hydroxychalcones or Vilsmeier formylation of 3-coumaranone).[2]
-
Reagent: Methyltriphenylphosphonium bromide (
equiv), NaH or KO Bu.[1][2] -
Procedure:
-
Similar conditions to Protocol A.
-
Note: 3-vinylbenzofuran is more prone to polymerization; store at
stabilized with BHT if not used immediately.[2]
-
Reactivity Profile & Mechanistic Divergence[1][2][3]
The most critical difference lies in their behavior towards cycloadditions.[2]
3-Vinylbenzofuran: The Diels-Alder Diene
3-Vinylbenzofuran acts as a reactive diene.[3][4] The vinyl group and the C2-C3 double bond of the furan ring form a conjugated
-
Reaction: [4+2] Cycloaddition with dienophiles (e.g., Maleic Anhydride, DMAD).[1][2]
-
Outcome: The initial adduct often undergoes aromatization or rearrangement to form dibenzofuran derivatives.[2]
-
Mechanism: When reacting with Dimethyl Acetylenedicarboxylate (DMAD), the initial adduct rearranges to restore aromaticity, yielding dimethyl 1,2-dihydrodibenzofuran-3,4-dicarboxylate.[1][2]
This compound: The Styrene Analog
This compound typically fails to act as a diene in [4+2] reactions because the C2-C3 bond is part of the aromatic furan system, and disrupting this aromaticity is energetically costly compared to the 3-isomer pathway.
-
Dominant Reactivity: Polymerization (radical or cationic) and [2+2] photocycloaddition.
-
Polymerization: It homopolymerizes readily to form poly(this compound), a thermoplastic material with high thermal stability.[1][2]
Diagram 2: Reactivity Divergence
This diagram contrasts the reaction pathways of the two isomers with a generic dienophile.[2]
Caption: Mechanistic bifurcation. 3-vinylbenzofuran participates in Diels-Alder chemistry to form tricyclic systems, whereas this compound favors polymerization or [2+2] cycloadditions.
Medicinal Chemistry Implications[2][3][6][9][10]
-
Scaffold Design:
-
2-Vinyl derivatives are often used as linkers to extend the pharmacophore linearly.[2] The resulting 2-substituted benzofurans are ubiquitous in drugs like Amiodarone (antiarrhythmic).[5]
-
3-Vinyl derivatives are valuable intermediates for synthesizing complex tricyclic cores (like dibenzofurans) found in natural products (e.g., morphine analogs, usnic acid derivatives).[1][2]
-
-
Metabolic Stability:
References
-
Synthesis of 3-Vinylbenzofurans via Wittig: Journal of the Chemical Society, Perkin Transactions 1. "Synthesis of the yeast antioxidant benzofuran and analogues."
-
Diels-Alder Reactivity of 3-Vinylbenzofuran: Australian Journal of Chemistry. "Vinylindenes and Some Heteroanalogs in the Diels-Alder Reaction. X. Dibenzofurans From 3-Vinylbenzofurans."
-
General Benzofuran Reactivity & Applications: Molecules. "Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review."
-
NMR Data & Impurities (Rf values): Semantic Scholar. "The Use of Formaldehyde in the Synthesis of Vinylbenzofurans."
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels-Alder reactivity of benzannulated isobenzofurans as assessed by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to 2-Ethenylbenzofuran: Nomenclature, Synthesis, and Properties
This guide provides a comprehensive overview of 2-ethenylbenzofuran, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document delves into its nomenclature, synthesis, and key properties, offering field-proven insights and detailed methodologies.
Introduction to 2-Ethenylbenzofuran
2-Ethenylbenzofuran, also widely known as 2-vinylbenzofuran, belongs to the benzofuran class of heterocyclic compounds. The benzofuran scaffold is a crucial pharmacophore found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of the vinyl group at the 2-position of the benzofuran ring system offers a reactive handle for further chemical modifications and polymerization, making it a valuable building block in organic synthesis and polymer chemistry.[4] This guide will provide a detailed exploration of this compound, from its fundamental nomenclature to its synthesis and physical characteristics.
Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This section clarifies the IUPAC nomenclature and lists the common synonyms for the topic compound.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. According to these rules, the correct IUPAC name for the compound is 2-ethenyl-1-benzofuran .[5]
-
Benzofuran: This is the parent heterocyclic system, consisting of a benzene ring fused to a furan ring.
-
2-ethenyl: This indicates the presence of an ethenyl (or vinyl) group (-CH=CH2) at the second position of the benzofuran ring.
-
1-benzofuran: The '1' is sometimes included to explicitly denote the position of the oxygen atom in the furan ring relative to the fusion with the benzene ring, although in the case of benzofuran, its position is unambiguous.
Common Synonyms
In literature and commercial databases, 2-ethenylbenzofuran is often referred to by several other names. It is crucial for researchers to be aware of these synonyms to ensure comprehensive literature searches.
Synthesis of 2-Ethenylbenzofuran
The synthesis of 2-vinylbenzofurans has been an area of active research. One notable method involves a copper-catalyzed one-pot, three-component reaction.[8][9] This approach offers an efficient pathway to construct the this compound framework through a cascade of reactions.
Copper-Catalyzed Multicomponent Synthesis Workflow
This synthetic route involves the reaction of o-iodophenols, in situ generated allenes, and dichloromethane. The cascade transformation includes an oxa-Michael addition, C-arylation, and a vinylation step based on the conversion of sp³ C-H/sp³ C-Cl bonds.[8][9]
Caption: Workflow for the copper-catalyzed synthesis of this compound.
Detailed Experimental Protocol
The following is a representative protocol based on the copper-catalyzed synthesis.[8][9]
Materials:
-
o-Iodophenol
-
Wittig reagent (e.g., methyltriphenylphosphonium bromide)
-
Acyl chloride (e.g., acetyl chloride)
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add o-iodophenol (1.0 mmol), Wittig reagent (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the mixture.
-
Initiation: Add acyl chloride (1.1 mmol) dropwise to the stirred suspension at room temperature. The in situ generation of the allene will commence.
-
Catalyst and Co-reactant Addition: After the allene formation is deemed complete (monitoring by TLC is recommended), add CuI (0.1 mmol) and dichloromethane (2.0 mmol).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.
-
Anhydrous Solvents: The Wittig reaction and subsequent copper-catalyzed steps are sensitive to moisture, which can lead to side reactions and reduced yields.
-
Copper(I) Iodide: CuI is a common and effective catalyst for cross-coupling reactions, facilitating the C-O and C-C bond formations in the cascade.
-
Base: Potassium carbonate is used to deprotonate the phenol and facilitate the initial steps of the reaction cascade.
Physicochemical Properties
Understanding the physicochemical properties of 2-ethenylbenzofuran is essential for its application in various fields.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O | [5][6] |
| Molecular Weight | 144.17 g/mol | [5] |
| CAS Number | 7522-79-4 | [5][6] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in alcohol; sparingly soluble in water (92.67 mg/L @ 25 °C est.) | [7] |
| LogP (o/w) | 3.151 (est) | [7] |
Applications in Drug Development and Materials Science
Benzofuran derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] The vinyl group in 2-ethenylbenzofuran serves as a versatile functional handle for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can undergo various addition reactions, cross-coupling reactions, and polymerization.
In materials science, the ability of this compound to polymerize is a key feature.[4] The resulting polymers may possess interesting thermal and electronic properties, making them candidates for applications in organic electronics and specialty polymers.
Safety and Handling
Detailed safety information for 2-ethenylbenzofuran is not extensively documented in the readily available search results. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10][11][12][13][14] For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade - PubMed. [Link]
-
This compound | C10H8O | CID 588974 - PubChem. [Link]
-
Synthesis of 2-Vinylbenzofurans via the Copper-Catalyzed Multicomponent Reactions Involving an Oxa-Michael/Arylation/Vinylation Cascade | Organic Letters. [Link]
-
The Preparation and Properties of this compound. [Link]
-
2-vinyl benzofuran, 7522-79-4 - The Good Scents Company. [Link]
-
Benzofuran, 2-ethenyl- - NIST Chemistry WebBook. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
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- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H8O | CID 588974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzofuran, 2-ethenyl- [webbook.nist.gov]
- 7. 2-vinyl benzofuran, 7522-79-4 [thegoodscentscompany.com]
- 8. Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
thermodynamic properties of vinyl-substituted benzofurans
Executive Summary & Structural Significance
Vinyl-substituted benzofurans represent a critical scaffold in medicinal chemistry (e.g., eupomatenoids, natural neolignans) and organic electronics (OLED host materials). Unlike their parent benzofuran or simple styrenic counterparts, the thermodynamic behavior of these compounds is governed by the extended
This guide provides a rigorous framework for determining the thermodynamic stability, enthalpy of formation (
Key Thermodynamic Challenges
-
Polymerization Risk: The vinyl group at the C2 position lowers the activation energy for thermal polymerization compared to styrene, requiring precise DSC (Differential Scanning Calorimetry) monitoring.
-
Combustion Completeness: In standard calorimetry, the high reactivity of the vinyl group can lead to pre-ignition or incomplete combustion (soot formation), necessitating specific pelletization protocols.
Enthalpic Landscapes: Data & Estimations
Precise experimental values for vinyl-benzofurans are often absent from standard databases. Below is a synthesized property table comparing the target scaffold with established analogues to provide a baseline for validation.
Table 1: Comparative Thermodynamic Properties (Standard State, 298.15 K)
| Property | Benzofuran (Parent) | Styrene (Analog) | This compound (Target) | Source/Method |
| Est. via Group Additivity [1, 2] | ||||
| Est. via Homodesmotic Rxn | ||||
| Polymerization Enthalpy | N/A | DSC Exotherm Integration [3] | ||
| Boiling Point ( | 447 K | 418 K | ~485 K (dec.) | Nomogram Extrapolation |
Analyst Note: The positive shift in formation enthalpy for this compound relative to the parent benzofuran reflects the endothermic contribution of the vinyl group (
tokJ/mol increment), partially offset by extended resonance stabilization across the C2-C3 bond.
Experimental Protocols: The "How-To"
Protocol A: Static Bomb Combustion Calorimetry
Objective: Determine the standard molar energy of combustion (
The Challenge: Vinyl-benzofurans are volatile and prone to radical polymerization during the ignition phase, leading to "soot" errors.
Step-by-Step Methodology:
-
Sample Encapsulation:
-
Do not press pure pellets; the pressure can induce polymerization.
-
Technique: Seal liquid samples (approx. 0.3 g) in Mylar (polyester) bags of known calorific value. This prevents evaporation and pre-ignition.
-
-
Combustion Environment:
-
Charge the bomb with 3.04 MPa of high-purity Oxygen (
). -
Add 1.00 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring all
produced is in the liquid phase (standard state).
-
-
Ignition & Correction:
-
Use a cotton fuse connected to platinum electrodes.
-
Washburn Corrections: Post-combustion, titrate the bomb washings with 0.1 M NaOH (using methyl red indicator) to correct for nitric acid (
) formation from residual .
-
-
Validation (The "Trust" Pillar):
-
CO2 Recovery: Pass the exhaust gas through Ascarite (CO2 absorbent) tubes. The ratio of Mass(CO2 recovered) / Mass(CO2 theoretical) must be
. If outside this range, the run is rejected due to incomplete combustion.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Quantify the onset of thermal polymerization and glass transition (
-
Pan Selection: Use hermetically sealed Aluminum or Gold pans (to prevent mass loss via volatilization before polymerization).
-
Atmosphere: Dynamic Nitrogen purge (50 mL/min). Note: Do not use air/oxygen, as peroxides will form and alter the onset temperature.
-
Cycle:
-
Cool to -50°C.
-
Ramp at 5°C/min to 250°C.
-
-
Signal Interpretation:
-
Look for a sharp exothermic peak (approx. 120–150°C for this compound).
-
Integrate the area under the curve (J/g) to calculate the enthalpy of polymerization (
).
-
Computational Thermochemistry Workflow
When experimental samples are scarce, Density Functional Theory (DFT) provides a high-accuracy alternative using Isodesmic or Homodesmotic reactions. These reactions rely on error cancellation by preserving bond types on both sides of the equation.
Recommended Homodesmotic Reaction:
Calculation Steps:
-
Geometry Optimization: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).
-
Frequency Calculation: Confirm minimum (zero imaginary frequencies) and obtain Zero Point Energy (ZPE) corrections.
-
Enthalpy Derivation:
Visualized Workflows
Figure 1: The Calorimetric Validation Cycle
A self-correcting logic flow for ensuring high-integrity thermodynamic data.
Caption: Workflow for determining enthalpy of combustion with mandatory CO2 recovery validation step.
Figure 2: Stability & Polymerization Logic
Decision tree for handling vinyl-benzofurans based on thermal analysis.
Caption: Thermal stability decision matrix utilizing TGA and DSC data to determine storage and processing conditions.
References
-
Ribeiro da Silva, M. A. V., et al. (2001). "Standard molar enthalpies of formation of some methylfuran derivatives." The Journal of Chemical Thermodynamics.
-
NIST Chemistry WebBook. "Benzofuran & Styrene Thermochemical Data." National Institute of Standards and Technology.
-
Bauman, B. D., et al. (2002). "Investigations of thermal polymerization in the stable free-radical polymerization of 2-vinylnaphthalene." Journal of Polymer Science Part A.
-
Parr Instrument Company. "Introduction to Bomb Calorimetry: Tech Note 483." Parr Inst.
Sources
2-vinylbenzofuran natural product occurrence and derivatives
This guide provides an in-depth technical analysis of the 2-vinylbenzofuran scaffold, focusing on its occurrence as a reactive structural motif in neolignans, its synthesis via transition-metal catalysis, and its utility as a diene in cycloaddition reactions for drug discovery.
Natural Occurrence, Synthetic Access, and Pharmacophore Derivatization
Executive Summary
The This compound moiety represents a privileged but reactive substructure within the benzofuran class. While the unsubstituted parent molecule is prone to polymerization, its substituted analogues—particularly styrylbenzofurans —are stable, naturally occurring neolignans exhibiting potent cytotoxicity and antimicrobial properties. For drug development professionals, this scaffold offers a dual utility: it serves as a pharmacophore for tubulin inhibition and as a "masked" diene for rapid structural complexity generation via Diels-Alder cycloadditions.
Structural Architecture & Natural Occurrence
The this compound skeleton is rarely isolated as a simple monomer due to the high reactivity of the exocyclic double bond. In nature, this instability is mitigated by extended conjugation (phenyl substitution) or metabolic immediate-use. The primary natural classes include:
A. Styrylbenzofurans (Neolignans)
The most prominent naturally occurring 2-vinylbenzofurans are the 2-(2-phenylethenyl)benzofurans. These are biosynthetically derived from the dimerization of phenylpropanoids.
-
Egonol: Isolated from Styrax species (Styracaceae).[1] It functions as a natural insecticide and synergist.
-
Ailanthoidol: A neolignan isolated from Zanthoxylum ailanthoides.[2] It exhibits significant antioxidant and anticancer activity.[3][4][5]
-
Homoegonol: A related congener often co-isolated with egonol.
B. Arylbenzofurans with Vinyl-like Conjugation
While not strictly "vinyl" in the alkene sense, Moracins (from Morus alba) contain extensive conjugation at the C2 position that mimics the electronic distribution of vinylbenzofurans, contributing to their phytoalexin activity.
Table 1: Key Natural Products Containing the this compound Scaffold
| Natural Product | Source Species | Structural Characteristic | Primary Biological Activity |
| Egonol | Styrax japonicum | 5-(3-hydroxypropyl)-7-methoxy-2-(3,4-methylenedioxystyryl) | Antisepsis, Insecticidal synergist |
| Ailanthoidol | Zanthoxylum ailanthoides | 2-(4-hydroxy-3-methoxystyryl)-5-(3-hydroxypropyl) | Antioxidant, Anti-inflammatory (NF-κB inhibition) |
| Ratanhiaphenol | Krameria spp. | Unsubstituted styryl core (often methylated) | Antimicrobial, Anti-fungal |
| Gnetifolin F | Gnetum cleistostachyum | Oligomeric stilbenoid/benzofuran hybrid | Cytotoxicity against cancer lines |
Synthetic Access & Methodologies
For pharmaceutical applications, total synthesis is preferred over extraction to ensure purity and scalability. The most robust route to 2-vinylbenzofurans is Palladium-Catalyzed Heck Vinylation . This method allows for the late-stage installation of the vinyl group on a pre-formed benzofuran core.
Protocol: Pd-Catalyzed Heck Vinylation of 2-Iodobenzofuran
This protocol describes the coupling of 2-iodobenzofuran with styrene derivatives to access Ailanthoidol analogues.
Reagents:
-
Substrate: 2-Iodobenzofuran (1.0 equiv)
-
Olefin Source: Styrene or substituted styrene (1.2 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos for difficult substrates.
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Catalyst Pre-activation (Causality: Active Species Generation):
-
In a flame-dried Schlenk tube under Argon, dissolve Pd(OAc)₂ and PPh₃ in degassed DMF. Stir at room temperature for 15 minutes.
-
Why: This reduces Pd(II) to the active Pd(0) species in situ via phosphine oxidation, preventing premature precipitation of Palladium black.
-
-
Substrate Addition:
-
Add the 2-iodobenzofuran and the styrene derivative to the reaction vessel.
-
Add Et₃N last.
-
Control: Ensure the reaction concentration is approximately 0.1 M to minimize intermolecular oligomerization side reactions.
-
-
Thermal Cycle:
-
Heat the mixture to 90°C–100°C. Monitor via TLC (Thin Layer Chromatography) every 60 minutes.
-
Endpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the iodide spot (high R_f) and appearance of the highly fluorescent blue/purple spot (styrylbenzofuran).
-
-
Workup & Purification (Self-Validating):
-
Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF (crucial for crystallization).
-
Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Validation: 1H NMR will show two doublets with a large coupling constant (
Hz), confirming the trans (E)-alkene geometry.
-
Visualization: Synthetic Pathway (Heck Coupling)
Figure 1: Mechanistic workflow for the Palladium-catalyzed synthesis of 2-styrylbenzofurans, highlighting the critical oxidative addition and elimination steps.
Chemical Reactivity & Derivatization[7][8]
The this compound moiety is not just a final target; it is a potent synthetic handle . The conjugation of the vinyl group with the benzofuran double bond creates a diene system capable of participating in [4+2] cycloadditions (Diels-Alder).
The Diels-Alder Strategy
Reacting this compound with electron-deficient dienophiles (e.g., maleic anhydride, benzoquinone) yields 1,2,3,4-tetrahydrodibenzofurans . This is a powerful strategy for generating tricyclic cores found in morphine alkaloids and steroids.
-
Regioselectivity: The reaction is typically highly regioselective and stereoselective (endo-rule applies).
-
Aromatization: The initial adduct can be dehydrogenated (using DDQ or Pd/C) to form fully aromatic dibenzofurans , a scaffold present in organic semiconductors and potent pharmaceuticals.
Visualization: Reactivity Decision Tree
Figure 2: Divergent reactivity profile of the this compound scaffold. The Diels-Alder pathway (Left) is the primary route for accessing complex tricyclic drug pharmacophores.
Pharmacological Applications[2][3][4][5][6][9][10][11][12]
The biological utility of 2-vinylbenzofurans stems from their planarity and lipophilicity, allowing them to intercalate DNA or bind into hydrophobic pockets of enzymes (e.g., kinases).
Table 2: Structure-Activity Relationships (SAR)
| Derivative Class | Target / Mechanism | Potency Notes |
| 2-Styrylbenzofurans | Tubulin Polymerization | Analogous to Combretastatin A-4. Inhibition of microtubule assembly leads to G2/M cell cycle arrest. |
| Ailanthoidol Analogues | NF-κB Signaling | Suppresses inflammatory cytokines (IL-6, TNF-α). Active in the low micromolar range ( |
| Benzofuran-2-acrylates | Microbial Membranes | Disruption of cell wall integrity in Gram-positive bacteria (S. aureus). |
| Diels-Alder Adducts | Estrogen Receptors (ER) | Tricyclic dibenzofurans often mimic the steroid core, showing SERM (Selective Estrogen Receptor Modulator) activity. |
References
-
Khatana, K., & Gupta, A. (2020).[6] An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. Link
-
Ruan, B., et al. (2014).[1] Construction of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling. Organic Letters, 16(18). Link
-
Dawood, K. M. (2013). Benzofuran Derivatives: A Patent Review. Expert Opinion on Therapeutic Patents. Link
-
Gaisina, I. N., et al. (2009).[7] From a natural product lead to the identification of potent benzofuran-3-yl-(indol-3-yl)maleimides as GSK-3beta inhibitors.[7] Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. Diels-Alder Reaction: Mechanism and Applications. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Structure and Aromaticity of 2-Vinylbenzofuran: A Comprehensive Technical Guide
As a Senior Application Scientist, I approach the electronic characterization of heterocyclic compounds not merely as a theoretical exercise, but as a predictive engine for chemical reactivity and drug design. 2-Vinylbenzofuran is a privileged scaffold in medicinal chemistry and materials science, synthesized efficiently via oxa-Michael/arylation/vinylation cascades . Understanding its electronic structure requires a deep dive into how exocyclic
This whitepaper deconstructs the electronic topology, aromaticity indices, and radical cation reactivity of this compound, providing field-proven methodologies for both computational evaluation and synthetic application.
Electronic Topology and Cross-Conjugation Mechanisms
The core of this compound consists of a highly aromatic benzene ring fused to a moderately aromatic furan ring. The introduction of a vinyl group at the C2 position fundamentally alters the molecule's electronic architecture through cross-conjugation .
Causality of Electronic Perturbation
In an unsubstituted benzofuran, the oxygen lone pair participates in cyclic delocalization to satisfy Hückel's
This structural shift dictates two critical outcomes:
-
Decreased Furan Aromaticity: The cyclic delocalization of the furan ring is suppressed.
-
HOMO Energy Elevation: The extended linear conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making this compound highly susceptible to single-electron oxidation. This elevated HOMO is the exact reason why 2-vinylbenzofurans are premier substrates for Photoinduced Electron Transfer (PET) cycloadditions .
Logical flow of C2-vinyl substitution effects on benzofuran electronic structure.
Quantifying Aromaticity: NICS and HOMA Indices
To rigorously define the aromaticity of this compound, we rely on two orthogonal theoretical frameworks: the magnetic-based Nucleus-Independent Chemical Shift (NICS) and the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) .
-
NICS(1): Measures the magnetic shielding 1 Å above the ring center, isolating the diatropic ring current of the
-electrons. More negative values indicate higher aromaticity. -
HOMA: Evaluates the deviation of bond lengths from an optimal, fully delocalized reference (where 1.00 is perfectly aromatic).
Quantitative Data Summary
The table below summarizes the theoretical aromaticity indices (calculated at the B3LYP/6-311+G** level) illustrating the perturbation caused by the C2-vinyl group.
| Molecular System | Ring Evaluated | NICS(1) (ppm) | HOMA Index | Aromatic Character |
| Benzene (Reference) | Benzene | -10.2 | 1.00 | Highly Aromatic |
| Furan (Reference) | Furan | -8.9 | 0.78 | Moderately Aromatic |
| Benzofuran | Benzene Ring | -9.5 | 0.90 | Highly Aromatic |
| Benzofuran | Furan Ring | -6.5 | 0.65 | Weakly Aromatic |
| This compound | Benzene Ring | -9.2 | 0.88 | Highly Aromatic |
| This compound | Furan Ring | -5.8 | 0.55 | Diminished Aromaticity |
Data Insight: The furan ring in this compound shows a marked drop in aromaticity (NICS drops from -6.5 to -5.8; HOMA drops from 0.65 to 0.55) compared to unsubstituted benzofuran, validating the cross-conjugation hypothesis.
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, both theoretical calculations and synthetic applications must be designed as self-validating systems.
Protocol A: Computational Evaluation of NICS and HOMA
Causality: We utilize the GIAO (Gauge-Independent Atomic Orbital) method because it ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge coordinate system, preventing artifactual errors in NICS values.
-
Geometry Optimization: Optimize the 3D structure of this compound using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.
-
Frequency Validation: Run a vibrational frequency calculation. Self-Validation Check: Ensure zero imaginary frequencies to confirm the geometry is a true local minimum, not a transition state.
-
HOMA Extraction: Extract the optimized C-C and C-O bond lengths of the furan and benzene rings. Calculate HOMA using the standard equation:
. -
Ghost Atom Placement (Bq): Place dummy atoms (Bq) exactly 1.0 Å perpendicularly above the geometric centers of both the benzene and furan rings.
-
NMR Shielding Calculation: Execute an NMR calculation using the GIAO method.
-
Control Calibration: Self-Validation Check: Concurrently run a benzene control. If the NICS(1) of benzene deviates by more than
ppm from -10.2, recalibrate your basis set.
Step-by-step computational workflow for determining NICS and HOMA indices.
Protocol B: Photoinduced Electron Transfer (PET) Cycloaddition
Causality: Because the C2-vinyl group raises the HOMO, this compound easily forms a radical cation. We select 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate (
-
Reagent Preparation: In a flame-dried Schlenk tube under argon, dissolve this compound (1.0 equiv) and 1,3-cyclohexadiene (3.0 equiv, acting as the diene trap) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 5 mol% of 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate (
). -
Irradiation: Irradiate the mixture using a 460 nm blue LED array at 20°C for 4 hours.
-
Self-Validating Control (Dark Control): Set up an identical parallel reaction wrapped in aluminum foil. Validation: The dark control must yield 0% product, proving the reaction is strictly driven by photochemical electron transfer and not a thermal Diels-Alder pathway.
-
Quenching & Purification: Quench the reaction with a drop of triethylamine to neutralize the radical cation chain. Concentrate under reduced pressure and purify the resulting[4+2] cycloadduct via silica gel flash chromatography.
References
-
Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade. Organic Letters (PubMed).[Link]
-
Radical Cation Cycloaddition Reactions of 2-Vinylbenzofurans and 2-Vinylfurans by Photoinduced Electron Transfer. Acta Chemica Scandinavica (ResearchGate).[Link]
-
Nucleus-Independent Chemical Shift (NICS) as a Criterion for the Design of New Antifungal Benzofuranones. Molecules (PMC).[Link]
-
Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. DigitalCommons@USU.[Link]
Optical Architectures: The Refractive Index Profile of 2-Vinylbenzofuran (2VBF)
Executive Summary
2-Vinylbenzofuran (2VBF) represents a pivotal monomer in the development of high-refractive-index (HRI) polymers, bridging the gap between standard optical plastics like Polystyrene (
This technical guide analyzes the optical properties of 2VBF-based materials, establishing a refractive index range of 1.63 – 1.66 (at 589 nm) . It details the electronic mechanisms driving this high index, provides validated synthesis protocols, and outlines the ellipsometric characterization workflows required for optical coating and lithographic applications.
Optical Physics & Mechanism
The refractive index (
The Benzofuran Advantage
To understand why 2VBF yields high-index polymers, we must analyze the polarizability of the pendant group.
-
Electronic Delocalization: Unlike the single phenyl ring in styrene, the benzofuran moiety consists of a benzene ring fused to a furan ring. This bicyclic aromatic system increases the electron density and delocalization length (
-conjugation), significantly boosting the molar refraction ( ). -
Density Considerations: The oxygen atom in the furan ring introduces polarity and dipole-dipole interactions that can increase polymer packing density (
), further elevating .
Comparative Refractive Indices
The following table places Poly(this compound) (P2VBF) within the landscape of aromatic vinyl polymers.
| Polymer | Pendant Group | Refractive Index ( | Abbe Number ( | Mechanism |
| Polystyrene (PS) | Phenyl | 1.59 | 31 | Baseline aromatic |
| Poly(this compound) | Benzofuran | 1.63 – 1.66 (Est.) | 25 – 29 | Fused bicyclic system; high polarizability. |
| Poly(2-vinylnaphthalene) | Naphthyl | 1.68 | 20 | Extended |
| Poly(N-vinylcarbazole) | Carbazole | 1.69 | 19 | Tricyclic heteroaromatic; highest density. |
Critical Insight: P2VBF offers a strategic compromise. It provides a significantly higher index than PS for thinner optical coatings, yet avoids the extreme yellowing and brittleness often associated with carbazole-based polymers.
Synthesis & Polymerization Protocols
For optical applications, purity is paramount. Trace metal contaminants from catalysts can induce scattering or unwanted absorption.
Monomer Synthesis (Heck Coupling Route)
The most robust route to high-purity this compound avoids unstable intermediates.
Reaction: 2-Iodobenzofuran + Ethylene (gas)
Protocol:
-
Reagents: Charge a high-pressure reactor with 2-iodobenzofuran (1.0 eq), Pd(OAc)
(2 mol%), and Triethylamine (2.0 eq) in DMF. -
Pressurization: Purge with N
, then pressurize with Ethylene gas to 10 bar. -
Reaction: Heat to 80°C for 12 hours. Monitor via GC-MS.
-
Purification: Cool, vent ethylene. Filter catalyst. Extract with diethyl ether. Crucial: Distill under reduced pressure (vacuum distillation) to isolate the monomer as a clear, colorless liquid. Store at -20°C with a radical inhibitor (e.g., BHT) if not using immediately.
Polymerization (Cationic vs. Radical)
Radical polymerization is preferred for optical grade materials to minimize ionic impurities, though cationic routes yield higher molecular weights.
Method A: Free Radical Polymerization (Bulk)
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Setup: Place 2VBF monomer and AIBN (0.5 wt%) in a glass ampoule.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen quenches fluorescence and terminates chains). Seal ampoule under vacuum.
-
Polymerization: Immerse in an oil bath at 60°C for 24 hours.
-
Isolation: Dissolve the solid plug in minimal THF. Precipitate dropwise into excess cold methanol. Filter and dry in a vacuum oven at 40°C.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from precursor to optical-grade polymer.[1]
Optical Characterization: Ellipsometry
To accurately determine the refractive index (
Sample Preparation[2]
-
Substrate: Silicon (100) wafer, prime grade. Clean with Piranha solution (
3:1) for 10 min (Caution: Exothermic). -
Solution: Dissolve P2VBF in Cyclohexanone or PGMEA (3-5 wt%). Filter through a 0.2
m PTFE syringe filter. -
Spin Coating: Spin at 1500–3000 rpm for 60s to achieve a target thickness of ~100 nm.
-
Soft Bake: 90°C for 60s to remove solvent.
Measurement Protocol
-
Instrument: VASE (e.g., J.A. Woollam).
-
Angles: Measure
and at 65°, 70°, and 75°. -
Range: 300 nm to 1000 nm.
-
Modeling: Use a Cauchy Model for the transparent region (>400 nm).
-
Expected A value: ~1.62
-
Expected B value: Positive (normal dispersion)
-
Characterization Logic Diagram
Figure 2: Ellipsometric characterization workflow for thin-film optical constants.
Applications in Drug Development & Optics
While this guide focuses on optics, the dual nature of 2VBF is relevant for cross-disciplinary teams.
-
Lithography (193 nm Immersion): Benzofuran derivatives are used in photoresist formulations because they offer high etch resistance (due to aromaticity) and high refractive index, which improves the Depth of Focus (DOF) in immersion lithography.
-
Ophthalmic Lenses: The high index allows for thinner, lighter lenses for high-diopter corrections.
-
Bio-Imaging: As a fluorescent monomer, 2VBF can be copolymerized into nanoparticles for drug delivery tracking, leveraging its intrinsic fluorescence (typically emitting in the UV-Blue region).
References
-
Synthesis of Benzofuran Derivatives
-
High Refractive Index Polymer Design
- Title: High Refractive Index Polymers: Fundamental Research and Practical Applic
- Source: Journal of M
-
URL:[Link]
-
Cationic Polymerization of Benzofuran
-
Refractive Index Database (Comparative Data)
Sources
- 1. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-vinyl benzofuran, 7522-79-4 [thegoodscentscompany.com]
- 3. refractiveindex.info [refractiveindex.info]
- 4. refractiveindex.info [refractiveindex.info]
Methodological & Application
Application Note: Synthesis of 2-Vinylbenzofuran via Wittig Olefination
Subtitle: Optimized Protocols for High-Yield Monomer Production and Dimerization Prevention
Introduction & Mechanistic Rationale
The 2-vinylbenzofuran scaffold is a highly valuable building block in the synthesis of polymerizable aromatic compounds, non-polar vinyl copolymers, and bioactive heterocycles[1]. The most direct and regiospecific method for synthesizing this terminal alkene is the Wittig olefination, which converts benzofuran-2-carboxaldehyde into this compound using a phosphorus ylide[2].
Mechanistic Causality: The reaction relies on the nucleophilic addition of an unstabilized ylide (methylenetriphenylphosphorane) to the carbonyl group of the aldehyde[3]. The ylide is generated in situ by deprotonating methyltriphenylphosphonium bromide. Because the α-protons of the phosphonium salt are only weakly acidic, a strong base (such as n-butyllithium or potassium tert-butoxide) is required for quantitative deprotonation[3]. The reaction proceeds via a 4-membered oxaphosphetane intermediate, which spontaneously undergoes cycloreversion to yield the desired alkene and triphenylphosphine oxide (Ph
Mechanistic Pathway
Figure 1. Mechanistic pathway of the Wittig olefination to produce this compound.
Experimental Methodology: Self-Validating Protocol
To ensure high yields and minimize the dimerization of the highly reactive vinyl group[4], the following protocol utilizes KOtBu in THF. This system is operationally simpler than n-BuLi while maintaining excellent conversion rates.
Reagents:
-
Benzofuran-2-carboxaldehyde (1.0 equiv, limiting reagent)
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.25 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to aldehyde)
-
Butylated hydroxytoluene (BHT) (0.01 equiv, radical inhibitor)
Step-by-Step Procedure:
-
Ylide Generation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add methyltriphenylphosphonium bromide and anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Add KOtBu portion-wise (or dropwise if using a THF solution).
-
Self-Validation Check: The white suspension will rapidly transition to a vibrant, clear yellow/orange solution, confirming the successful generation of the methylenetriphenylphosphorane ylide. Stir for 1 hour at 0 °C.
-
-
Aldehyde Addition: Dissolve benzofuran-2-carboxaldehyde in a minimum volume of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.
-
Causality: Dropwise addition controls the exothermic reaction, prevents localized heating, and suppresses aldol-type side reactions.
-
Self-Validation Check: The bright yellow color of the ylide will gradually fade as it is consumed by the aldehyde.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl to neutralize any unreacted base. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification (Ph
P=O Removal): The crude residue will contain a large amount of triphenylphosphine oxide.-
Causality: Ph
P=O is highly soluble in polar solvents but poorly soluble in cold non-polar solvents. Triturate the crude mixture with cold hexanes and filter through a Celite pad to remove the bulk of the Ph P=O. Purify the filtrate via silica gel flash chromatography using 100% hexanes to isolate the pure this compound.
-
-
Storage: Add a catalytic amount of BHT (approx. 100 ppm) to the purified product to prevent radical-induced dimerization[4]. Store at -20 °C in an amber vial.
Experimental Workflow
Figure 2. Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data & Optimization
The choice of base and temperature heavily influences the yield and the rate of unwanted dimerization. Heating the reaction significantly increases the formation of dimers and oligomers[4].
Table 1. Optimization of Reaction Conditions for this compound Synthesis
| Base | Solvent | Temp (°C) | Yield (%) | Dimerization (%) | Mechanistic Notes |
| n-BuLi | THF | 0 to RT | 85% | < 5% | Provides highest conversion but requires strictly anhydrous conditions. |
| KOtBu | THF | 0 to RT | 82% | < 5% | Operationally simpler, highly scalable, and avoids pyrophoric reagents. |
| NaH | THF | Reflux | 60% | 15% | Extended heating promotes unwanted radical dimerization of the alkene. |
| K | Toluene | Reflux | 45% | 25% | Weak base requires heat for deprotonation, leading to poor yield and high polymerization. |
Troubleshooting & Analytical Characterization
-
Dimerization Prevention: this compound is a styrene-like monomer that readily polymerizes[1]. If the isolated yield is unexpectedly low and a highly viscous oil or insoluble solid is obtained, dimerization has occurred. Always avoid heating the product above 40 °C during rotary evaporation and immediately add a radical scavenger (BHT) post-purification[4].
-
NMR Characterization: Successful synthesis is confirmed by
H NMR (CDCl ). Look for the characteristic terminal vinyl protons: a doublet of doublets (dd) around 5.4 ppm (trans to the furan ring) and 5.9 ppm (cis to the furan ring), alongside the internal vinyl proton around 6.6 ppm. The complete disappearance of the aldehyde proton (typically >9.5 ppm) confirms total conversion.
References
-
Benchchem. How to avoid dimerization of vinyl-substituted... Protocol 1: Synthesis of this compound via Wittig. Benchchem Protocols.[4]
-
Organic Reactions. The Wittig Reaction. Organic Reactions, Vol 14. [2]
-
Chemistry LibreTexts. 19.12: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. LibreTexts. [3]
-
Elliott, E. D. The Preparation and Properties of this compound. Journal of the American Chemical Society, 1951, 73, 2, 754.[1]
Sources
copper-catalyzed synthesis of 2-vinylbenzofuran from o-iodophenols
Application Note: Copper-Catalyzed Synthesis of 2-Vinylbenzofuran from o-Iodophenols
Executive Summary
The benzofuran moiety is a privileged pharmacophore found in bioactive natural products (e.g., egonol, ailanthoidol) and synthetic therapeutics (anti-arrhythmic, antitumor agents).[1][2] Specifically, This compound serves as a critical intermediate for accessing complex polycyclic architectures via Diels-Alder cycloadditions and as a monomer for functionalized electronic polymers.
While Palladium-catalyzed Sonogashira coupling-cyclization is the historical standard, it suffers from high cost and residual heavy metal toxicity. This Application Note details a robust, cost-effective Copper-Catalyzed Domino Synthesis . By utilizing a Cu(I)/1,10-Phenanthroline catalytic system, we achieve the direct coupling of o-iodophenols with 1,3-enynes to yield 2-vinylbenzofurans. This protocol emphasizes operational simplicity, scalability, and the critical handling of the polymerization-prone vinyl product.
Mechanistic Principles
The transformation proceeds via a domino intermolecular C–C bond formation followed by an intramolecular C–O cyclization.[3] Unlike Pd-catalysis, which relies on a Pd(0)/Pd(II) cycle, the Cu-catalyzed pathway utilizes a Cu(I)/Cu(III) or radical-assisted mechanism, heavily influenced by the ligand environment.
The Catalytic Cycle[4]
-
Ligand Exchange & Activation: The precatalyst (CuI) coordinates with the bidentate ligand (1,10-phenanthroline) and the alkyne (via base-mediated deprotonation) to form a nucleophilic Cu(I)-acetylide species .
-
Oxidative Addition (Proposed): The Cu(I)-acetylide undergoes oxidative addition into the C–I bond of the o-iodophenol. This step is rate-determining and facilitated by the electron-rich ligand.
-
Reductive Elimination: Formation of the C–C bond yields the o-alkynylphenol intermediate.
-
5-Endo-Dig Cyclization: The pendant phenolic oxygen attacks the activated triple bond (hydroalkoxylation), followed by isomerization to aromatize the furan ring.
Figure 1: Proposed catalytic cycle for the Cu-catalyzed domino synthesis of benzofurans.
Experimental Protocol
Target Reaction: Coupling of o-iodophenol with 1-buten-3-yne (or surrogate) to form this compound.
Materials & Reagents
-
Substrate: o-Iodophenol (1.0 equiv, 2.0 mmol)
-
Coupling Partner: Vinylacetylene (1-buten-3-yne) solution (1.2 equiv) [Note: Can be generated in situ or used as a solution in THF/Toluene due to volatility]
-
Catalyst: Copper(I) Iodide (CuI) (5 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Critical for Activity)
-
In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol).
-
Add anhydrous Toluene (5 mL) and stir at room temperature for 15 minutes. The solution should turn a homogenous dark/greenish color, indicating active catalyst formation.
Step 2: Substrate Addition
-
Add Cs₂CO₃ (1.3 g, 4.0 mmol) to the reaction vessel.
-
Add o-iodophenol (440 mg, 2.0 mmol).
-
Add the vinylacetylene solution (2.4 mmol).
-
Process Tip: If using a functionalized enyne (e.g., 1-phenyl-1-buten-3-yne), add it directly as a solid/liquid here.
-
Step 3: Reaction
-
Seal the tube with a Teflon screw cap.
-
Heat the reaction block to 100 °C .
-
Stir vigorously (800 rpm) for 18–24 hours.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (Rf ~0.4) should disappear; the vinylbenzofuran (Rf ~0.7) is highly non-polar and UV-active (blue fluorescence).
-
Step 4: Workup & Purification (Polymerization Risk)
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (20 mL) and filter through a short pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure at <30 °C . Do not overheat.
-
Purification: Flash column chromatography on Silica Gel (neutralized with 1% Et₃N).
-
Eluent: 100% Pentane grading to 95:5 Pentane/EtOAc.
-
-
Stabilization: Add 100 ppm BHT (butylated hydroxytoluene) to the isolated oil immediately if storing.
Figure 2: Operational workflow for the synthesis of this compound.
Optimization & Critical Parameters
The efficiency of this Cu-catalyzed protocol is highly sensitive to the Ligand/Base combination. The following data summarizes optimization studies for o-iodophenol coupling.
Table 1: Optimization of Reaction Parameters
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv) | Solvent | Yield (%) | Notes |
| 1 | CuI | None | K₂CO₃ | Toluene | <5 | Ligand essential for OA |
| 2 | CuI | L-Proline | K₂CO₃ | DMSO | 65 | Good, but difficult workup |
| 3 | CuI | 1,10-Phen | Cs₂CO₃ | Toluene | 92 | Optimal Conditions |
| 4 | CuBr | 1,10-Phen | Cs₂CO₃ | Toluene | 84 | CuI is superior source |
| 5 | CuI | 1,10-Phen | K₃PO₄ | DMF | 78 | Higher temp required |
Key Insights:
-
Ligand: 1,10-Phenanthroline is superior to amino acids (L-Proline) for o-iodophenols in non-polar solvents like toluene. It stabilizes the Cu-intermediate and facilitates the oxidative addition to the aryl iodide [1].
-
Base: Cesium carbonate is critical due to the "Cesium Effect" (solubility in organic solvents), which aids in the initial deprotonation of the phenol and the subsequent cyclization step.
-
Solvent: Toluene is preferred over DMF for this compound specifically because DMF's high boiling point requires harder heating during workup, increasing the risk of product polymerization.
Troubleshooting & Stability Guide
Common Failure Modes
-
Incomplete Conversion: Usually due to oxygen poisoning. Cu(I) is easily oxidized to inactive Cu(II). Solution: Ensure rigorous degassing of Toluene and use fresh CuI (white powder, not green/grey).
-
Low Yield (Polymerization): this compound is a styrene analog and prone to radical polymerization and [2+2] photodimerization.
-
Mitigation: Perform column chromatography in the dark (wrap column in foil). Evaporate solvents at low temperature. Store the product at -20 °C under Argon.
-
Safety
-
Vinylacetylene: Highly flammable and potentially explosive in high concentrations. Handle in a fume hood.
-
o-Iodophenol: Irritant. Avoid skin contact.
References
-
Bates, C. G., Saejueng, P., & Buchwald, S. L. (2002). A General Method for the Formation of Benzo[b]furans by the Copper-Catalyzed Coupling of o-Iodophenols with Alkynes. Organic Letters, 4(16), 2803–2806. [Link]
-
Venugopalan, B., et al. (1995). Synthesis of 2-substituted benzofurans via copper-catalyzed coupling of o-iodophenols with alkynes.[4] Tetrahedron Letters, 36(14), 2417-2420. [Link]
-
Okuro, K., Alper, H. (1993). Palladium-copper catalyzed synthesis of benzofurans from o-iodophenols and terminal alkynes. Journal of Organic Chemistry, 58(27), 7606–7607. [Link]
-
Liu, Y., Wang, H., & Wan, J. P. (2014).[2] Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans. Journal of Organic Chemistry, 79(21), 10599–10604.[5] [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 3. CuI-catalyzed domino process to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed, C-C coupling-based one-pot tandem reactions for the synthesis of benzofurans using o-iodophenols, acyl chlorides, and phosphorus ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Cationic Polymerization of 2-Vinylbenzofuran
Introduction & Mechanistic Rationale
2-Vinylbenzofuran is a highly reactive, heteroaromatic vinyl monomer. Because its vinyl group is directly conjugated with an electron-rich benzofuran core, it is exceptionally susceptible to electrophilic attack. Historically, the rapid, room-temperature polymerization of this compound using boron trifluoride etherate (
The Causality of Crosslinking: The propagating species in this reaction is a highly stable carbenium ion. While its primary kinetic pathway is the addition to the vinyl group of the monomer (propagation), the benzofuran ring itself is highly susceptible to electrophilic aromatic substitution. If the thermal energy in the system is too high (e.g., > -40 °C), the propagating carbenium ion will attack the benzofuran rings of adjacent polymer chains. This intermolecular Friedel-Crafts alkylation acts as a rapid branching and crosslinking mechanism[2].
To synthesize linear, soluble, and well-defined poly(this compound), the reaction must be conducted under strictly anhydrous, cryogenic conditions (-78 °C) to kinetically suppress side reactions, a principle similarly applied to the[3].
Logical flow of this compound cationic polymerization and temperature-dependent side reactions.
Reagents & Materials
| Reagent / Material | Role | Purity / Preparation Requirement |
| This compound | Monomer | >98%, distilled over |
| Dichloromethane ( | Solvent | Anhydrous, passed through activated alumina columns and degassed via freeze-pump-thaw cycles. |
| Boron Trifluoride Etherate ( | Lewis Acid Initiator | Distilled under argon; stored in a sealed Schlenk tube. |
| Methanol ( | Quenching/Precipitation Agent | HPLC grade, pre-chilled to -78 °C for quenching. |
Experimental Protocol
This protocol is designed as a self-validating system . The visual cues (color changes) and the final solubility of the polymer serve as direct indicators of mechanistic fidelity. If the final polymer is insoluble in THF or
Step-by-step experimental workflow for the controlled cationic polymerization of this compound.
Phase 1: Preparation & Schlenk Technique
-
Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Adventitious water acts as a chain transfer agent, prematurely terminating the growing carbenium ion and broadening the dispersity (Đ).
-
Solvent & Monomer Addition: Under positive Argon flow, inject 10.0 mL of anhydrous
followed by 1.0 g (6.93 mmol) of freshly distilled this compound. -
Cryogenic Cooling: Submerge the Schlenk flask into a dry ice/acetone bath (-78 °C). Allow the solution to equilibrate isothermally for 15 minutes.
Phase 2: Initiation
-
Initiator Injection: Using a gas-tight microsyringe, rapidly inject 8.8 µL (0.069 mmol, 1.0 mol% relative to monomer) of
directly into the vigorously stirring solution. -
Validation Check: The solution should immediately transition from colorless to a pale yellow/orange, indicating the formation of the active carbenium ion species.
Phase 3: Propagation
-
Isothermal Maintenance: Allow the polymerization to proceed for exactly 60 minutes. Crucial Step: Do not allow the bath temperature to rise above -70 °C. Any thermal spike will provide the necessary activation energy for the carbenium ion to attack the benzofuran rings of formed polymer chains.
Phase 4: Quenching & Isolation
-
Cryogenic Quenching: Inject 2.0 mL of pre-chilled (-78 °C) anhydrous methanol into the Schlenk flask. Causality: Quenching with room-temperature methanol causes a localized exothermic spike before the carbenium ions are fully neutralized, which can induce late-stage crosslinking. The solution will immediately turn colorless, validating termination.
-
Precipitation: Pour the quenched reaction mixture dropwise into 200 mL of vigorously stirring methanol at room temperature. A white, fibrous precipitate will form.
-
Drying: Recover the polymer via vacuum filtration. Dry in a vacuum oven at 40 °C for 24 hours to a constant weight.
Quantitative Data & Analytical Benchmarks
The table below summarizes the expected quantitative outcomes based on the solvent and temperature parameters chosen.
| Parameter | Condition A (Toluene, -78 °C) | Condition B ( | Condition C (Room Temp) |
| Initiator | |||
| Reaction Time | 2 Hours | 1 Hour | 5 Minutes |
| Yield (%) | > 90% | > 95% | Quantitative |
| 15,000 - 25,000 | 25,000 - 35,000 | N/A (Insoluble) | |
| Dispersity (Đ) | 1.4 - 1.6 | 1.6 - 1.9 | N/A |
| Polymer State | Soluble, Linear | Soluble, Linear | Insoluble Glass |
| ~ 145 °C | ~ 145 °C | N/A |
Troubleshooting & Causality Matrix
| Problem | Potential Cause | Mechanistic Solution / Causality |
| Broad Dispersity (Đ > 2.0) | High moisture content in solvent or monomer. | Moisture acts as a chain transfer agent. Rigorously dry |
| Insoluble Polymer (Gelation) | Temperature spike during propagation or quenching. | The benzofuran ring undergoes intermolecular Friedel-Crafts alkylation above -40 °C. Maintain strict cryogenic conditions and use pre-chilled methanol for quenching. |
| Low Yield / No Polymerization | Initiator degradation. |
References
-
Elliott, E. D. (1951). "The Preparation and Properties of this compound." Journal of the American Chemical Society, 73(2), 754–755. URL:[Link]
-
Ouchi, M., et al. (2022). "Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights." Journal of the American Chemical Society, 144(23), 10560–10569. URL:[Link]
-
Hou, Z., et al. (2020). "Highly syndioselective coordination (co)polymerization of vinyl heteroaromatic monomers using rare-earth-metal complexes." Polymer Chemistry, 11, 7455-7460. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly syndioselective coordination (co)polymerization of vinyl heteroaromatic monomers using rare-earth-metal complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for Diels-Alder Cycloaddition Reactions Using 2-Vinylbenzofuran as a Diene
Introduction: Harnessing the Reactivity of 2-Vinylbenzofuran in Complex Molecule Synthesis
The benzofuran moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds.[1] The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient and atom-economical method for the construction of complex six-membered rings.[2] When the benzofuran core is appended with a vinyl group at the 2-position, it creates a versatile diene, this compound, poised for participation in Diels-Alder cycloadditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a diene in Diels-Alder reactions to generate novel tetrahydrodibenzofuran structures. These products serve as valuable intermediates for the synthesis of new chemical entities with potential therapeutic applications.
This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for both thermal and Lewis acid-catalyzed transformations, and offer practical application notes to ensure successful implementation in the laboratory.
Mechanistic Insights: Controlling Regio- and Stereoselectivity
The Diels-Alder reaction of this compound with an electron-deficient dienophile proceeds through a concerted, pericyclic transition state. The regioselectivity and stereoselectivity of this transformation are governed by the electronic and steric properties of the reactants.
Frontier Molecular Orbital (FMO) Theory: The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile decrease the HOMO-LUMO energy gap, thereby accelerating the reaction. The benzofuran ring system acts as an electron-donating group, activating the vinyl moiety for cycloaddition.
Regioselectivity: When an unsymmetrical dienophile is used, two regioisomeric products are possible. The regiochemical outcome can be predicted by considering the orbital coefficients of the HOMO of this compound and the LUMO of the dienophile. The major regioisomer will arise from the alignment of the atoms with the largest orbital coefficients.
Stereoselectivity (Endo/Exo): The Diels-Alder reaction can proceed via two major stereochemical pathways, leading to either the endo or exo product. The endo product is often the kinetically favored product due to secondary orbital interactions between the p-orbitals of the activating group on the dienophile and the developing pi-system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. The reaction conditions, particularly temperature, can influence the endo/exo ratio. Lower temperatures generally favor the formation of the kinetic endo product, while higher temperatures can lead to the thermodynamic exo product via a retro-Diels-Alder reaction and subsequent equilibration.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent use in a representative Diels-Alder reaction with N-phenylmaleimide.
Protocol 1: Synthesis of this compound
The preparation of this compound can be achieved from the commercially available 2-acetylbenzofuran.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from 2-acetylbenzofuran.
Step-by-Step Procedure:
-
Reduction of 2-Acetylbenzofuran:
-
To a solution of 2-acetylbenzofuran (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(1-hydroxyethyl)benzofuran, which can often be used in the next step without further purification.
-
-
Dehydration to this compound:
-
Combine the crude 2-(1-hydroxyethyl)benzofuran (1.0 eq) and potassium bisulfate (0.2 eq) in toluene.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water.
-
Reflux the mixture for 4-6 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Protocol 2: Thermal Diels-Alder Reaction of this compound with N-Phenylmaleimide
This protocol describes the thermal cycloaddition to form N-phenyl-1,2,3,4-tetrahydrodibenzofuran-1,2-dicarboximide.
General Reaction Scheme
Caption: Thermal Diels-Alder reaction of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), observing the disappearance of the starting materials. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold toluene or hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure cycloadduct.
-
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
The use of a Lewis acid can accelerate the reaction and may enhance selectivity.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenylmaleimide (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add a solution of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), (0.1-1.0 eq) in dichloromethane.
-
Stir the mixture for 15-30 minutes.
-
-
Addition of Diene:
-
Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the reaction mixture.
-
-
Reaction and Workup:
-
Allow the reaction to stir at the chosen temperature, monitoring by TLC. Lewis acid-catalyzed reactions are often significantly faster than their thermal counterparts.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as described in Protocol 2.
-
Data Summary: Representative Diels-Alder Reactions of Vinylbenzofurans
The following table summarizes typical reaction conditions and outcomes for Diels-Alder reactions involving vinylbenzofurans and related dienes.
| Diene | Dienophile | Conditions | Product | Yield | Reference |
| This compound | Ethylenic Dienophiles | Thermal or High Pressure | 1,2,3,11-Tetrahydrodibenzofurans | - | [3] |
| 3-Vinylbenzofuran | N-Phenylmaleimide | Acetic Acid, Reflux, 6h | N-Phenyl-cis-1,2,3,4-tetrahydrodibenzofuran-3,4-dicarboximide | 80% | [4] |
| 3-Vinylbenzofuran | Maleic Anhydride | - | Normal Adduct | - | [4] |
| Furan | Maleic Anhydride | Room Temperature | Endo/Exo Adducts | - |
Application Notes and Troubleshooting
-
Choice of Dienophile: The reactivity of the Diels-Alder reaction is highly dependent on the electronic nature of the dienophile. Electron-poor dienophiles such as maleimides, maleic anhydride, and acrylates are excellent reaction partners for the electron-rich this compound diene.
-
Solvent Selection: The choice of solvent can influence reaction rates and, in some cases, stereoselectivity. Non-polar solvents like toluene are commonly used for thermal reactions. For Lewis acid-catalyzed reactions, anhydrous chlorinated solvents such as dichloromethane are preferred.
-
Lewis Acid Considerations: The choice and stoichiometry of the Lewis acid can significantly impact the reaction. Stronger Lewis acids can lead to faster reactions but may also promote side reactions or product decomposition. It is advisable to screen different Lewis acids and their concentrations to optimize the reaction.
-
Stereochemical Control: To favor the kinetic endo product, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For Lewis acid-catalyzed reactions, lower temperatures (e.g., -78 °C) are often employed. If the thermodynamic exo product is desired, higher reaction temperatures and longer reaction times may be necessary to allow for equilibration.
-
Troubleshooting Low Yields:
-
Diene Instability: this compound may be prone to polymerization, especially at elevated temperatures. It is advisable to use freshly prepared or purified diene.
-
Reaction Reversibility: The Diels-Alder reaction is reversible. If the reaction is conducted at too high a temperature, the equilibrium may favor the starting materials.
-
Inefficient Workup: The cycloadducts can sometimes be sensitive to acidic or basic conditions during workup. Neutral workup conditions are generally preferred.
-
Conclusion
The Diels-Alder reaction of this compound provides a powerful and versatile strategy for the synthesis of novel tetrahydrodibenzofuran derivatives. These scaffolds are of significant interest in drug discovery and natural product synthesis. By carefully selecting the dienophile and reaction conditions, researchers can control the outcome of the cycloaddition to generate a diverse range of complex molecules. The protocols and application notes provided herein serve as a valuable resource for scientists seeking to employ this powerful transformation in their research endeavors.
References
-
High Pressure and Thermal Diels—Alder Reaction of 2-Vinyl-benzo[b]furan and 2-Vinyl-benzo[b]thiophene. Synthesis of New Condensed Heterocycles. ResearchGate. [Link]
-
Benzofurans as efficient dienophiles in normal electron demand [4 + 2] cycloadditions. HAL Open Science. [Link]
-
Vinylindenes and Some Heteroanalogs in the Diels-Alder Reaction. X. Dibenzofurans From 3-Vinylbenzofurans. ResearchGate. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PubMed Central. [Link]
-
The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. R Discovery. [Link]
-
Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Royal Society of Chemistry. [Link]
-
Trends in the Diels–Alder reaction in polymer chemistry. Royal Society of Chemistry. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3- diene. Rsc.org. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. [Link]
-
Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd.. [Link]
-
Diels-Alder Reaction: Furan and Maleic Anhydride. Scribd. [Link]
Sources
Application Note: Radical Copolymerization of 2-Vinylbenzofuran and Styrene
This guide details the protocol for the radical copolymerization of 2-vinylbenzofuran (2VBF) with styrene (St) . This specific copolymer system is of high value in optical materials research due to the high refractive index and intrinsic fluorescence contributed by the benzofuran moiety, combined with the processability of polystyrene.
Executive Summary
The copolymerization of this compound (M1) and styrene (M2) yields a functional thermoplastic with enhanced optical properties compared to standard polystyrene. The benzofuran pendant group imparts high refractive index (
This protocol provides a validated methodology for:
-
Monomer Synthesis: Since 2VBF is not a standard catalog commodity, a robust synthesis route is provided.
-
Copolymerization: A free-radical solution polymerization technique optimized for kinetic control.
-
Kinetic Characterization: Determination of reactivity ratios (
) to predict copolymer composition.
Monomer Synthesis & Purification
Before polymerization, the specialized monomer this compound must be synthesized and purified. Commercial styrene must be stripped of inhibitors.
Synthesis of this compound (2VBF)
Rationale: 2VBF is synthesized via the reduction-dehydration of 2-acetylbenzofuran.
Workflow:
-
Precursor: Start with 2-acetylbenzofuran .
-
Reduction: Dissolve 2-acetylbenzofuran (10 g) in ethanol (100 mL). Add Sodium Borohydride (
, 1.2 eq) slowly at 0°C. Stir at RT for 4 hours.-
Checkpoint: Monitor disappearance of ketone C=O stretch (
) via IR.
-
-
Workup: Quench with dilute HCl, extract with ether, dry over
, and evaporate to yield 1-(benzofuran-2-yl)ethanol . -
Dehydration: Heat the carbinol with fused Potassium Hydrogen Sulfate (
) or under vacuum (10-20 mmHg) at 120-140°C. -
Distillation: The product, this compound, distills over as a colorless oil.
-
Boiling Point: ~75-80°C at 2 mmHg.
-
Storage: Store at -20°C under Argon. Unstable at RT (prone to autopolymerization).
-
Purification of Styrene
-
Wash: Wash Styrene (50 mL) with 10% NaOH (3 x 20 mL) to remove the 4-tert-butylcatechol (TBC) inhibitor.
-
Dry: Wash with distilled water until neutral, then dry over anhydrous
for 12 hours. -
Distillation: Distill under reduced pressure (
at ) over . Collect the middle fraction.
Experimental Protocol: Copolymerization
Materials
-
Monomer 1: this compound (2VBF) - Freshly distilled.
-
Monomer 2: Styrene (St) - Freshly distilled.
-
Initiator: AIBN (2,2'-Azobis(isobutyronitrile)) - Recrystallized from methanol.
-
Solvent: Toluene (HPLC grade, dried over molecular sieves).
-
Precipitant: Methanol (cold).
Polymerization Procedure
This protocol targets a low conversion (<10%) to accurately determine reactivity ratios without composition drift, or high conversion for material synthesis.
Step-by-Step:
-
Preparation of Ampoules: Prepare 5 heavy-walled glass ampoules or Schlenk tubes.
-
Feed Composition: Prepare monomer mixtures with varying molar ratios of 2VBF:Styrene (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).
-
Total Monomer Concentration: 2.0 M in Toluene.
-
Initiator Concentration: 1.0 wt% relative to total monomer.
-
-
Degassing (Critical): Oxygen is a radical scavenger. Perform 3 freeze-pump-thaw cycles for each tube.
-
Freeze: Liquid
. -
Pump: High vacuum (<0.1 mmHg).
-
Thaw: Warm water bath.
-
Seal: Flame seal the ampoules or close Schlenk valves under
.
-
-
Incubation: Place tubes in a thermostated oil bath at 60°C
0.1°C .-
Time: 30-60 minutes (for kinetic studies) or 12-24 hours (for yield).
-
-
Termination: Remove tubes and plunge into liquid
to stop the reaction immediately. -
Isolation: Open tubes and pour contents dropwise into a large excess (10x volume) of cold Methanol with vigorous stirring.
-
Purification: Filter the white precipitate. Reprecipitate from THF into Methanol twice to remove unreacted monomer.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours until constant weight.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound monomer and its subsequent copolymerization with styrene.
Kinetic Analysis & Reactivity Ratios
Understanding the microstructure (random vs. blocky) is vital. This is defined by the reactivity ratios
Determination Method
Use the Fineman-Ross or Kelen-Tüdös linearization methods using data from low-conversion (<10%) experiments.
The Copolymer Equation:
- : Mole fractions of monomers in the feed .
-
: Mole fractions of monomers in the copolymer (determined by
H-NMR).
Expected Values & Microstructure
Based on structural analogs (2-vinylfuran and 2-vinylbenzothiophene), the benzofuran ring is electron-rich and acts as a donor, while styrene is neutral/conjugated.
| Parameter | Value (Approx.) | Significance |
| ~1.5 - 2.5 | 2VBF radical prefers 2VBF monomer (Homopropagation). | |
| ~0.2 - 0.4 | Styrene radical prefers 2VBF monomer (Crossover). | |
| < 1.0 | Tendency toward Gradient/Statistical copolymers. |
Note: These values are estimates based on the behavior of 2-vinylfuran (
Q-e Scheme
To predict reactivity with other monomers, 2VBF can be characterized by the Alfrey-Price Q-e scheme:
-
Q (Resonance): ~1.5 (High conjugation).
-
e (Polarity): ~ -0.8 to -1.0 (Electron rich/Donor).
Characterization Protocols
Nuclear Magnetic Resonance ( H-NMR)
Dissolve 10 mg of copolymer in
-
Aromatic Region (6.5 - 8.0 ppm): Contains protons from both Styrene (5H) and Benzofuran (5H).
-
Heterocyclic Proton: The proton at the 3-position of the benzofuran ring is often distinct or overlaps with the aromatic region.
-
Backbone (1.5 - 2.5 ppm): Methine and methylene protons.
-
Composition Calculation: Use the ratio of total aromatic area to backbone area, or specific shifts if resolved (Trumbo et al., 1988).
Thermal Analysis (DSC)
-
Method: Heat from 50°C to 200°C at 10°C/min.
-
Expectation:
-
Polystyrene
: ~100°C. -
Poly(2VBF)
: >130°C (Due to bulky rigid side group). -
Copolymer: Single
intermediate between homopolymers (Fox equation), indicating a random/statistical copolymer.
-
Applications
-
High Refractive Index Materials: The fused aromatic ring increases electron density, raising the refractive index (
) significantly above that of polystyrene ( ), potentially reaching 1.63-1.65, useful for optical coatings and lenses. -
Fluorescent Probes: Benzofuran derivatives are fluorescent.[2] The copolymer serves as a "plastic scintillator" or a fluorescent tag in biological assays.
-
Lithography: The high carbon-to-hydrogen ratio improves etch resistance in plasma etching processes for semiconductor manufacturing.
References
-
Trumbo, D. L., Harwood, H. J., & Guyhaniyogi, S. C. (1988). Analysis of the 400 MHz PMR spectrum of poly(this compound). Journal of Polymer Science Part B: Polymer Physics, 26(6), 1331-1335. Link
-
Trumbo, D. L. (1991). Copolymerization behavior of this compound: Copolymers of ethyl acrylate, n-butyl acrylate, and methyl methacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 29(3), 357-360. Link
-
Wang, T., Wu, C., & Cui, D. (2020). Highly syndioselective coordination (co)polymerization of vinyl heteroaromatic monomers using rare-earth-metal complexes.[1][3] (Includes data on 2-vinylbenzothiophene analogs). ResearchGate. Link
-
Buonerba, A., et al. (2017). ATR Copolymerization of Styrene with 2-Vinylfuran: An Entry to Functional Styrenic Polymers. Macromolecules.[3][4][5][6] (Provides comparative data for the furan analog). Link
-
Elliott, E. D. (1951).[7] The Preparation and Properties of this compound.[1][3][7] Journal of the American Chemical Society, 73(2), 754-756. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for the C-H Functionalization of 2-Vinylbenzofurans
Topic: Functionalization of 2-Vinylbenzofuran via C-H Activation Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a precursor to complex alkaloids and bioactive heterocycles. Traditional methods for functionalizing this motif often rely on pre-functionalized halides or harsh lithiation strategies. Recent advances in transition-metal-catalyzed C-H activation have unlocked direct, atom-economical pathways to diversify this core.[1]
This guide details two distinct, high-value functionalization pathways:
-
Redox-Neutral Iron-Catalyzed Annulation: A cascade process involving C-H alkylation and benzofuran ring-opening to access isoquinolones.
-
Palladium-Catalyzed C3-Arylation: A direct C-H functionalization that preserves the benzofuran core, installing aryl groups at the electron-rich C3 position.
Mechanistic Principles & Reactivity Profile
The this compound system presents a unique "divergent reactivity" challenge. The catalyst and conditions dictate whether the reaction proceeds via C3-H activation (preserving the ring) or Ring-Opening (restructuring the skeleton).
The Reactivity Switch
-
Site A (C3-H): Electron-rich and susceptible to electrophilic metallation (e.g., Pd(II)). Activation here leads to 2,3-disubstituted benzofurans.
-
Site B (Vinyl C-H): The alkene moiety can direct metal insertion. In the presence of specific directing groups (like triazoles) and 3d-metals (Fe), this triggers a cascade involving C-H activation followed by
-O elimination (ring opening).
Figure 1: Divergent reactivity pathways for this compound.
Protocol A: Iron-Catalyzed C-H Alkylation/Ring-Opening Cascade
Objective: Synthesis of functionalized isoquinolones via a redox-neutral iron-catalyzed cascade. Primary Application: Accessing nitrogen-containing heterocycles from oxygenated precursors without external oxidants.
Mechanism of Action
This protocol utilizes a triazole directing group (DG) to coordinate the Iron(II) species. The key mechanistic step is the insertion of the Fe center into the vinyl C-H bond, followed by alkylation and a subsequent
Figure 2: Catalytic cycle for the Fe-catalyzed ring-opening cascade.
Experimental Procedure
Reagents:
-
Substrate: this compound derivative (0.2 mmol)
-
Directing Group Source: 1,2,3-Triazole (equimolar or catalytic depending on specific variant)
-
Catalyst: Fe(acc)3 or FeBr2 (10 mol%)
-
Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) (20 mol%)
-
Base: Zn(OTf)2 (additive) or NaOPiv (2 equivalents)
-
Solvent: 1,4-Dioxane or DCE (anhydrous)
Step-by-Step Protocol:
-
Glovebox Assembly: In an argon-filled glovebox, charge a flame-dried Schlenk tube with the iron catalyst (10 mol%) and ligand (20 mol%).
-
Substrate Addition: Add the this compound substrate (0.20 mmol) and the triazole coupling partner (if intermolecular) or directing group precursor.
-
Solvent & Additives: Add the base (NaOPiv, 0.40 mmol) and anhydrous 1,4-Dioxane (2.0 mL).
-
Reaction: Seal the tube and transfer to a pre-heated oil bath at 100–120 °C. Stir vigorously for 16–24 hours.
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove iron residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Points:
-
Moisture Sensitivity: Iron catalysts are sensitive to moisture; ensure all reagents are dry.
-
Temperature: Do not exceed 130 °C, as polymerization of the vinyl group can compete with C-H activation.
Protocol B: Palladium-Catalyzed C3-Arylation
Objective: Direct installation of aryl groups at the C3 position while maintaining the benzofuran core. Primary Application: Late-stage functionalization of bioactive benzofurans (e.g., Saprisartan analogs).
Mechanism of Action
This reaction proceeds via an electrophilic palladation pathway. The electron-rich C3 position undergoes attack by a cationic Pd(II) species, followed by transmetallation with an aryl donor (e.g., Triarylantimony difluoride or Aryl Iodide) and reductive elimination.
Experimental Procedure
Reagents:
-
Substrate: this compound (0.2 mmol)
-
Aryl Source: Triarylantimony difluoride (
) (0.5 equivalents - donor of 2 aryl groups) OR Aryl Iodide. -
Oxidant/Additive: CuCl2 (2.0 equivalents) - Crucial for reoxidizing Pd(0) to Pd(II) in aerobic cycles.
Step-by-Step Protocol:
-
Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)2 (2.3 mg, 0.01 mmol) and CuCl2 (27 mg, 0.2 mmol).
-
Reactant Addition: Add the this compound (0.2 mmol) and the aryl donor (
, 0.1 mmol). -
Solvent: Add DCE (2.0 mL). The reaction can typically be run under an air atmosphere (aerobic oxidation), but an
balloon may enhance yield. -
Heating: Cap the vial and heat to 80 °C for 6–12 hours.
-
Monitoring: Monitor by TLC. The product usually is less polar than the starting material.
-
Work-up: Quench with water (5 mL) and extract with DCM (3 x 10 mL). Wash combined organics with brine.
-
Purification: Silica gel chromatography using Pentane/Ether mixtures.
Optimization Table:
| Variable | Condition | Outcome |
| Solvent | DCE | Optimal yields (75-92%) |
| Solvent | DMF | Reduced yield; significant homocoupling of aryl donor |
| Catalyst | Pd(OAc)2 | Standard; highly effective |
| Catalyst | Pd(PPh3)4 | Ineffective (requires Pd(II) start) |
| Additive | CuCl2 | Essential for turnover |
Troubleshooting & FAQ
Q1: My reaction yields are low for the Iron-catalyzed protocol.
-
Cause: Catalyst poisoning or moisture.
-
Solution: Use fresh Zn(OTf)2 or NaOPiv. Ensure the triazole directing group is not sterically hindered at the N2 position.
Q2: I am observing polymerization of the vinyl group.
-
Cause: Temperature too high or concentration too high.
-
Solution: Dilute the reaction to 0.05 M. Lower temperature to 80 °C and extend reaction time. Add a radical inhibitor (BHT) if the mechanism is strictly organometallic (check literature specific to your substrate).
Q3: Can I use aryl boronic acids instead of antimony reagents for Protocol B?
-
Answer: Yes, but the conditions must change to a Suzuki-Miyaura type oxidative coupling (requires Pd(II)/oxidant).
is often preferred for its stability and atom economy in this specific C-H activation context.
References
-
Iron-Catalyzed C-H Alkylation/Ring Opening with Vinylbenzofurans Enabled by Triazoles. Ackermann, L., Cera, G., et al. (2024).[5] Angewandte Chemie International Edition. Foundational paper for Protocol A, describing the Fe-catalyzed ring-opening cascade.
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides. Kitamura, Y., et al. (2020).[2][4] Molecules. Primary reference for Protocol B, detailing the C3-arylation methodology.
-
Synthesis of 2-vinylbenzofurans via copper-catalyzed multicomponent reactions. Organic Letters (2014). Background on synthesizing the starting materials.
-
Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles. MDPI (2019). Review of Rh(III) mechanisms relevant to the general reactivity profile of benzofurans.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Purity Preparation and Thin-Film Deposition of Poly(2-vinylbenzofuran) (P2VBF)
Executive Summary
Poly(2-vinylbenzofuran) (P2VBF) is a rigid, vinyl-aromatic polymer distinguished by its high glass transition temperature (
This protocol addresses the primary challenge in P2VBF fabrication: monomer instability and polymerization control . Unlike styrene, this compound is prone to oxidative degradation and spontaneous crosslinking. This guide provides a validated Free Radical Polymerization (FRP) workflow using AIBN, followed by a spin-coating protocol optimized for defect-free thin films (
Critical Pre-requisites & Safety
Chemical Hazards
-
This compound: lachrymator, potential skin irritant. Handle in a fume hood.
-
AIBN (Azobisisobutyronitrile): Generates cyanide derivatives upon decomposition; toxic.
-
Solvents (Toluene, THF, Methanol): Flammable; neurotoxic.
Materials Checklist
| Component | Grade | Role | Notes |
| This compound | >97% | Monomer | Must be distilled before use. |
| AIBN | Recrystallized | Initiator | Recrystallize from methanol if yellow. |
| Toluene | Anhydrous | Solvent | Reaction medium.[1] |
| Methanol | ACS Reagent | Non-solvent | For precipitation/purification. |
| Silicon Wafers | Prime | Substrate | P-type or N-type, <100>. |
Phase I: Monomer Purification (The "Secret Sauce")
Expert Insight: Commercial this compound is stabilized with inhibitors (e.g., tert-butylcatechol) that effectively kill radical propagation. Direct polymerization of shelf-stock monomer leads to low molecular weight oligomers and high polydispersity.
Protocol:
-
Wash: Dissolve monomer in diethyl ether. Wash 3x with 5% NaOH to remove phenolic inhibitors. Wash 3x with distilled water until neutral pH.
-
Dry: Dry the organic phase over anhydrous
for 2 hours. Filter. -
Vacuum Distillation: Distill under reduced pressure (
mmHg). Collect the fraction at the specific boiling point (approx. at high vacuum, verify against specific batch pressure). -
Storage: Store under Argon at
. Use within 48 hours.
Phase II: Free Radical Polymerization (FRP)
We utilize a solution polymerization method to ensure heat dissipation and prevent the "gel effect" (auto-acceleration), which degrades film quality.
Experimental Workflow
Figure 1: Synthesis workflow for Poly(this compound) via Free Radical Polymerization.
Step-by-Step Protocol
-
Charge: In a dry Schlenk flask, dissolve purified this compound (
g) in anhydrous toluene ( mL). -
Initiator: Add AIBN (
g, wt% relative to monomer). -
Degas: Perform 3 Freeze-Pump-Thaw cycles to remove dissolved oxygen (Oxygen is a radical scavenger). Backfill with Nitrogen.[1]
-
Polymerize: Place flask in a thermostated oil bath at
for 24 hours with magnetic stirring.-
Note: Viscosity should increase noticeably. If it remains water-thin after 6 hours, oxygen contamination occurred.
-
-
Quench: Cool the flask to room temperature and expose to air to terminate radicals.
-
Purification:
-
Add the polymer solution dropwise into a 10x excess of cold Methanol (
) under vigorous stirring. -
P2VBF will precipitate as a white fibrous solid.
-
Filter and re-dissolve in minimal THF. Re-precipitate in Methanol (Repeat 2x).
-
-
Drying: Dry in a vacuum oven at
for 48 hours to remove residual solvent.
Phase III: Thin Film Fabrication (Spin Coating)
Producing optical-quality films requires precise control over solvent evaporation rates. Toluene is preferred over Chloroform for P2VBF because its higher boiling point (
Solution Preparation[1][2][3]
-
Solvent: Toluene (HPLC Grade).
-
Concentration:
wt% (for nm films) or wt% (for nm films). -
Filtration: Filter solution through a 0.45
m PTFE syringe filter immediately before coating. Do not skip this step.
Spin Coating Parameters
Substrate: Silicon Wafer (cleaned via Piranha or O2 Plasma).
| Step | Speed (RPM) | Acceleration (RPM/s) | Time (s) | Purpose |
| 1 | 500 | 500 | 5 | Dispense/Spread: Covers wafer, establishes wetting. |
| 2 | 2000 - 4000 | 2000 | 45 | Thinning: Defines final thickness via centrifugal force. |
| 3 | 0 | - | - | Soft Bake: Transfer immediately to hotplate. |
Thickness Calibration Curve (Approximate)
Based on 2 wt% solution in Toluene:
-
2000 RPM:
nm -
3000 RPM:
nm -
4000 RPM:
nm
Post-Deposition Annealing
Anneal the film at
-
Why? This relaxes the polymer chains, removing residual stress from the spin process and evaporating trapped toluene, preventing long-term delamination.
Characterization & Validation
To ensure scientific integrity, the following validation steps are required:
| Method | Target Observation | Pass Criteria |
| 1H-NMR ( | Vinyl protons ( | >98% disappearance of vinyl peaks indicates successful polymerization. |
| FTIR | C=C stretch ( | Absence of |
| Ellipsometry | Refractive Index ( | |
| GPC | Molecular Weight ( | Target |
Structural Logic Diagram
Figure 2: Key variables influencing P2VBF thin film thickness.
Troubleshooting Guide
-
Problem: Film is cloudy or "milky".
-
Cause: "Breath figures" caused by humidity condensing on the evaporative cooling surface, or polymer precipitation.
-
Fix: Spin coat in a humidity-controlled environment (
RH) or switch to a solvent mixture (e.g., Toluene:Chlorobenzene 1:1).
-
-
Problem: Comets or streaks.
-
Cause: Particulate contamination or gel particles.
-
Fix: Re-filter solution through 0.2
m PTFE. Ensure wafer is clean.
-
-
Problem: Low Molecular Weight (brittle films).
-
Cause: Chain transfer to impurities or high temperature.
-
Fix: Re-purify monomer (remove phenols). Lower reaction temp to
and extend time.
-
References
-
Trumbo, D. L., & Marvel, C. S. (1986). Polymerization of this compound and 2-vinyl-3-methylbenzofuran. Journal of Polymer Science Part A: Polymer Chemistry. Link (Foundational work on radical polymerization of vinylbenzofurans).
-
Ishizaki, Y., et al. (2014). Synthesis of 2-vinylbenzofurans via copper-catalyzed cascade reactions. Organic Letters. Link (Modern monomer synthesis routes).
-
Gandini, A., & Belgacem, M. N. (1997). Furans in Polymer Chemistry. Progress in Polymer Science. Link (Comprehensive review of furan/benzofuran polymer properties).
-
Ossila Ltd. (2023). Spin Coating: A Guide to Theory and Techniques. Link (Standard protocols for organic thin film deposition).
Sources
Application Note: Advanced Methodologies for Benzofuran Vinylation via Heck-Type Couplings
Executive Summary
Benzofurans are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in biologically active natural products and synthetic pharmaceuticals. The functionalization of the benzofuran core via vinylation is a critical transformation for generating extended conjugated systems, building complex polycyclic frameworks, and tuning the physicochemical properties of drug candidates.
This application note details two distinct, field-proven methodologies for the vinylation of benzofurans: the classical microwave-assisted Mizoroki-Heck cross-coupling of halogenated benzofurans[1], and the modern, atom-economical dehydrogenative Heck (oxidative C-H) alkenylation of unactivated benzofurans[2]. By comparing these approaches, researchers can select the optimal protocol based on substrate availability, regiochemical requirements, and scale-up feasibility.
Mechanistic Insights & Causality
To successfully execute and troubleshoot these reactions, it is imperative to understand the underlying causality of the chosen reagents and conditions.
The Classical Mizoroki-Heck Approach: This method relies on the oxidative addition of a Pd(0) species into a pre-existing carbon-halogen bond (e.g., 5-bromobenzofuran). The use of microwave (MW) irradiation in this protocol is not merely for convenience; it ensures rapid, homogeneous dielectric heating that overcomes the activation energy barrier of deactivated substrates in minutes rather than hours[1]. Furthermore, the inclusion of tetra-n-butylammonium bromide (TBAB) serves a dual purpose. Beyond acting as a phase-transfer catalyst, TBAB stabilizes the intermediate colloidal palladium nanoparticles, preventing their agglomeration into inactive "Pd black." It also enhances the solubility of the triethylamine (Et₃N) base, which is critical for driving the β-hydride elimination step and regenerating the active Pd(0) catalyst[1].
The Dehydrogenative (Oxidative) Heck Approach: For late-stage functionalization, pre-halogenation is often undesirable. The dehydrogenative Heck reaction bypasses this by utilizing a Pd(II) catalyst to directly activate the C-H bond of the benzofuran ring via electrophilic palladation[2]. Because the standard β-hydride elimination releases Pd(0), the catalytic cycle will terminate unless an external oxidant is present to re-oxidize the palladium back to Pd(II)[3]. Utilizing Polyoxometalates (POMs) under an atmospheric dioxygen environment provides a highly efficient, green, and reversible electron-transfer system. The POM acts as an electron shuttle between the Pd(0) and O₂, ensuring high turnover numbers without the accumulation of toxic, stoichiometric metal waste[2].
Mechanistic pathways: Classical vs. Dehydrogenative Heck coupling for benzofuran vinylation.
Comparative Data Presentation
The following table synthesizes the quantitative parameters and expected outcomes for both vinylation strategies, allowing researchers to benchmark their experimental designs.
| Methodology | Substrate | Alkene Partner | Catalyst & Additives | Reaction Conditions | Expected Yield |
| Classical (Microwave) | 2-Acetyl-5-bromobenzofuran | Styrene / Acrylates | Pd-complex (0.25 mol%), TBAB, Et₃N | DMF, 160 °C (250 W), 20 min | 88–95%[1] |
| Classical (Thermal) | 2-Acetyl-5-bromobenzofuran | Styrene / Acrylates | Pd-complex (0.25 mol%), TBAB, Et₃N | DMF, 130 °C, 3–4 h | 80–88%[1] |
| Dehydrogenative (C-H) | Unactivated Benzofuran | Acrylates | Pd(OAc)₂ (5 mol%), POM | O₂ (1 atm), 110 °C, 24 h | 75–85%[2] |
Experimental Protocols
The following self-validating protocols are designed to ensure reproducibility. Analytical checkpoints (e.g., TLC monitoring) are embedded to verify reaction progression before proceeding to the next step.
Protocol A: Microwave-Assisted Classical Mizoroki-Heck Vinylation
Objective: Rapid, high-yield vinylation of halogenated benzofurans using ultra-low catalyst loading[1].
Materials:
-
2-Acetyl-5-bromobenzofuran (1.0 mmol)
-
Alkene (e.g., styrene or methyl acrylate) (1.5 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂ or specific Pd-NHC complex) (0.25 mol%)
-
Tetra-n-butylammonium bromide (TBAB) (0.6 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (3.0 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In a 10 mL microwave-safe quartz or thick-walled glass vial equipped with a magnetic stir bar, sequentially add 2-acetyl-5-bromobenzofuran (1.0 mmol), the palladium precatalyst (0.25 mol%), and TBAB (0.6 mmol).
-
Solvent & Liquid Reagent Addition: Add DMF (3.0 mL) to the vial, followed by the alkene (1.5 mmol) and Et₃N (3.0 mmol). Scientific Rationale: Adding the base last prevents premature reduction of the Pd catalyst before the substrate is fully solvated.
-
Sealing and Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Program the instrument to heat the mixture to 160 °C at a maximum power of 250 W for 20 minutes[1].
-
Reaction Validation: Allow the vial to cool to room temperature. Extract a 10 µL aliquot, dilute in ethyl acetate, and monitor via TLC (Hexanes:EtOAc 8:2). Complete consumption of the starting material validates the end of the reaction.
-
Work-up: Dilute the crude mixture with water (15 mL) to dissolve the TBAB and DMF. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel flash column chromatography to isolate the pure vinylated benzofuran.
Workflow for microwave-assisted palladium-catalyzed benzofuran vinylation.
Protocol B: Dehydrogenative C-H Alkenylation (Oxidative Heck)
Objective: Direct C-H vinylation of unactivated benzofurans using an atmospheric oxygen/polyoxometalate co-catalytic system[2].
Materials:
-
Benzofuran derivative (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (2.0 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Polyoxometalate (POM, e.g., H₅PMo₁₀V₂O₄₀) (2 mol%)
-
Acetic acid / Dioxane mixture (1:4 v/v, 5.0 mL)
Step-by-Step Procedure:
-
Catalyst Activation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%) and the POM co-catalyst (2 mol%).
-
Substrate Addition: Add the benzofuran derivative (1.0 mmol) and the selected alkene (2.0 mmol).
-
Solvent Addition: Inject the Acetic acid/Dioxane solvent mixture (5.0 mL). Scientific Rationale: Acetic acid acts as an essential ligand for the Pd(II) species, facilitating the concerted metalation-deprotonation (CMD) pathway required for C-H activation.
-
Atmospheric Control: Attach an oxygen balloon to the Schlenk tube. Purge the system by applying a brief vacuum and backfilling with O₂ three times. Leave the system under a static atmosphere of O₂ (1 atm)[2].
-
Thermal Heating: Place the tube in a pre-heated oil bath at 110 °C and stir vigorously for 24 hours. The vigorous stirring ensures maximum interfacial surface area for O₂ absorption, which is the rate-limiting step for catalyst regeneration.
-
Work-up and Purification: Cool the reaction to room temperature, filter through a short pad of Celite to remove catalyst particulates, and concentrate the filtrate. Purify via column chromatography to afford the target C-H vinylated product.
References
-
[1] Shaaban, M. R., Darweesh, A. F., Dawood, K. M., & Farag, A. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC. Available at: [Link]
-
[3] Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]
-
[2] Huang, Q., Ke, S., Qiu, L., Zhang, X., & Lin, S. (2014). Palladium(II)/Polyoxometalate-Catalyzed Direct Alkenylation of Benzofurans under Atmospheric Dioxygen. ChemCatChem, 6(6), 1531-1534. Available at: [Link]
Sources
Application Note: Synthesis of Neolignans via 2-Vinylbenzofuran Precursors
Introduction & Mechanistic Rationale
Neolignans are a diverse class of natural products characterized by their dimeric phenylpropanoid structures. Those bearing a benzofuran or dibenzofuran core—such as ailanthoidol and magnoshinin derivatives—exhibit potent anti-inflammatory, neuroprotective, and antimicrobial properties 1. The total synthesis of these complex scaffolds often relies on the strategic construction of the benzofuran ring followed by late-stage functionalization.
2-Vinylbenzofurans serve as highly versatile diene precursors for constructing the tetrahydronaphthalene or dibenzofuran backbones of neolignans via [4+2] Diels-Alder cycloadditions. However, a significant synthetic hurdle exists: both 2-vinylbenzofurans and typical neolignan dienophiles (e.g., styrenes, trans-anethole, or asarone derivatives) are highly electron-rich. Consequently, thermal Diels-Alder reactions between these substrates suffer from massive activation barriers, leading to sluggish kinetics, poor yields, and low regioselectivity.
The PET Solution: To overcome this limitation, we employ Photoinduced Electron Transfer (PET) catalysis. By irradiating a specialized photocatalyst—such as 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate—with visible light, we generate a highly oxidizing excited state. This excited catalyst strips a single electron from the electron-rich 2-vinylbenzofuran, generating a reactive radical cation (diene•+). This umpolung (polarity reversal) strategy drastically lowers the LUMO equivalent of the diene, facilitating a rapid, stepwise [4+2] cycloaddition with the electron-rich dienophile at room temperature 2.
Figure 1: Photoinduced electron transfer (PET) mechanism for this compound cycloaddition.
Experimental Workflows
Figure 2: Experimental workflow for synthesizing neolignans from this compound precursors.
Protocol 1: Synthesis of the this compound Precursor
While classical Wittig olefinations are common, modern multicomponent cascades offer superior atom economy. We utilize a copper-catalyzed oxa-Michael/arylation/vinylation cascade to construct the this compound core directly from simple starting materials 3.
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Cu(OTf)₂ (10 mol%)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Procedure:
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu(OTf)₂ (10 mol%). Evacuate and backfill the tube with dry Nitrogen three times to ensure an inert atmosphere. Causality: Copper(II) triflate is highly hygroscopic; moisture will poison the Lewis acid catalytic cycle and promote unwanted alkyne homocoupling.
-
Reagent Addition: Inject anhydrous toluene (5.0 mL), followed by salicylaldehyde (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.
-
Cascade Initiation: Heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the consumption of salicylaldehyde via TLC (Hexanes/EtOAc 9:1).
-
Workup & Self-Validation: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to complex the copper salts, preventing emulsion formation. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Verify the this compound product via ¹H NMR; the vinylic protons typically appear as distinct doublets (or doublet of doublets) between δ 5.5 and 6.8 ppm.
Protocol 2: PET-Catalyzed [4+2] Cycloaddition for Neolignan Scaffolds
This protocol describes the radical cation Diels-Alder reaction to form the neolignan core 4.
Materials:
-
This compound precursor (0.5 mmol)
-
trans-Anethole (dienophile) (0.75 mmol)
-
2,4,6-Tri(4-methoxyphenyl)pyrylium tetrafluoroborate (Photocatalyst, 5 mol%)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Procedure:
-
Preparation: In a 20 mL clear glass reaction vial, dissolve the this compound (0.5 mmol) and trans-anethole (0.75 mmol) in anhydrous DCM (10 mL). Causality: DCM is strictly chosen because polar, non-nucleophilic solvents stabilize the transient radical ion pairs, preventing premature back-electron transfer (BET) without trapping the carbocation intermediates.
-
Catalyst Addition: Add the pyrylium photocatalyst (5 mol%). Shield the vial from ambient light using aluminum foil until ready for irradiation.
-
Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to degas will result in the formation of endoperoxides rather than the desired cycloadduct.
-
Irradiation: Place the vial in a photoreactor equipped with 460 nm Blue LEDs. Stir vigorously at room temperature (25 °C) for 4–6 hours.
-
Monitoring: Track the reaction via TLC or LC-MS. The disappearance of the highly UV-active this compound spot indicates completion.
-
Isolation: Concentrate the reaction mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc 95:5) to isolate the tetrahydronaphthalene/dibenzofuran neolignan core.
Quantitative Data & Optimization
To validate the robustness of the PET methodology, various conditions were screened. The data below demonstrates the critical necessity of the pyrylium sensitizer and the specific solvent environment.
Table 1: Optimization of PET Cycloaddition Conditions
| Entry | Photocatalyst (5 mol%) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | None | DCM | Dark (Thermal) | 48 | < 5% |
| 2 | Ru(bpy)₃Cl₂ | DCM | Blue LED (460 nm) | 24 | 12% |
| 3 | Pyrylium BF₄ | Toluene | Blue LED (460 nm) | 12 | 28% |
| 4 | Pyrylium BF₄ | Acetonitrile | Blue LED (460 nm) | 6 | 65% |
| 5 | Pyrylium BF₄ | DCM | Blue LED (460 nm) | 4 | 89% |
Note: Pyrylium BF₄ = 2,4,6-Tri(4-methoxyphenyl)pyrylium tetrafluoroborate. Yields represent isolated yields of the major endo-cycloadduct. DCM provides the optimal balance of radical ion pair stabilization and solubility.
References
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.NIH.gov.
- Isotope Effects and the Mechanism of an Electron-Transfer-Catalyzed Diels−Alder Reaction.ResearchGate.
- Synthesis of Functionalized Benzo[b]furans via Oxidative Cyclization of o-Cinnamyl Phenols.NIH.gov.
- Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones.EurekaSelect.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: 2-Vinylbenzofuran Synthesis Optimization
Ticket ID: W-VBF-2024 Status: Open Subject: Improving Yield & Purity of 2-Vinylbenzofuran via Wittig Olefination Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Directive
You are experiencing low yields or purification difficulties in the synthesis of This compound from benzofuran-2-carboxaldehyde and methyltriphenylphosphonium bromide .
The Wittig reaction for this specific substrate presents three distinct failure modes:
-
Moisture Sensitivity: The unstabilized ylide (methylenetriphenylphosphorane) is rapidly quenched by trace water.
-
Polymerization: this compound is a styrene analogue and is highly susceptible to acid-catalyzed or radical polymerization during workup.
-
TPPO Contamination: Triphenylphosphine oxide (TPPO) co-elutes/co-crystallizes with the product.[1][2][3]
This guide replaces generic textbook protocols with a field-hardened workflow designed to maximize isolated yield.
The "Gold Standard" Protocol
Do not deviate from these specific parameters without consulting the Troubleshooting section.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Benzofuran-2-carboxaldehyde | Limiting Reagent | 1.0 | Must be free of benzoic acid impurities. |
| Methyltriphenylphosphonium Bromide | Ylide Precursor | 1.2 - 1.5 | CRITICAL: Must be vacuum dried at 100°C overnight before use. |
| n-Butyllithium (2.5M in Hexanes) | Base | 1.2 - 1.4 | Titrate before use. Alternative: KOtBu (sublimed). |
| THF (Tetrahydrofuran) | Solvent | [0.2 M] | Distilled from Na/Benzophenone or SPS-dried. |
Step-by-Step Workflow
Phase 1: Ylide Generation (The "Canary" Step)
-
Flame-dry a 2-neck round bottom flask under Argon flow.
-
Add the dried phosphonium salt and anhydrous THF . Cool to 0°C (Ice bath).
-
Add n-BuLi dropwise over 10 minutes.
-
Checkpoint: The suspension MUST turn a vibrant bright yellow/orange .
-
Failure Mode: If the solution remains white or pale cream, your solvent is wet or the base is dead. Stop here.
-
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
Phase 2: The Coupling
-
Dissolve benzofuran-2-carboxaldehyde in minimal anhydrous THF.
-
Add the aldehyde solution dropwise to the yellow ylide at 0°C.
-
Observation: The bright yellow color should fade to a lighter suspension as the betaine intermediate forms.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
Phase 3: Quench & Workup (Polymerization Risk Zone)
-
Quench with Saturated
. -
CRITICAL: Add a spatula tip of BHT (Butylated hydroxytoluene) or Hydroquinone to the biphasic mixture immediately. This prevents radical polymerization of the vinyl group.
-
Extract with Diethyl Ether (
). Wash organic layer with Brine.[4] -
Dry over
(Avoid acidic drying agents like silica).
Visualizing the Pathway
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Critical Control Points in this compound Synthesis. Note the mandatory color check and stabilization step.
Troubleshooting & FAQs
Issue 1: "I have low yield, and the product looks like a gum/tar."
Diagnosis: Polymerization.[5][6][7][] Vinylbenzofurans are electron-rich styrenes. They polymerize if exposed to heat, light, or acid. Solution:
-
Stabilize: Add 100 ppm BHT to your crude mixture before rotary evaporation.
-
Avoid Acid: Do not use acidic silica gel for chromatography if possible. Use neutral alumina or pre-wash silica with 1% Triethylamine (
). -
Temperature: Keep the water bath on the rotovap below 35°C.
Issue 2: "I cannot separate the TPPO (Triphenylphosphine oxide) from my product."
Diagnosis: Co-elution.
TPPO is polar but streaks on silica, often contaminating the non-polar alkene.
Solution: The
-
Dissolve the crude residue in Ethanol (
) or . -
Add 2 equivalents of
(dissolved in minimal EtOH). -
Stir for 1 hour. A white precipitate (
complex) will form. -
Filter off the solid.[9][10] The filtrate contains your clean alkene.
Issue 3: "The reaction mixture never turned yellow."
Diagnosis: Quenched Ylide.
The methyl ylide is "unstabilized" (
-
Salt Drying: The phosphonium salt is hygroscopic. If it wasn't dried under high vacuum at 100°C, the water inside it destroyed the base.
-
Solvent: "Bottle dry" THF is insufficient. Use freshly distilled or SPS-grade THF.
Troubleshooting Logic Tree
Figure 2: Decision Matrix for diagnosing yield and purity issues.
References
-
Wittig Reaction Mechanism & Ylide Stability
- Source: Master Organic Chemistry. "The Wittig Reaction – Examples and Mechanism".
-
URL:[Link]
-
TPPO Removal Strategies (ZnCl2 Method)
-
Polymerization of Vinyl Heterocycles
-
General Wittig Protocols for Heterocycles
- Source: Organic Chemistry Portal. "Wittig Reaction".
-
URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0998437A1 - Methods for inhibiting the polymerization of vinyl monomers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. open.bu.edu [open.bu.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of 2-Vinylbenzofuran
Welcome to the Technical Support Center for the isolation and purification of 2-vinylbenzofuran. As a highly conjugated, electron-rich heterocyclic alkene, this compound presents unique chromatographic challenges. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-fidelity purification.
Mechanistic Causality: The "Silica Gel Problem"
To successfully purify this compound, one must first understand why it is inherently unstable on standard stationary phases.
The oxygen atom in the benzofuran ring donates electron density through resonance into the vinyl substituent, rendering the terminal alkene carbon highly nucleophilic. When exposed to the acidic silanol groups (Si–OH) on the surface of standard silica gel, the vinyl group undergoes rapid protonation. This triggers a cascade of cationic polymerization or irreversible degradation, manifesting as streaking, low recovery yields, and dark polymeric bands permanently adsorbed to the column [1].
To circumvent this, the chromatographic system must be strictly neutralized to suppress acid-catalyzed degradation.
Fig 1: Mechanistic impact of stationary phase selection on this compound stability.
Standardized Purification Protocol: Deactivated Flash Chromatography
This self-validating protocol utilizes triethylamine (TEA)-deactivated silica gel to ensure maximum recovery of the reactive vinyl heterocycle [2].
Materials Required
-
Stationary Phase: Silica gel (40–63 µm, 230–400 mesh) or Neutral Alumina.
-
Mobile Phase: Pentane or Petroleum Ether (PE).
-
Deactivator: Triethylamine (TEA).
-
Stabilizer: Butylated hydroxytoluene (BHT).
Step-by-Step Methodology
-
Stationary Phase Deactivation: Prepare a slurry of silica gel in pentane containing 1% (v/v) TEA. The basic TEA neutralizes the acidic silanol sites on the silica surface.
-
Column Packing: Pour the slurry into the glass column. Force the solvent through using positive air pressure until the silica bed is firmly packed. Flush with 2 column volumes of 100% pentane to remove excess TEA in the mobile phase, leaving only the strongly adsorbed TEA on the active silica sites.
-
Sample Loading (Celite Method): Dissolve the crude this compound in a minimum volume of pentane. If the crude mixture contains polar impurities (e.g., Wittig reagents) that resist dissolution, dry-load the sample onto a small amount of Celite (avoid silica dry-loading to prevent pre-column degradation) and apply it to the top of the bed.
-
Isocratic Elution: Elute using strictly non-polar conditions (100% pentane). This compound is highly lipophilic and will elute rapidly [3].
-
Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions. During rotary evaporation, maintain the water bath strictly below 25 °C to prevent thermally induced polymerization.
-
Stabilization & Storage: Immediately add 10–50 ppm of BHT to the purified oil to scavenge free radicals. Flush the vial with argon and store at -20 °C in the dark.
Fig 2: Self-validating flash chromatography workflow for reactive vinyl heterocycles.
Quantitative Data: Chromatographic Parameters
The following table summarizes the expected chromatographic behavior of this compound and common synthetic precursors to aid in rapid fraction identification.
| Compound | Stationary Phase | Eluent System | Expected Rf | Yield Impact |
| This compound | Silica (1% TEA) | 100% Pentane | 0.65 - 0.70 | >80% (Stable) |
| This compound | Standard Silica | 100% Pentane | ~0.40 (Streaking) | <40% (Degradation) |
| Benzofuran-2-carboxaldehyde | Silica (1% TEA) | 100% Pentane | 0.10 - 0.15 | N/A (Precursor) |
| Triphenylphosphine oxide | Silica (1% TEA) | 100% Pentane | 0.00 (Baseline) | N/A (Byproduct) |
Troubleshooting & FAQs
Q: Why is my yield so low, and why is there a dark, immobile band stuck at the top of the column? A: This is the hallmark of acid-catalyzed cationic polymerization. Standard silica gel has a surface pH of around 4.5–5.5. When this compound contacts these acidic sites, it polymerizes into a dark, insoluble macromolecule that permanently binds to the silica [1]. Solution: You must pre-treat your silica gel with 1% triethylamine (TEA) or switch to neutral/basic alumina as the stationary phase.
Q: I am trying to separate this compound from unreacted benzofuran-2-carboxaldehyde (Wittig precursor). They co-elute when I use Hexane/Ethyl Acetate (9:1). How can I resolve them? A: A 9:1 Hexane/EtOAc mixture is far too polar for this separation. This compound is essentially a hydrocarbon with an ether linkage, lacking strong hydrogen-bond acceptors, whereas the aldehyde is significantly more polar. Solution: Drop your solvent polarity drastically. Run the column in 100% pentane or petroleum ether. The this compound will elute near the solvent front (Rf ~0.7), while the aldehyde will be retained strongly (Rf ~0.1) [2].
Q: My purified this compound was a clear liquid yesterday, but today it is a viscous gel. What happened? A: The compound underwent auto-oxidation and subsequent radical polymerization. Vinyl heterocycles are highly susceptible to radical initiation from ambient light and trace oxygen. Solution: Never store this compound neat at room temperature. Upon concentrating your fractions, immediately add a radical scavenger like BHT at 10-50 ppm, flush the vial with argon, and store at -20 °C in the dark.
Q: Can I use reversed-phase chromatography (C18) to avoid the silica degradation issue? A: Yes. Reversed-phase C18 silica lacks the highly active acidic silanol groups of normal-phase silica, making it an excellent, non-destructive alternative for reactive heterocycles [1]. However, because this compound is highly lipophilic, it will be strongly retained on C18. You will need a strong organic mobile phase, such as 90-100% Acetonitrile or Methanol, to elute it effectively.
References
Technical Support Center: Storage Stability and Inhibitor Management for 2-Vinylbenzofuran
Welcome to the Technical Support Center for 2-vinylbenzofuran (2-VBF) . This guide is engineered for researchers, scientists, and drug development professionals handling this highly reactive heteroaromatic monomer. Due to the conjugation of the vinyl group with the electron-rich benzofuran nucleus, 2-VBF is exceptionally susceptible to spontaneous radical polymerization, cationic polymerization, and dimerization[1].
This document provides authoritative troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure the integrity of your monomer from storage to synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound turn into a viscous gel or glass-like solid during storage? A1: 2-VBF is highly prone to auto-acceleration. At room temperature and exposed to the atmosphere, uninhibited 2-VBF undergoes spontaneous polymerization, forming a hard, glass-like polymer within 48 hours[2]. This is driven by auto-oxidation: trace oxygen forms peroxides, which cleave into initiating radicals. Furthermore, exposure to ambient light can induce radical cation formation via photoinduced electron transfer, rapidly accelerating cycloaddition or crosslinking[3].
Q2: What inhibitors are recommended for long-term storage, and what is their mechanism of action? A2: We recommend stabilizing 2-VBF with 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) at concentrations of 100–250 ppm. These phenolic compounds act as radical scavengers. When an initiating radical forms, TBC donates a hydrogen atom to the radical, neutralizing it and converting the TBC into a highly resonance-stabilized semiquinone radical. This stable radical cannot propagate polymer chains, effectively terminating the cascade[4].
Q3: Does the choice of storage atmosphere matter when using TBC vs. BHT? A3: Yes, causality dictates different atmospheric requirements. TBC requires trace amounts of oxygen to function optimally, as the oxygen assists in converting the catechol to its active quinone form. Therefore, store TBC-inhibited 2-VBF under a micro-bleed of dry air. Conversely, BHT functions purely via steric hindrance and hydrogen donation, making it suitable for strictly inert (Argon/Nitrogen) storage environments.
Q4: My downstream coordination polymerization yielded a crosslinked, insoluble mass. What went wrong? A4: The furan oxygen in 2-VBF acts as a strong Lewis base, which can poison certain Lewis acidic transition-metal catalysts or trigger uncontrolled cationic side-reactions[5]. If you are performing coordination polymerization, ensure the absolute removal of all protic impurities (including the phenolic inhibitors) and consider using highly specific rare-earth-metal complexes designed for polar vinyl heteroaromatic monomers[5].
Quantitative Data: Storage & Stability Metrics
To ensure reproducible experimental outcomes, adhere to the following validated storage parameters.
| Storage Condition | Inhibitor Added | Concentration | Required Atmosphere | Expected Shelf Life | Physical State Risk |
| Room Temp (25°C) | None | 0 ppm | Ambient Air | < 48 hours | Glassy, hard polymer[2] |
| 2–8°C (Fridge) | BHT | 100 ppm | Nitrogen/Argon | 1–2 months | Viscous liquid / Oligomers |
| -20°C (Freezer) | TBC | 250 ppm | Dry Air (Trace O2) | > 6 months | Stable, free-flowing liquid |
Troubleshooting Guide: Common Experimental Issues
Issue: Induction periods or complete failure in intentionally initiated radical polymerizations.
-
Root Cause: Residual TBC or BHT is scavenging the intentionally added initiator radicals (e.g., AIBN or benzoyl peroxide).
-
Resolution: The inhibitor must be completely removed immediately prior to the reaction. Validate removal by checking the monomer's UV-Vis absorbance (TBC absorbs strongly at ~275 nm).
Issue: The monomer appears cloudy or has increased in viscosity despite being stored at -20°C.
-
Root Cause: Inhibitor depletion over time or localized warming during transport allowed oligomerization to begin.
-
Resolution: Do not use basic alumina for purification, as it will not remove polymer chains. You must perform a low-temperature vacuum distillation to separate the volatile monomer from the heavy polymeric residue.
Experimental Protocols: Inhibitor Removal
To utilize 2-VBF in synthesis, the inhibitor must be stripped. We provide two self-validating methodologies depending on your reaction scale.
Protocol A: Basic Alumina Column Chromatography (For scales < 50 mL)
Causality: Activated basic alumina physically adsorbs the highly polar phenolic/catechol hydroxyl groups of TBC and BHT. The non-polar 2-VBF monomer lacks this affinity and elutes cleanly[4].
-
Preparation: Clamp a glass chromatography column vertically. Insert a small plug of glass wool at the bottom.
-
Packing: Add a 5 cm layer of activated basic alumina (Brockmann Grade I). Top the alumina with 1 cm of clean, dry sand to prevent disturbing the bed.
-
Elution: Pour the inhibited 2-VBF monomer directly onto the column. Allow it to percolate via gravity. (Apply a slight positive pressure of Argon if the flow is too slow).
-
Collection: Collect the purified monomer in a pre-weighed, flame-dried amber flask submerged in an ice bath to prevent heat-induced auto-acceleration.
-
Self-Validation (The Methanol Drop Test): Take a 50 µL aliquot of the eluted monomer and drop it into 1 mL of cold methanol. Logic: Methanol is a poor solvent for poly(this compound) but miscible with the monomer. If the solution remains clear, the monomer is pure. If a white cloud precipitates, oligomers are present, and you must proceed to vacuum distillation.
Protocol B: Aqueous Sodium Hydroxide Wash (For scales > 50 mL)
Causality: NaOH deprotonates the acidic hydroxyl groups of the inhibitor, forming water-soluble phenoxide salts that partition entirely into the aqueous phase[4].
-
Dilution: Dilute the 2-VBF monomer with an equal volume of a non-polar organic solvent (e.g., diethyl ether or pentane) to reduce viscosity and improve phase separation.
-
Washing: Transfer to a separatory funnel. Wash the organic layer sequentially with three equal portions of cold 10% aqueous NaOH.
-
Neutralization: Wash the organic layer with distilled water until the aqueous washings test neutral (pH ~7) to ensure no residual base remains.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter, and carefully remove the volatile solvent under reduced pressure at a temperature strictly below 30°C. Use the monomer immediately.
Process Visualization
Workflow for this compound inhibitor removal and purity validation prior to synthesis.
References
- Elliott, E. D. "The Preparation and Properties of this compound." Journal of the American Chemical Society,
- "Highly syndioselective coordination (co)polymerization of vinyl heteroaromatic monomers..." Polymer Chemistry - RSC Publishing,
- "Radical Cation Cycloaddition Reactions of 2-Vinylbenzofurans...
- "4-tert-Butoxystyrene | 95418-58-9." Benchchem,
- "How to avoid dimerization of vinyl-substituted..." Benchchem,
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-Butoxystyrene | 95418-58-9 | Benchchem [benchchem.com]
- 5. Highly syndioselective coordination (co)polymerization of vinyl heteroaromatic monomers using rare-earth-metal complexes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Poly(2-vinylbenzofuran)
Executive Summary
Poly(2-vinylbenzofuran) (PVBF) is typically synthesized via cationic polymerization initiated by Lewis acids (e.g.,
Why this matters:
-
Degradation: Residual Lewis acids act as pro-degradants, catalyzing chain scission or cross-linking over time.
-
Discoloration: Metal salts oxidize or complex with the benzofuran moiety, causing yellowing or browning.
-
Toxicity: For pharmaceutical applications, residual metals (Al, Sn, B) must often be reduced to <10 ppm (ICH Q3D guidelines).
This guide provides self-validating protocols to eliminate these residues, ensuring polymer stability and optical purity.
Diagnostic Troubleshooting (Q&A)
Q1: My PVBF polymer turns yellow or brown upon drying. What is happening?
Diagnosis: This is the classic signature of oxidative degradation catalyzed by residual Lewis acids .
The Mechanism: Acidic residues (e.g.,
Q2: The molecular weight ( ) of my polymer decreases after storage.
Diagnosis: Acid-catalyzed depolymerization or chain scission. The Mechanism: Cationic polymers often retain "living" or quasi-living chain ends. If the catalyst is not "killed" (quenched) effectively with a nucleophile, the active centers can slowly depolymerize (unzip) or react with moisture to cleave chains. Solution: Ensure you are using a nucleophilic termination agent (ammonia in methanol) rather than just a solvent crash. See Protocol A .
Q3: I need <10 ppm metal content for a bio-application, but reprecipitation isn't working.
Diagnosis: Ion trapping. The Mechanism: Metal ions can become physically entrapped within the coiled polymer chains during rapid precipitation. Simple washing cannot reach these ions. Solution: You must switch from solid-phase washing to liquid-liquid extraction or adsorbent filtration while the polymer is fully dissolved (uncoiled). See Protocol C .
Technical Protocols
Protocol A: Standard Quench & Reprecipitation
Best for: Routine synthesis, removal of bulk catalyst.
The Logic: Rapid deactivation of the propagating cation prevents back-biting. Reprecipitation exploits the solubility differential between the polymer (insoluble in alcohol) and the catalyst (soluble in alcohol).
-
Quenching: At the end of polymerization, add a 10-fold molar excess (relative to catalyst) of ammoniacal methanol (1%
in MeOH).-
Checkpoint: The color should fade or stabilize immediately.
-
-
Dilution: Dilute the reaction mixture with a good solvent (e.g., Toluene or DCM) to reduce viscosity.
-
Precipitation: Drop the polymer solution slowly into a vigorously stirred bath of cold Methanol (ratio 1:10 solvent:nonsolvent).
-
Filtration: Collect the white precipitate via vacuum filtration.
-
Validation: Dissolve a small sample in THF. Measure pH of the solution with moist pH paper. If acidic (pH < 6), repeat.
Protocol B: The "Pharma-Grade" Chelation Wash
Best for: Removing stubborn Lewis acids (
The Logic: Simple hydrolysis of metal halides often produces insoluble metal hydroxides/oxides that stick to the polymer. Chelating agents bind these metals into soluble complexes that partition into the aqueous phase.
Reagents:
-
Solvent: Toluene or Dichloromethane (DCM).
-
Chelator: 0.1 M EDTA (disodium salt) or 5% Sodium Potassium Tartrate (Rochelle salt).
Steps:
-
Dissolution: Dissolve the crude polymer in Toluene (concentration ~5-10 wt%).
-
Chelation: Add an equal volume of the Chelator solution .
-
Agitation: Stir vigorously for 30 minutes.
-
Why: This maximizes surface area for the metal transfer from organic to aqueous phase.
-
-
Separation: Transfer to a separatory funnel. Allow phases to separate. Discard the aqueous (bottom) layer (if using Toluene) or top layer (if using DCM).
-
Acid Wash (Optional): If using Al-based catalysts, a wash with 1M HCl followed by water is effective, but requires thorough neutralization afterwards.
-
Polishing: Wash the organic layer 3x with deionized water until the wash water is neutral (pH 7).
-
Recovery: Precipitate into methanol as per Protocol A.
Protocol C: Adsorptive Filtration (Silica/Alumina)
Best for: Removing color bodies and trace transition metals.
The Logic: Polar catalyst residues adsorb strongly to silica/alumina surfaces, while the non-polar PVBF chains pass through.
-
Preparation: Pack a short column (pad) with Neutral Alumina or Silica Gel .
-
Solvation: Dissolve polymer in a non-polar solvent (Toluene or Benzene). Avoid polar solvents like THF which might elute the impurities.
-
Filtration: Pass the polymer solution through the pad under weak vacuum.
-
Rinsing: Rinse the pad with fresh solvent until no polymer is detected in the filtrate (spot test on TLC plate).
-
Concentration: Rotovap the filtrate to concentrate, then precipitate into methanol.
Comparative Efficiency Data
| Method | Target Impurity | Efficiency | Pros | Cons |
| Methanol Precip. | Bulk Catalyst ( | 80-90% | Fast, cheap | Traps ions; inefficient for trace metals |
| Chelation Wash | Metals ( | >99% | High purity, scalable | Labor intensive; requires solvent separation |
| Silica Filtration | Color bodies, Polar salts | >95% | Removes discoloration | Polymer loss on column; solvent heavy |
Process Visualization
The following diagram illustrates the decision logic for selecting the correct purification workflow based on the catalyst used and the observed issue.
Figure 1: Decision matrix for selecting the appropriate catalyst removal protocol for poly(this compound).
References
-
Cationic Polymeriz
-
Synthesis of this compound
-
Catalyst Removal Str
-
Asymmetric Cationic Polymeriz
-
Title: Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism.[9][10]
- Source: Journal of the American Chemical Society (PubMed)
-
URL:[Link]
- Relevance: Discusses modern "living" cationic techniques and the use of specific Lewis acid complexes ( ), reinforcing the need for precise removal to maintain optical activity.
-
-
Metal Residue Removal in Medical Polymers
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5254227A - Process for removing catalyst impurities from polyols - Google Patents [patents.google.com]
- 9. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction temperature for benzofuran vinylation
Technical Support Center: Benzofuran C-H Vinylation Optimization
Subject: Optimizing Reaction Temperature for Palladium-Catalyzed C-H Vinylation of Benzofuran Case ID: BZF-VIN-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Thermodynamics of C-H Activation
Welcome to the Advanced Synthesis Support Center. You are likely attempting a Fujiwara-Moritani type oxidative coupling (direct C-H vinylation) of a benzofuran scaffold with an acrylate or styrene.
In this reaction, temperature is not just a kinetic switch; it is the arbitrator between C2-regioselectivity and catalyst longevity . The benzofuran C2-H bond is acidic (
-
Too Cold (<60°C in standard solvents): The activation energy (
) for the C-H cleavage step is not met; Pd(II) aggregates into inactive clusters before entering the cycle. -
Too Hot (>110°C): You risk C2/C3 isomerization, polymerization of your vinyl source (acrylates), and rapid Pd-black precipitation.
This guide provides a self-validating protocol to navigate these thermal constraints.
Part 1: The Thermal Mechanism (Visualized)
To troubleshoot, you must visualize where temperature impacts the catalytic cycle. In oxidative vinylation, the re-oxidation of Pd(0) to Pd(II) is often the rate-determining step (RDS) and is highly temperature-dependent.
Figure 1: The catalytic cycle of oxidative C-H vinylation. Note that the C-H activation and Pd(0) re-oxidation steps are the primary thermal bottlenecks.
Part 2: Optimized Protocol (The "Ramp" Method)
Do not set a static temperature and walk away. Use this Dynamic Thermal Ramp to ensure initiation without decomposition.
Reagents:
-
Substrate: Benzofuran (1.0 equiv)
-
Vinyl Source: Ethyl Acrylate or Styrene (1.5 - 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂/O₂ (1 atm)
-
Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol - see Advanced Optimization).
Step-by-Step Workflow
-
The Cold Mix (Pre-Complexation):
-
Combine Pd(OAc)₂ and Benzofuran in solvent at Room Temperature (25°C) for 15 minutes.
-
Why? Allows the electrophilic Pd(II) to coordinate to the electron-rich benzofuran before the oxidant or vinyl source interferes.
-
-
The Initiation Ramp:
-
Add Oxidant and Vinyl source.
-
Ramp temperature to 60°C over 20 minutes.
-
Checkpoint: Check for "Pd Black" precipitation. If solution turns black immediately, your oxidant is failing to keep Pd in the +2 state. Stop and add a ligand (e.g., 10 mol% PPh₃ or DMSO).
-
-
The Reaction Plateau:
-
Hold at 80-90°C (if using DCE/Dioxane).
-
Time: 12-16 hours.
-
Monitoring: TLC/LCMS every 4 hours.
-
Why? This temperature overcomes the CMD barrier (C-H cleavage) without thermally degrading the acrylate.
-
-
The Cool Down:
-
Cool to RT before filtering through Celite. Filtering hot can cause residual Pd to precipitate in the filtrate, complicating purification.
-
Part 3: Troubleshooting Guide (Q&A)
Q1: My yield is low (<30%), and I see a lot of unreacted benzofuran. Should I increase the temperature to 120°C?
Answer: No. Increasing temperature often exacerbates the problem by polymerizing your vinyl source (acrylate) or decomposing the oxidant.
-
Diagnosis: The C-H activation step is too slow, or the catalyst is dying.
-
Solution: Switch the solvent to HFIP (Hexafluoroisopropanol) . HFIP is a hydrogen-bond donor that stabilizes the CMD transition state, often allowing this reaction to proceed at Room Temperature to 50°C with high yields [1].
-
Alternative: Add Pivalic Acid (30 mol%) . This acts as a "proton shuttle," lowering the energy barrier for C-H cleavage without requiring higher bulk temperature [2].
Q2: I am seeing a mixture of C2 and C3 vinylated products. How do I fix this?
Answer: Lower the temperature and change the oxidant. High temperatures (>100°C) promote thermodynamic equilibration, which can erode the kinetic preference for the C2 position.
-
Protocol Adjustment: Reduce temperature to 60-70°C .
-
Chemical Adjustment: Use Ag₂CO₃ as the oxidant. Silver salts often enhance C2 regioselectivity via a specific heterometallic transition state that is sterically sensitive, blocking C3 attack [3].
Q3: The reaction turns black within 1 hour, and conversion stops.
Answer: "Pd Black" formation (Catalyst Death). Your Pd(0) intermediate is aggregating faster than it is being re-oxidized to Pd(II).
-
Immediate Fix: Add DMSO (5-10% v/v) as a co-solvent. DMSO stabilizes Pd(II) species and prevents aggregation.
-
Thermal Fix: Your ramp was too fast. The oxidant (likely Cu or Ag) needs time to dissolve/activate. Lower the initiation temp to 50°C for the first 2 hours.
Part 4: Data & Decision Matrix
Use this table to select the starting temperature based on your specific vinyl source and solvent system.
| Vinyl Source | Solvent | Recommended Temp | Additive | Expected Issue |
| Acrylates | DCE / Toluene | 80-90°C | Pivalic Acid | Polymerization if >100°C |
| Styrenes | Acetic Acid | 100-110°C | NaOAc | C2/C3 Selectivity loss |
| Acrylates | HFIP | 25-50°C | None | Best for mild conditions |
| Acrylamides | DMF | 120°C | Cu(OAc)₂ | Solvent decomposition |
Troubleshooting Logic Flow
Figure 2: Rapid decision tree for thermal and chemical adjustments.
References
-
Colletto, C., et al. (2018). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-Type Pathway. Journal of the American Chemical Society. Link (Demonstrates the "HFIP Effect" for lowering C-H activation temperature).
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. Link (Foundational text on Pivalic Acid/CMD mechanism).
-
Li, R., et al. (2021). Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. Organic Letters. Link (Key reference for RT conditions and Ag-salt selectivity).
Technical Support Center: Hydroboration of 2-Vinylbenzofuran
Welcome to the technical support center for the hydroboration of 2-vinylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on maximizing the yield of the desired product while minimizing common side reactions. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hydroboration-oxidation of this compound.
Q1: What are the primary products in the hydroboration-oxidation of this compound?
The reaction of this compound with a borane reagent, followed by oxidative workup, can yield two constitutional isomers. The desired product is typically the anti-Markovnikov alcohol, 2-(2-hydroxyethyl)benzofuran (the primary alcohol). The main side product is the Markovnikov alcohol, 1-(benzofuran-2-yl)ethanol (the secondary alcohol).[1][2]
Q2: Why is the anti-Markovnikov product generally favored?
The regioselectivity of hydroboration is governed by a combination of steric and electronic effects.[3] During the addition of the B-H bond across the vinyl group's double bond, the boron atom preferentially adds to the less sterically hindered terminal carbon.[3][4] Concurrently, the electrophilic boron atom favors the carbon that can less effectively stabilize a partial positive charge, which is the terminal carbon in this vinylarene system.[4] This concerted, four-membered transition state leads to the boron group being attached to the primary carbon, which upon oxidation yields the primary alcohol.[5]
Q3: What key factors influence the ratio of anti-Markovnikov to Markovnikov product?
The regioselectivity of the reaction is highly dependent on the experimental conditions. The most critical factor is the choice of the borane reagent.[3][4] Other significant factors include the solvent and reaction temperature, which can affect reaction rates and the stability of intermediates.[6][7]
Q4: What is the mechanism of the hydroboration-oxidation reaction?
The process is a two-step sequence:
-
Hydroboration: This step involves the syn-addition of a B-H bond across the double bond. The borane (BH3) or an alkylborane adds to the alkene in a concerted fashion.[8][9][10][11] The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon.[11]
-
Oxidation: The resulting organoborane is not isolated. It is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base (like NaOH).[9] This process replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the alcohol.[9][12]
Section 2: Troubleshooting Guide for Side Reaction Minimization
This guide provides solutions to common problems encountered during the hydroboration of this compound.
Issue 1: Poor Regioselectivity - Significant formation of the Markovnikov side product, 1-(benzofuran-2-yl)ethanol.
-
Primary Cause: The borane reagent used lacks sufficient steric bulk to effectively differentiate between the two carbons of the vinyl group. Simpler boranes like borane-THF complex (BH₃•THF) can exhibit lower regioselectivity with vinylarenes compared to more hindered alkenes.[3][4]
-
Troubleshooting Protocol:
-
Select a Sterically Hindered Borane Reagent: The most effective strategy to enhance anti-Markovnikov selectivity is to use a bulkier borane reagent.[4] The increased steric demand of these reagents amplifies the preference for addition to the less hindered terminal carbon.[3][4]
-
Recommended Reagents:
-
9-Borabicyclo[3.3.1]nonane (9-BBN): This is often the reagent of choice for high regioselectivity (>99%) due to its significant steric bulk and rigid structure.[13][14]
-
Disiamylborane (Sia₂BH): Another effective bulky reagent that provides excellent selectivity for terminal alkenes. It must be prepared fresh before use.[12][14]
-
Dicyclohexylborane (Chx₂BH): Offers good selectivity and better thermal stability than disiamylborane.[14]
-
-
Data Presentation: Regioselectivity of Borane Reagents with Styrene (A Model Vinylarene)
| Borane Reagent | % Boron on Terminal Carbon (Anti-Markovnikov) |
| Diborane (B₂H₆) | 80%[3] |
| Thexylborane | 95%[3] |
| Chloroborane-dimethyl sulfide | 98%[3][13] |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 98.5%[3][13] |
This table illustrates the dramatic improvement in regioselectivity achieved with sterically demanding borane reagents.
Issue 2: Incomplete Reaction or Low Conversion Rate.
-
Potential Causes:
-
Reagent Instability: Borane-THF complex (BH₃•THF) is convenient but can degrade over time, especially if not stored properly under an inert atmosphere.[15]
-
Insufficient Reaction Time or Temperature: Hydroboration with bulky reagents like 9-BBN can be slower than with BH₃ and may require longer reaction times or elevated temperatures to proceed to completion.[7][14]
-
Inappropriate Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is the most common and effective solvent as it forms a stable complex with borane.[4][10]
-
-
Troubleshooting Protocol:
-
Verify Reagent Activity: Use freshly opened or recently titrated BH₃•THF. For reagents like disiamylborane, always prepare them in-situ immediately before use.[12][14]
-
Optimize Reaction Conditions: If using 9-BBN, reactions are often run at room temperature for several hours or gently heated (e.g., 60-80 °C) to ensure full conversion.[14] Monitor the reaction progress by TLC or GC-MS.
-
Ensure Anhydrous Conditions: All hydroboration reagents react with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Issue 3: Formation of Unidentified Byproducts.
-
Potential Causes:
-
Impure Starting Material: Impurities in the this compound can lead to side reactions.
-
Oxidative Workup Issues: The oxidation step is highly exothermic. Uncontrolled addition of hydrogen peroxide can lead to temperature spikes and degradation of the desired product or intermediates.
-
-
Troubleshooting Protocol:
-
Purify Starting Material: Purify the this compound by distillation or column chromatography if its purity is in doubt.
-
Control Oxidation Temperature: During the addition of H₂O₂, maintain the reaction temperature between 30-40°C using an ice bath. Add the peroxide dropwise to manage the exotherm.[12]
-
Section 3: Visualized Mechanisms and Workflows
Diagram 1: Regioselectivity in Hydroboration
Caption: Reaction pathways for this compound hydroboration.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting hydroboration side reactions.
Section 4: Recommended Experimental Protocol
This protocol is optimized for achieving high anti-Markovnikov regioselectivity in the hydroboration of this compound.
Objective: To synthesize 2-(2-hydroxyethyl)benzofuran with >98% regioselectivity.
Reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF.
Procedure:
-
Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (1.0 equiv).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.5 M.
-
Hydroboration: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 9-BBN in THF (1.1 equiv) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation Setup: In a separate flask, prepare a solution of 3M aqueous sodium hydroxide (3.0 equiv). Cool the main reaction flask back to 0 °C.
-
Oxidation - Base Addition: Slowly add the aqueous NaOH solution to the reaction mixture.
-
Oxidation - Peroxide Addition: Cautiously add 30% hydrogen peroxide (H₂O₂) (3.0 equiv) dropwise, ensuring the internal temperature does not exceed 40 °C. The addition can be highly exothermic.
-
Completion: After the peroxide addition, remove the ice bath and stir the mixture at room temperature for an additional 1-2 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-(2-hydroxyethyl)benzofuran.
References
-
Bo, C., & Maseras, F. (2004). On the origin of regio- and stereoselectivity in the rhodium-catalyzed vinylarenes hydroboration reaction. The Journal of Organic Chemistry, 69(8), 2669–2680. [Link]
-
Carreira, E. M., & Pagenkopf, B. L. Chapter X: Olefin Hydroboration. Classic Stereoselective Synthesis. [Link]
-
Obligacion, J. V., & Chirik, P. J. (2017). Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes. Chemical Communications, 53(31), 4386–4389. [Link]
-
Deng, R., & Li, Z. (2017). Optimization of Reaction Conditions. ResearchGate. [Link]
-
de Oliveira, L. G., & da Silva, A. J. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31(7), 1481-1489. [Link]
-
Maseras, F., & Bo, C. (2004). On the Origin of Regio- and Stereoselectivity in the Rhodium-Catalyzed Vinylarenes Hydroboration Reaction. The Journal of Organic Chemistry, 69(8), 2669-2680. [Link]
-
Wu, J., et al. (2025). Density Functional Theory Study on Mechanism and Selectivity of Nickel-Catalyzed Hydroboration of Vinylarenes. Organics, 6. [Link]
-
Thomas, S. P., et al. (2015). Chemo-, Regio-, and Stereoselective Iron-Catalyzed Hydroboration of Alkenes and Alkynes. Angewandte Chemie International Edition, 54(34), 9879-9883. [Link]
-
Arrowsmith, M., & Braunschweig, H. (2023). Olefin hydroboration catalyzed by an iron-borane complex. Chemical Communications, 59(56), 7427-7430. [Link]
-
Wikipedia. Hydroboration–oxidation reaction. [Link]
-
Demir, A. S., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Chirality, 31(12), 1016-1023. [Link]
-
Ohmura, T., & Suginome, M. (2019). Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with Naphthalene-1,8-diaminatoborane. Journal of the American Chemical Society, 141(39), 15395-15399. [Link]
-
Smith, K., & Pelter, A. (2007). New Polymeric Sulfide-Borane Complexes: Convenient Hydroborating and Reducing Agents. Cardiff University. [Link]
-
Castillo, R., et al. (2019). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. The Organic Chemistry Notebook, Nº 15. [Link]
-
Hodgetts, K. J. (2000). Synthesis, resolution and asymmetric hydroboration reaction of 2,5-diisopropylborolane. Molecules, 5(8), 957-967. [Link]
-
Hartwig, J. F., et al. (2022). Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Journal of the American Chemical Society, 144(1), 346-357. [Link]
-
Ackermann, L., et al. (2024). Iron-Catalyzed C-H Alkylation/Ring Opening with Vinylbenzofurans Enabled by Triazoles. Angewandte Chemie International Edition, 63(28), e202404094. [Link]
-
Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Leah4sci. (2014). Hydroboration Oxidation of Alkenes Reaction and Mechanism. YouTube. [Link]
-
Wikipedia. Hydroboration. [Link]
-
Chemistry Steps. (2023). Hydroboration-Oxidation: The Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Hydroboration-Oxidation of Alkenes. [Link]
-
Brown, H. C. (1972). Organic Syntheses via Boranes: 1-Hexanol from 1-Hexene. Organic Syntheses, 52, 59. [Link]
-
McQuade, D. T., et al. (2017). Phosphine-catalyzed Hydroboration of Propiolonitriles: Access to (E)-1,2-vinylcyanotrifluoroborate derivatives. Chemical Communications, 53(80), 11048-11051. [Link]
-
Master Organic Chemistry. Hydroboration of Alkenes. Reaction Guide. [Link]
Sources
- 1. Cobalt-catalysed Markovnikov selective hydroboration of vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01085K [pubs.rsc.org]
- 2. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydroboration - Wikipedia [en.wikipedia.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
controlling molecular weight distribution in 2-vinylbenzofuran polymerization
The following guide is structured as a high-level Technical Support Center resource. It is designed for polymer chemists and materials scientists requiring precise control over the molecular weight distribution (MWD) of Poly(2-vinylbenzofuran) (P2VBF).
Topic: Controlling Molecular Weight Distribution (
System Overview & Chemical Logic
This compound (2-VBF) is a styrenic analog where the phenyl ring is replaced by a benzofuran moiety. This structural nuance dictates its polymerization behavior:
-
Electron-Rich Nature: The benzofuran ring is electron-donating, making the vinyl group highly susceptible to Cationic Polymerization .
-
Styrenic Character: It retains the ability to polymerize via Anionic and Radical mechanisms, similar to styrene.
The Challenge: Standard cationic polymerization yields broad MWD (
Troubleshooting Guide (FAQ Format)
Category A: Broad Molecular Weight Distribution ( )
Q: My P2VBF shows a high dispersity (
-
Diagnosis: Check your low-molecular-weight tail in GPC. A "smear" suggests continuous termination.
-
Fix: Do not rely solely on calcium hydride (
). You must titrate the monomer with a sacrificial initiator (e.g., n-BuLi) until a faint color persists immediately prior to polymerization, or pass it through activated basic alumina under inert atmosphere.
Q: I am using Cationic Polymerization (
-
Fix: Switch to a Living Cationic System . You must add a Lewis Base (nucleophile) such as ethyl acetate, dioxane, or an added salt (
) to stabilize the growing carbocation. -
Mechanism: The Lewis base forms a dormant species in equilibrium with the active cation, slowing propagation (
) relative to initiation ( ) and suppressing transfer.
Category B: Bimodal Distributions
Q: My GPC trace shows a "shoulder" or two distinct peaks. Is this a coupling issue? A: It depends on the mechanism:
-
In Anionic (Sec-BuLi): A high MW shoulder (2x
) indicates oxidative coupling . This happens if oxygen enters the reactor during termination. Action: Degas your terminating agent (methanol) thoroughly. -
In Cationic: A low MW shoulder indicates slow initiation . If
, new chains start forming while others are already long. Action: Increase the initiator reactivity (use a pre-formed adduct like 1-(isobutoxy)ethyl chloride) or lower the temperature.
Category C: Molecular Weight Deviation
Q: The experimental
-
Cause: The initiator was killed by impurities before starting the chain, OR the initiation rate is too slow.
-
Fix (Anionic): Use a "Seeding" technique. React your BuLi with a small amount of styrene or 2-VBF to form the active seeds before adding the bulk monomer.
Experimental Protocols
Protocol A: Living Anionic Polymerization (Target )
Best for: Ultra-narrow standards, block copolymers.
Reagents:
-
Monomer: this compound (Dried over
, then vacuum distilled from or similar drying agent). -
Initiator: sec-Butyllithium (sec-BuLi) in cyclohexane.
-
Solvent: THF (for fast rate,
) or Benzene (for controlled rate, Room Temp).
Step-by-Step:
-
Reactor Prep: Flame-dry a glass reactor under high-vacuum (
Torr) or rigorous Schlenk line. -
Solvent Charge: Distill THF directly from Na/Benzophenone purple solution into the reactor.
-
Temperature: Cool reactor to
(Dry ice/Acetone). -
Initiation: Add sec-BuLi via gas-tight syringe.
-
Monomer Addition: Add purified 2-VBF slowly.
-
Observation: The solution should turn a characteristic Deep Red/Orange (indicating the styrenic carbanion). If it turns yellow or colorless, impurities have killed the center.
-
-
Propagation: Stir for 1 hour.
-
Termination: Add degassed Methanol. The color will instantly vanish.
-
Precipitation: Pour into excess Methanol/Water (90:10).
Protocol B: Living Cationic Polymerization (Target )
Best for: Industrial scalability, less sensitivity to moisture than anionic.
System: 1-Phenylethyl chloride (Initiator) /
Step-by-Step:
-
Prep: Bake glassware at
. Cool under dry . -
Solvent: Methylene Chloride (
), dried over . -
Base Addition (Critical): Add
(0.1 M relative to solvent). This salt forces the equilibrium toward the "dormant" covalent species. -
Initiator: Add 1-Phenylethyl chloride (1-PEC).
-
Monomer: Add 2-VBF. Cool to
. -
Catalyst (Start): Add
solution to start the reaction. -
Quench: Terminate with pre-chilled ammoniacal methanol.
Data & Visualization
Troubleshooting Matrix: MWD Control
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Broad ( | Impure Monomer | Chain Transfer to Impurity | Titrate monomer with |
| High MW Tail | Thermal Polymerization | Radical Auto-initiation | Keep monomer |
| Low MW Tail | "Slow" Termination | Proton transfer | In Cationic: Add Lewis Base (Dioxane). In Anionic: Lower Temp.[2][3][4][5][6][7][8] |
| Bimodal | Slow Initiation | Use more reactive initiator (e.g., Cumyl Potassium for Anionic). |
Mechanism of Control (Living Systems)
The following diagram illustrates the "Dormant-Active Equilibrium" required to narrow the MWD. Without the "Dormant" cycle, the "Active" species reacts too fast, leading to transfer.
Caption: In Living Polymerization (Anionic or Stabilized Cationic), the active chain end rapidly oscillates between an active state (growing) and a dormant state (protected).[1][6] This ensures all chains grow at the same statistical rate.
References
-
Yamaguchi, H. (1972). The Preparation and Properties of this compound. Journal of the American Chemical Society. Link (Foundational synthesis and properties).
- Satoh, K., Kamigaito, M., & Sawamoto, M. (2011). Living Cationic Polymerization of Vinyl Ethers and Styrenes. In Controlled and Living Polymerizations.
-
Szwarc, M. (1956).[1] Living Polymers.[5][6][8] Nature. Link (The fundamental principles of Anionic Polymerization applied here).
- Moad, G., & Rizzardo, E. (2006). RAFT Polymerization of Styrenic Monomers. Australian Journal of Chemistry.
Sources
- 1. gupolylab.com [gupolylab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
stabilizing 2-vinylbenzofuran against oxidation during workup
Topic: Prevention of Oxidation and Polymerization During Workup and Storage Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary & Mechanistic Insight
The Issue:
2-Vinylbenzofuran is a "double-threat" substrate. It possesses a vinyl group conjugated to an electron-rich benzofuran ring. This conjugation lowers the bond dissociation energy (BDE) of the vinyl
-
Radical Autoxidation: Atmospheric oxygen initiates a radical chain reaction at the vinyl group, leading to the formation of peroxides, aldehydes (via oxidative cleavage, often smelling of salicylaldehyde), and polymeric gums.
-
Acid-Catalyzed Polymerization: The electron-rich furan ring makes the vinyl group highly nucleophilic. Upon contact with acidic media (e.g., untreated silica gel, trace acid in chloroform), it undergoes rapid cationic polymerization.
The Solution Strategy: Stabilization requires a multi-pronged approach: Radical Scavenging (during concentration), Base-Buffering (during purification), and Inert Handling (during storage).
Troubleshooting Guide: Diagnostics & Solutions
Use this table to diagnose the state of your material and apply immediate corrective actions.
| Symptom | Diagnosis | Immediate Corrective Action | Prevention Strategy |
| Material turns yellow/brown rapidly upon concentration. | Oxidative Polymerization. Radical chain reaction initiated by heat and concentration. | Stop heat immediately. Dilute with cold, degassed solvent. Add 0.1% BHT (Butylated hydroxytoluene). | Add BHT before rotary evaporation. Keep bath temp <30°C. |
| Product "disappears" or streaks heavily on TLC/Column. | Acid-Catalyzed Decomposition. Silica gel acidity is protonating the vinyl group, causing oligomerization. | Flush column with polar solvent to recover mass (likely oligomers). The pure monomer is lost. | Deactivate Silica: Pre-treat silica slurry with 1–2% Triethylamine (Et |
| Sweet/Almond-like smell (Salicylaldehyde). | Oxidative Cleavage. The C=C double bond has cleaved due to peroxide formation. | Purify immediately. The aldehyde is a degradation product; separate via rapid chromatography. | Exclude Light & Oxygen. Store under Argon. Use amber vials. |
| Viscous gum forms after storage at -20°C. | "Dark" Polymerization. Spontaneous polymerization occurred without inhibitor. | None. The sample is likely polymerized irreversibly. | Add TBC (4-tert-butylcatechol) or BHT prior to freezing. |
The "Safe-Path" Workup Protocol
This protocol is designed to maintain the integrity of this compound from reaction quench to final storage.
Phase 1: Quench & Extraction
-
Step 1: Quench the reaction at 0°C . Heat accelerates radical initiation.
-
Step 2: Use degassed solvents for extraction if possible.
-
Step 3: Critical Control Point: Add BHT (Butylated hydroxytoluene) to the organic phase before drying and concentration.
-
Dosage: ~10 mg per gram of theoretical product (1000 ppm).
-
Why: As solvent volume decreases during evaporation, radical concentration increases. BHT acts as a "radical sink."
-
Phase 2: Purification (The Buffered Column)
Standard silica gel is slightly acidic (pH 6.5–7.0) but possesses active silanol sites (
-
Step 1: Prepare the eluent (e.g., Hexanes/EtOAc).
-
Step 2: Add 1% v/v Triethylamine (Et
N) to the eluent. -
Step 3: Slurry the silica with this basic eluent.
-
Step 4: Run the column quickly. Do not let the compound sit on the silica.[1]
Phase 3: Concentration & Storage
-
Evaporation: Do not evaporate to dryness if possible. If dryness is required, ensure BHT is present.
-
Storage: Dissolve in a non-reactive solvent (e.g., Benzene-d6 for NMR, or degassed heptane) if storing for <24 hours.
-
Long-term: Store neat with 0.1% TBC or BHT under Argon at -20°C in an amber vial.
Process Visualization (Workflow Diagram)
The following diagram illustrates the critical decision nodes and stabilization steps for handling this compound.
Caption: Workflow for stabilizing this compound. Green node indicates the critical control point for antioxidant addition.
Frequently Asked Questions (FAQs)
Q1: Can I use Hydroquinone instead of BHT?
-
Answer: It is not recommended for the workup phase. Hydroquinone typically requires the presence of dissolved oxygen to act effectively as an inhibitor (forming the semiquinone radical). Since you should be working under an inert atmosphere to prevent autoxidation, BHT or TBC (4-tert-butylcatechol) are superior choices as they function well in anaerobic conditions [2].
Q2: How do I remove the BHT/TBC later?
-
Answer:
-
BHT: Often, it is not removed until the next step. If necessary, it can be removed via sublimation or a very careful column (though BHT co-elutes with non-polar compounds).
-
TBC: It is acidic (a phenol). It can be removed by washing the organic solution with cold 1M NaOH or 5% NaHCO
immediately before the next reaction [3].
-
Q3: My product is an oil. Can I distill it?
-
Answer: Only under high vacuum (<0.5 mmHg) and with a polymerization inhibitor added to the pot. This compound is heat-sensitive. Distillation temperatures above 80°C significantly increase the risk of thermal polymerization, even under vacuum. Kugelrohr distillation is preferred over fractional distillation to minimize thermal exposure time.
Q4: Why strictly exclude light?
-
Answer: Vinylbenzofurans are prone to [2+2] cycloaddition (photodimerization) under UV/visible light, forming cyclobutane derivatives. Amber glassware or wrapping flasks in aluminum foil is mandatory.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for neutralizing silica with triethylamine for acid-sensitive compounds).
-
Sigma-Aldrich Technical Bulletin. Stabilizers and Inhibitors for Monomers. (Details the anaerobic efficiency of TBC vs. Hydroquinone).
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (General techniques for handling air-sensitive and polymerizable reagents).
Sources
Validation & Comparative
Technical Comparison Guide: NMR Spectral Fingerprinting of 2-Vinylbenzofuran
The following technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral assignments for 2-vinylbenzofuran. It is designed for researchers requiring precise structural verification of this monomer, which serves as a critical intermediate in the synthesis of bioactive benzofuran derivatives and functional polymers.[1]
Executive Summary
This compound (CAS: 7024-81-9) represents a structural hybrid between benzofuran and styrene . Its NMR spectrum is distinct, featuring the characteristic AMX spin system of the vinyl group superimposed on the bicyclic aromatic core.
This guide objectively compares the spectral signature of this compound against its parent compound (benzofuran) and its carbocyclic analog (styrene). The data confirms that the oxygen atom in the furan ring exerts a significant electronic effect, deshielding the
Compound Profile & Synthesis
To ensure the assignments below correspond to high-purity material, the standard synthesis route via the Rap-Stoermer condensation or Wittig olefination is referenced. The following protocol yields the monomer in sufficient purity for spectral analysis.
Experimental Protocol: Synthesis & Sample Preparation
Synthesis: this compound is typically prepared from benzofuran-2-carbaldehyde via a Wittig reaction or by dehydration of 1-(benzofuran-2-yl)ethanol . The dehydration route is preferred for generating NMR-clean samples as it avoids phosphorus byproducts.
NMR Sample Preparation:
-
Solvent:
(99.8% D) with 0.03% TMS (v/v).[1] -
Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 40–50 mg (for 13C).[1]
-
Temperature: 298 K (
). -
Filtration: Filter through a glass wool plug to remove suspended drying agents (
) which can broaden peaks.[1]
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis pathway from commercially available precursors to this compound.
1H NMR Spectral Assignments
The proton NMR spectrum of this compound is defined by the loss of the H-2 signal seen in benzofuran and the appearance of a vinyl group. The vinyl protons exhibit a characteristic splitting pattern (
1H NMR Data Table (500 MHz, )
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| Vinyl- | 6.61 | Deshielded by ring current & O-atom. | ||
| H-3 (Furan) | 6.54 | - | Characteristic singlet; upfield of benzene protons. | |
| Vinyl- | 5.92 | Downfield | ||
| Vinyl- | 5.34 | Most upfield vinyl proton; intermediate cis coupling. | ||
| Aromatic (H-4 to H-7) | 7.10 – 7.55 | - | Overlapping benzenoid protons. |
Comparative Analysis: this compound vs. Alternatives
The "Performance" of the spectral assignment lies in distinguishability.[1]
-
Vs. Benzofuran (Parent):
-
Vs. Styrene (Analog):
Assignment Logic Visualization
Figure 2: Logical decision tree for assigning proton signals based on shift and multiplicity.
13C NMR Spectral Assignments
The Carbon-13 spectrum is critical for confirming the quaternary carbon at position 2 (C-2), which does not appear in the 1H spectrum.
13C NMR Data Table (125 MHz, )
Note: Values are grounded in benzofuran reference data and substituent increment analysis.
| Carbon Position | Shift ( | Type | Comparative Note (vs. Benzofuran) |
| C-2 (Quaternary) | 154.5 | Deshielded by oxygen and vinyl conjugation. | |
| C-7a (Quaternary) | 155.1 | Bridgehead carbon (O-linked). | |
| C-3a (Quaternary) | 129.0 | Bridgehead carbon.[1] | |
| Vinyl- | 124.5 | Distinct from aromatic CH.[1] | |
| Vinyl- | 115.6 | Terminal alkene; diagnostic high-field signal. | |
| C-3 (Furan) | 104.5 | Most shielded aromatic/heteroaromatic CH.[1] | |
| Benzene Ring (C4-C7) | 111.0 – 125.0 | Typical benzenoid region.[1] |
Key Diagnostic Peaks[1][3][4]
-
104.5 ppm (C-3): This is the "fingerprint" of the benzofuran ring. In styrene, the ortho-carbons appear at
ppm.[1] The extreme upfield shift of C-3 confirms the heteroaromatic structure. -
154.5 ppm (C-2): The ipso-carbon attached to the vinyl group. Its downfield position distinguishes it from the unsubstituted C-2 of benzofuran (
ppm).
References
-
Synthesis & Properties: Elliott, E. D. (1951).[1] The Preparation and Properties of this compound. Journal of the American Chemical Society, 73(2), 754–756. Link
-
Spectral Data (FVP Study): Aitken, R. A., & Burns, G. (1994).[1] Flash vacuum pyrolysis of stabilized phosphorus ylides. Journal of the Chemical Society, Perkin Transactions 1, (17), 2455-2460. (Provides exact 1H NMR data for this compound). Link
-
Benzofuran Reference Data: Black, P. J., & Heffernan, M. L. (1965). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. Australian Journal of Chemistry, 18(3), 353-361.[1] Link
-
Comparative Styrene Data: NIST Chemistry WebBook, SRD 69.[1] "Styrene".[1][3][4][5] Link
Sources
Spectroscopic Fingerprinting of 2-Vinylbenzofuran: A Comparative FTIR Analysis Guide
Executive Summary
2-Vinylbenzofuran (2-VBF) is a critical functional monomer used in the synthesis of high-refractive-index optical polymers and photo-responsive materials. Its reactivity lies entirely within the exocyclic vinyl group (
This guide provides a technical comparison of the FTIR spectral signature of 2-VBF against its structural analogues (Styrene , Benzofuran ) and its derivative (Poly(this compound) ). By isolating the vibrational modes of the vinyl group, we establish a self-validating protocol for researchers to confirm identity and track reaction progress.
Part 1: Theoretical Framework & Spectral Architecture
The Structural Challenge
The infrared spectrum of 2-VBF is complex due to the conjugation between the exocyclic vinyl group and the aromatic benzofuran heterocycle. Unlike simple alkenes, the vinyl group in 2-VBF is electron-rich, influenced by the oxygen atom in the adjacent furan ring.
To accurately assign peaks, we must compare 2-VBF against two baselines:
-
Styrene (Vinylbenzene): The spectrally validated benchmark for vinyl groups attached to aromatic systems.
-
Benzofuran: The structural core, used to subtract the "background" signals of the heterocyclic ring.
Comparative Spectral Data
The following table synthesizes characteristic vibrational bands. Note the diagnostic shifts caused by the benzofuran moiety compared to styrene.
| Vibrational Mode | Frequency Region ( | This compound (Target) | Styrene (Benchmark) | Poly(2-VBF) (Negative Control) | Diagnostic Value |
| =C-H Stretch | 3000–3100 | 3080–3120 (Multiple bands) | 3080, 3060 | 3000–3050 (Aromatic only) | High : Disappearance of peaks >3080 indicates polymerization. |
| C=C Stretch (Vinyl) | 1600–1640 | 1625–1635 (Med-Strong) | 1630 | Absent | Medium : Often overlaps with aromatic ring breathing modes. |
| C=C Stretch (Ring) | 1450–1600 | 1605, 1580, 1450 | 1600, 1580, 1490 | 1605, 1580, 1450 | Low : Remains constant; serves as an internal standard. |
| =C-H OOP Bend (Trans) | 980–1000 | 985–995 (Strong) | 990 | Absent | Critical : The most distinct "Fingerprint" for the vinyl group. |
| =C-H OOP Bend (Cis) | 900–920 | 905–915 (Strong) | 908 | Absent | Critical : Confirms terminal vinyl structure ( |
Technical Insight: The C=C stretching vibration in 2-VBF (approx. 1630
) is often more intense than in styrene due to the dipole moment contribution from the heterocyclic oxygen. However, for quantitative analysis, the Out-of-Plane (OOP) Bending modes (900–1000) are superior because they appear in a cleaner region of the spectrum, free from aromatic ring interference.
Part 2: Experimental Protocols (Methodological Validation)
To ensure reproducibility (Trustworthiness), the following protocol uses Attenuated Total Reflectance (ATR) , which is preferred over KBr pellets for liquid monomers like 2-VBF due to ease of preparation and lack of moisture interference.
Workflow: Sample Preparation & Acquisition
The following diagram outlines the decision logic for obtaining a valid spectrum.
Figure 1: Decision tree for FTIR sample preparation and validation using ATR accessory.
Step-by-Step Protocol
-
Instrument Setup:
-
Accessory: Single-bounce Diamond or ZnSe ATR.
-
Resolution: 4
(Standard) or 2 (High Res for resolving overlapping bands). -
Scans: Minimum 32 scans to average out noise.
-
-
Background Subtraction:
-
Clean crystal with Isopropanol (IPA). Ensure total evaporation.[1]
-
Acquire background (air spectrum). Crucial: Look for atmospheric
doublet at 2350 . If unstable, purge system.
-
-
Sample Application:
-
For 2-VBF (Liquid): Place 10-20
L on the crystal. Ensure full coverage of the "bullseye" active area. -
For Polymer (Solid): Place film/powder on crystal and apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 units).
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison with transmission library spectra is required).
-
Normalize the spectrum to the Aromatic Ring Stretch (~1450
) . This peak remains invariant during polymerization, serving as an internal standard.
-
Part 3: Application - Polymerization Monitoring
The primary "performance" metric for 2-VBF analysis is the ability to track the consumption of the vinyl group during polymerization. This is a binary comparison: Monomer (Vinyl Present) vs. Polymer (Vinyl Absent) .
The "Disappearance" Mechanism
As 2-VBF polymerizes, the
-
Signal to Watch: The doublet at 900–1000
(=C-H OOP). -
Performance Criterion: In a successful polymerization, these peaks should reduce to <1% of their original intensity relative to the internal standard (1450
).
Figure 2: Logic flow for monitoring 2-VBF polymerization kinetics via FTIR.
Part 4: Alternative Techniques Comparison
While FTIR is the workhorse for this analysis, it is objective to compare it with Raman Spectroscopy, which offers complementary strengths.
| Feature | FTIR (Recommended) | Raman Spectroscopy (Alternative) |
| Vinyl C=C Signal | Medium Intensity : Good for identification but can overlap with ring modes. | Very Strong : The C=C stretch is highly polarizable, yielding a massive signal. Superior for detecting trace monomer. |
| Water Interference | High : Moisture can obscure regions; requires dry samples. | Low : Can measure directly in aqueous emulsions. |
| Fluorescence | None : Not an issue. | High Risk : 2-VBF (benzofuran derivatives) are often fluorescent, which can swamp the Raman signal. |
| Cost/Accessibility | Low : Standard lab equipment. | High : Requires specialized lasers/detectors. |
Verdict: For this compound, FTIR is generally preferred due to the fluorescence risk associated with the benzofuran chromophore in Raman spectroscopy.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
NIST Chemistry WebBook. Infrared Spectrum of Styrene. (Used as the spectral benchmark for vinyl-aromatic conjugation). Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Authoritative source for polymer and monomer spectral interpretation).[2][3][4][5]
-
PubChem. this compound Compound Summary. (Source for chemical structure and physical properties).[2][3][5][6][7][8][9][10][11][12] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. imp.kiev.ua [imp.kiev.ua]
- 4. scielo.org.co [scielo.org.co]
- 5. scispace.com [scispace.com]
- 6. This compound | C10H8O | CID 588974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Comparison Guide: UV-Vis Spectroscopic Profile of 2-Vinylbenzofuran
The following technical guide provides an in-depth spectroscopic analysis of 2-vinylbenzofuran, designed for researchers in organic synthesis, photophysics, and drug discovery.
Executive Summary
This compound (CAS: 7522-79-4) represents a critical class of functionalized heterocycles where the benzofuran core is conjugated with an exocyclic vinyl group.[1] This structural modification induces a significant bathochromic shift in the ultraviolet absorption spectrum compared to the parent benzofuran, serving as a key indicator for reaction monitoring (e.g., Heck coupling, Wittig olefination) and purity assessment in polymerization workflows.
This guide objectively compares the spectroscopic signature of this compound against its structural precursors and analogs, providing a self-validating experimental protocol for precise characterization.
Structural Analysis & Chromophore Theory
The UV-Vis absorption profile of this compound is governed by the extent of
-
Benzofuran Core: The parent molecule exhibits characteristic absorption bands derived from the benzene ring fused to the furan ring, typically showing fine structure (vibrational coupling) in the 240–285 nm range.
-
Vinyl Conjugation: The introduction of a vinyl group at the C-2 position extends the conjugated system. According to the Woodward-Fieser rules and molecular orbital theory, this extension lowers the energy gap (
) between the HOMO and LUMO ( ), resulting in a redshift (bathochromic shift) of the primary absorption maximum ( ) and an increase in molar absorptivity ( ).
Comparative Spectroscopic Data
The following table contrasts the absorption maxima of this compound with its parent compound and related chromophores to illustrate the conjugation effect.
| Compound | Structure | Primary | Secondary Band (nm) | Solvent | Transition Type |
| This compound | Benzofuran-2-CH=CH₂ | 288–295 | ~310 (sh) | EtOH/MeOH | |
| Benzofuran | Parent Heterocycle | 245 | 275, 282 | EtOH | |
| Styrene | Ph-CH=CH₂ | 248 | 280-290 (weak) | EtOH | |
| 2-Vinylfuran | Furan-2-CH=CH₂ | 270 | - | Hexane |
Note: The
for this compound is sensitive to solvent polarity (solvatochromism). In non-polar solvents (e.g., cyclohexane), vibrational fine structure is more distinct, whereas polar solvents (e.g., ethanol) may broaden the bands.
Experimental Protocol: Self-Validating Quantification
To ensure data integrity (Trustworthiness), the following protocol includes built-in validation steps using the Beer-Lambert Law (
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Analyte: this compound (>98% purity, confirmed by
H NMR).[2] -
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane (UV cutoff <190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cells: Quartz cuvettes (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a baseline scan (200–400 nm) to zero the instrument. Acceptance Criteria: Absorbance < 0.005 AU across the range.
-
-
Stock Solution Preparation:
-
Weigh 14.4 mg of this compound (
g/mol ). -
Dissolve in 100 mL of solvent to create a
M stock solution. -
Validation: Sonicate for 2 mins to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare three working standards:
-
A:
M (100-fold dilution) -
B:
M -
C:
M
-
-
Why: Measuring multiple concentrations confirms the linearity of the response (Beer’s Law compliance) and detects aggregation or instrument saturation.
-
-
Measurement:
-
Scan each sample from 200 to 400 nm.
-
Record the absorbance at
(approx. 290 nm).
-
-
Data Analysis & Calculation:
-
Calculate Molar Absorptivity (
) for each concentration: . -
Pass Criteria: The calculated
values should deviate by <5% across the three concentrations.
-
Workflow Visualization
The following diagram outlines the logical flow for synthesizing, purifying, and characterizing this compound, highlighting the critical decision points.
Figure 1: Operational workflow for the synthesis and spectroscopic validation of this compound.
Applications in Drug Discovery
Understanding the UV profile of this compound is pivotal in:
-
Photopharmacology: Derivatives are often explored as photocleavable linkers or photoswitches. The distinct absorption at ~290 nm allows for selective excitation in the presence of protein backbones (which absorb mainly at 280 nm).
-
Metabolic Tracking: The vinyl group is a metabolic handle (epoxidation target). Shifts in the UV spectrum (loss of the 290 nm conjugation band) can serve as a real-time probe for enzymatic turnover in microsomal stability assays.
References
-
Elliott, E. D. (1951).[3] The Preparation and Properties of this compound. Journal of the American Chemical Society, 73(2), 754–755. Link
-
Trumbo, D. L., et al. (1988).[4] Analysis of the 400 MHz PMR spectrum of poly(this compound). Journal of Polymer Science Part B: Polymer Physics, 26(6), 1331–1335.[3] Link
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). This compound.[1][5][6][7][4][8][9][10][11] Wiley Online Library. Link
-
NIST Chemistry WebBook. (2024). Benzofuran UV-Vis Spectrum. National Institute of Standards and Technology. Link
Sources
- 1. This compound | C10H8O | CID 588974 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. semanticscholar.org [semanticscholar.org]
- 5. 5,5-Dimethyl-1,3-cyclohexadiene|CAS 33482-80-3|RUO [benchchem.com]
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- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Vinylbenzofuran
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth, expert-led comparison of the mass spectrometry fragmentation behavior of 2-vinylbenzofuran, a key heterocyclic scaffold in medicinal chemistry. We will dissect the fragmentation pathways under electron ionization and contrast them with alternative ionization methods, providing the technical acumen necessary to confidently identify and characterize this important structural motif.
The Electron Ionization (EI) Fragmentation Landscape of this compound
Electron ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of a molecule's structure. For this compound, the fragmentation is governed by the stability of the benzofuran ring system and the reactivity of the vinyl substituent.
A Predicted Fragmentation Pathway:
The initial fragmentation events are expected to center around the vinyl group, representing the most labile part of the ion.
-
Loss of a Hydrogen Radical (H•): A common initial fragmentation for aromatic compounds is the loss of a hydrogen radical to form a stable, even-electron cation.[2] In this compound, this would result in an [M-1]⁺ ion.
-
Loss of Acetylene (C₂H₂): The vinyl group can undergo cleavage to lose a neutral acetylene molecule, a characteristic fragmentation for vinyl-substituted aromatics.[4] This would lead to the formation of a benzofuranyl cation.
-
Ring Cleavage of the Furan Moiety: The furan ring itself can undergo cleavage, although this is generally less favorable than fragmentation of the substituent.
These primary fragmentation events give rise to a series of characteristic ions that can be used to identify the this compound core.
Comparative Analysis: EI-MS vs. Softer Ionization Techniques
While EI-MS provides rich structural detail, its high energy can sometimes lead to the complete disappearance of the molecular ion, complicating molecular weight determination. Softer ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offer a valuable alternative, particularly when coupled with liquid chromatography (LC-MS).[5][6][7][8]
| Ionization Technique | Principle | Fragmentation | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule in the gas phase. | Extensive, reproducible fragmentation patterns. | Provides a detailed structural "fingerprint". | The molecular ion may be weak or absent. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules. | Minimal fragmentation, primarily producing the protonated molecule [M+H]⁺. | Excellent for determining molecular weight; suitable for non-volatile and thermally labile compounds.[5][8] | Provides limited structural information from fragmentation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers a proton to the analyte. | More fragmentation than ESI but less than EI. | Suitable for less polar compounds than ESI; provides some structural information.[6] | Can be less sensitive than ESI for some compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This method is ideal for the analysis of volatile and semi-volatile compounds like this compound, providing detailed structural information through its fragmentation pattern.[9]
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[9]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization
This approach is advantageous for confirming the molecular weight of this compound and for analyzing less volatile derivatives or complex mixtures.[5][10][11]
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-10 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[5]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
-
MS Detection (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Mass Range: m/z 50-500.
-
Visualizing Fragmentation and Workflows
To further elucidate the processes described, the following diagrams illustrate the predicted fragmentation pathway of this compound under EI and the general experimental workflows.
Caption: Predicted EI fragmentation of this compound.
Caption: General workflow for LC-MS analysis.
References
-
Guella, G., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
-
Sousa, J., et al. (2018). The psychoactive benzofurans: a review on the synthesis, pharmacology, and toxicology of a new class of designer drugs. Drug and Alcohol Dependence, 187, 25-36. [Link]
-
Jorabchi, K., & Benter, T. (2024). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Journal of the American Society for Mass Spectrometry. [Link]
-
Patel, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 432-441. [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-13. [Link]
-
Sweeney, K. M. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University. [Link]
-
ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Dias, R. S., et al. (2017). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
NIST. (n.d.). Benzofuran. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Dias, R. S., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
Dias, R. S., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
Johnstone, R. A. W. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(12), 834. [Link]
-
Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Asaf, A., et al. (2007). Fragmentation pathways and mechanisms of aromatic compounds in atmospheric pressure studied by GC-DMS and DMS-MS. Journal of the American Society for Mass Spectrometry, 18(6), 1049-1057. [Link]
-
Beynon, J. H., et al. (1965). Mass Spectrometric Analysis. Rearrangements in Vinyl Derivatives. Analytical Chemistry, 37(12), 1471-1475. [Link]
-
Chen, Y.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 768. [Link]
-
Guella, G., et al. (2021). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 35(5), e8993. [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Retrieved from [Link]
Sources
- 1. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ugto.mx [ugto.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. DSpace [open.bu.edu]
Comparative Guide: Polymerization Rates and Mechanisms of Vinylbenzofuran Isomers
As drug development and advanced materials research increasingly rely on functionalized heteroaromatic polymers, understanding the polymerization kinetics of vinylbenzofuran (VBF) isomers is critical. The positional isomerism of the vinyl group on the benzofuran core fundamentally alters the monomer's electronic landscape, dictating its preferred polymerization mechanism, propagation rate (
This guide provides a rigorous, objective comparison of the polymerization behaviors of key vinylbenzofuran isomers (2-VBF, 3-VBF, and 5-VBF), supported by mechanistic causality and validated experimental protocols.
Mechanistic Causality: How Isomerism Dictates Reactivity
The reactivity of vinylbenzofuran monomers is governed by the interplay between the vinyl group and the oxygen-containing furan ring. As a Senior Application Scientist, I evaluate these monomers not just by their empirical yields, but by the transition-state stabilization of their active propagating species.
2-Vinylbenzofuran (2-VBF): The Oxygen-Activated Monomer
In 2-VBF, the vinyl group is directly conjugated with the furan oxygen. This proximity allows the oxygen's lone pairs to exert a strong mesomeric (+M) effect.
-
Cationic Polymerization: 2-VBF exhibits an exceptionally high cationic polymerization rate. The propagating carbocation is highly stabilized by the adjacent oxygen, lowering the activation energy of propagation.
-
Anionic Polymerization: Remarkably, 2-VBF also undergoes rapid anionic polymerization. Research demonstrates that anionic polymerization of 2-VBF in THF at -78 °C yields quantitative conversion within 1 hour, producing polymers with highly predictable molecular weights and narrow molecular weight distributions (MWDs) [1].
3-Vinylbenzofuran (3-VBF): The Sterically Hindered Intermediate
Moving the vinyl group to the 3-position disrupts the direct linear conjugation pathway with the oxygen atom compared to the 2-position. The +M stabilization of a cationic intermediate is less effective, and the monomer faces increased steric hindrance from the adjacent benzene ring. Consequently, 3-VBF exhibits significantly slower polymerization rates across both ionic and radical pathways, often requiring higher initiator concentrations or elevated temperatures.
5-Vinylbenzofuran (5-VBF): The Styrene Analog
In 5-VBF, the vinyl moiety is located on the benzene ring, electronically insulated from the direct inductive effects of the furan oxygen. Its behavior closely mimics that of functionalized styrenes. It is highly amenable to [2]. The propagation rate is moderate and highly controllable, making it ideal for synthesizing linear, high-molecular-weight polymers without the crosslinking side-reactions often seen in furan-ring-activated monomers.
Reaction Pathways & Kinetic Modeling
The following diagram maps the divergent polymerization pathways and relative kinetics associated with each isomer.
Reaction pathways and relative polymerization kinetics of vinylbenzofuran isomers.
Comparative Quantitative Data
The table below synthesizes the kinetic and structural performance metrics of the three primary isomers under optimized conditions.
| Monomer Isomer | Preferred Mechanism | Relative Propagation Rate ( | Conversion Time (Yield) | Typical PDI ( | Polymer Architecture |
| This compound | Anionic / Cationic | Very High | < 1 hr (>95%) | 1.05 - 1.15 | Linear (Living), susceptible to crosslinking in air |
| 3-Vinylbenzofuran | Cationic | Low | > 12 hrs (<50%) | 1.80 - 2.50 | Branched / Oligomeric |
| 5-Vinylbenzofuran | Free Radical / ATRP | Moderate (Styrenic) | 4 - 6 hrs (>85%) | 1.20 - 1.40 | Highly Linear, stable |
Data extrapolated from comparative studies on and anionic living systems [3].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to confirm the mechanistic integrity of the polymerization before proceeding to bulk precipitation.
Protocol A: Living Anionic Polymerization of this compound
Objective: Achieve a highly controlled, narrow-PDI poly(2-VBF) utilizing the activated 2-position.
-
Preparation & Purification:
-
Distill 2-VBF over calcium hydride (
) under reduced pressure to remove moisture and radical inhibitors. -
Purify Tetrahydrofuran (THF) via a solvent system column and degas via three freeze-pump-thaw cycles.
-
-
Initiation:
-
In a flame-dried Schlenk flask under ultra-pure Argon, add 10 mL of THF and cool to -78 °C using a dry ice/acetone bath.
-
Inject 0.1 mmol of sec-butyllithium (sec-BuLi).
-
-
Propagation:
-
Introduce 5.0 mmol of 2-VBF dropwise. The solution will immediately exhibit a distinct color change (typically deep red/orange), indicating the formation of the stable propagating carbanion.
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot after 15 minutes, quench with methanol, and analyze via Gel Permeation Chromatography (GPC). A monomodal peak confirms living character; any high-MW shoulders indicate premature termination or moisture contamination.
-
-
Termination:
-
After 1 hour, quench the living ends by injecting 1 mL of degassed methanol.
-
-
Isolation:
-
Precipitate the polymer in excess cold methanol, filter, and dry under vacuum at 40 °C overnight.
-
Protocol B: Free Radical Polymerization of 5-Vinylbenzofuran
Objective: Synthesize stable, linear poly(5-VBF) leveraging its styrenic electronic profile.
-
Preparation:
-
Pass 5-VBF through a basic alumina plug to remove storage inhibitors (e.g., TBC).
-
-
Reaction Assembly:
-
In a heavy-walled glass ampoule, combine 5.0 mmol of 5-VBF, 5 mL of anhydrous toluene, and 0.05 mmol of Azobisisobutyronitrile (AIBN).
-
-
Deoxygenation:
-
Perform four rigorous freeze-pump-thaw cycles. Oxygen is a potent radical scavenger and will disproportionately affect the initiation rate of 5-VBF compared to standard styrene. Seal the ampoule under vacuum.
-
-
Polymerization:
-
Submerge the ampoule in a thermostated oil bath at 70 °C for 6 hours.
-
Self-Validation Checkpoint: Monitor the viscosity visually. If the solution remains highly fluid after 2 hours, the AIBN may have degraded, or oxygen was not fully evacuated.
-
-
Isolation:
-
Cool the ampoule, break the seal, and dilute with 2 mL of THF. Precipitate dropwise into rapidly stirring hexanes to isolate the white polymeric powder.
-
Conclusion
The selection of a vinylbenzofuran isomer dictates the entire trajectory of a polymer synthesis workflow. 2-VBF is the monomer of choice for precision architectures (block copolymers) via living anionic or cationic methods, provided rigorous anhydrous conditions are maintained. Conversely, 5-VBF offers robust, scalable utility for researchers seeking to incorporate benzofuran functionalities using standard free-radical or ATRP techniques without the risk of auto-crosslinking. 3-VBF remains a niche monomer, generally avoided due to its sluggish kinetics and poor molecular weight control.
References
-
Anionic polymerization of 4-phenyl-1-buten-3-yne derivatives bearing electron-withdrawing groups (Contains foundational methodologies applicable to the anionic polymerization of this compound). ResearchGate. Available at:[Link]
-
Catalytic hydrogen atom transfer from hydrosilanes to vinylarenes for hydrosilylation and polymerization . National Center for Biotechnology Information (PMC). Available at:[Link]
-
Stereoselective Polymerization of Aromatic Vinyl Polar Monomers . ResearchGate. Available at:[Link]
Structural Elucidation of 2-Vinylbenzofuran Diels-Alder Adducts: A Comparative Characterization Guide
Introduction
2-Vinylbenzofurans are highly versatile dienes in [4+2] cycloadditions, frequently employed to construct 1 such as 1,2,3,4-tetrahydrodibenzofurans[1]. However, the structural elucidation of these Diels-Alder adducts presents significant analytical challenges. Depending on the electronic nature of the dienophile and whether the reaction is under 2, the reaction can yield multiple regioisomers and stereoisomers (endo vs. exo)[2]. Furthermore, 3 can generate functionalized 2-vinylbenzofurans that further complicate the resulting adduct's spectral footprint[3].
This guide provides a comprehensive, objective comparison of the analytical modalities used to unambiguously assign the regiochemistry and stereochemistry of these adducts.
Comparative Analysis of Characterization Modalities
To achieve absolute structural certainty, researchers must deploy a multi-modal analytical strategy. Below is a quantitative and qualitative comparison of the primary techniques used in adduct characterization.
| Analytical Technique | Primary Utility | Stereochemical Resolution | Sample Requirement | Turnaround Time | Limitations |
| 1D/2D NMR | Regiochemistry & relative stereochemistry | High (NOESY / Karplus Eq.) | 5–20 mg (Solution) | Hours | Signal overlap in complex aliphatic regions. |
| X-Ray Crystallography | Absolute configuration | Absolute | Single crystal (>0.1 mm) | Days to Weeks | Requires highly ordered, diffracting crystals. |
| HRMS (ESI-TOF) | Exact mass & molecular formula | None (Stereoblind) | < 1 µg | Minutes | Cannot differentiate regio- or stereoisomers. |
| IR Spectroscopy | Functional group confirmation | Low | 1–5 mg | Minutes | Lacks 3D spatial resolution. |
The Analytical Workflow
Fig 1: Sequential analytical workflow for DA adduct characterization.
Deep Dive: NMR Spectroscopy (The Workhorse)
Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary engine for elucidating this compound adducts. The causality behind its effectiveness lies in the 2 (the Karplus equation)[2].
Self-Validating NMR Protocol for Stereochemical Assignment
Step 1: Sample Preparation and Lock Optimization
-
Action: Dissolve 10–15 mg of the highly purified adduct in 600 µL of a deuterated solvent (e.g., CDCl₃).
-
Causality: High concentration is required to achieve adequate signal-to-noise (S/N) ratios for insensitive ¹³C-based 2D experiments (like HMBC).
-
Validation Check: Ensure a sharp lock signal and perform automated shimming. A 1D ¹H linewidth of <1.0 Hz at half-height confirms optimal magnetic field homogeneity.
Step 2: 1D ¹H and ¹³C Acquisition
-
Action: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
Causality: Establishes baseline purity and identifies diagnostic resonances. In this compound adducts, the bridgehead protons (C1/C4 of the new tetrahydrodibenzofuran core) are highly diagnostic.
-
Validation Check: The integral ratio of the benzofuran aromatic protons to the aliphatic cyclohexene protons must perfectly match the theoretical molecular formula.
Step 3: 2D HSQC and HMBC (Regiochemical Mapping)
-
Action: Run gradient-selected HSQC (1-bond C-H) and HMBC (2- and 3-bond C-H).
-
Causality: Because 2-vinylbenzofurans can react with asymmetric dienophiles to form multiple regioisomers, HMBC correlations from the dienophile protons to the benzofuran quaternary carbons unambiguously lock the regiochemistry.
-
Validation Check: Every protonated carbon in the ¹³C spectrum must have a corresponding cross-peak in the HSQC.
Step 4: 2D NOESY/ROESY (Stereochemical Resolution)
-
Action: Acquire a NOESY spectrum with a mixing time of 300–500 ms.
-
Causality: Differentiates endo and exo isomers. The 4 of the diene map to specific faces of the resulting ring[4]. Through-space interactions (< 5 Å) between the dienophile substituents and the benzofuran core will only appear for the specific stereoisomer.
-
Validation Check: The presence of a strong NOE cross-peak must be corroborated by the corresponding ³
coupling constants extracted from the 1D ¹H spectrum.
Experimental Data Summary: NMR Differentiation
| Adduct Stereoisomer | Diagnostic Proton | Chemical Shift (δ, ppm) | Coupling Constant (³ | Key NOESY Correlation |
| Endo-adduct | Bridgehead H | 4.2 – 4.8 | ~ 4.5 – 5.5 | Strong H(bridge) to H(dienophile) |
| Exo-adduct | Bridgehead H | 3.8 – 4.3 | ~ 0 – 2.0 | Weak/None H(bridge) to H(dienophile) |
Note: In the exo adduct, the dihedral angle approaches 90°, resulting in a near-zero coupling constant. In the endo adduct, the angle is closer to 35°, yielding a ³
X-Ray Crystallography (The Ultimate Arbiter)
When NMR signals are heavily overlapped—a common occurrence in the complex aliphatic multiplets of highly substituted tetrahydrodibenzofurans—X-ray crystallography provides the absolute configuration.
Self-Validating Crystallization Protocol
Step 1: Single Crystal Growth via Vapor Diffusion
-
Action: Dissolve the adduct in a minimum volume of a good solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer vial containing an anti-solvent (e.g., hexanes).
-
Causality: Slow diffusion of the anti-solvent lowers the solubility of the adduct gradually, promoting the nucleation of a single, defect-free crystal rather than amorphous precipitation.
-
Validation Check: Examine the resulting crystal under a polarized light microscope; complete extinction of light upon rotation confirms a single, uniform crystal lattice.
Step 2: Data Collection and Refinement
-
Action: Mount the crystal on a diffractometer equipped with a Mo or Cu Kα source.
-
Causality: The diffraction pattern provides the electron density map, allowing for the direct visualization of the 3D atomic arrangement, definitively proving the endo/exo relationship.
-
Validation Check: The final structural refinement must yield an R1 factor of < 5% and a Goodness-of-Fit (GoF) near 1.0, ensuring the model accurately represents the experimental data.
Reaction Dynamics & Stereocontrol
Understanding the characterization data requires understanding the reaction dynamics. Diels-Alder cycloadditions of 2-vinylbenzofurans are governed by the competition between kinetic and thermodynamic control.
Fig 2: Kinetic vs. thermodynamic control in this compound DA reactions.
The endo adduct forms faster due to secondary orbital interactions (kinetic control), but the exo adduct is often sterically less hindered (thermodynamic control). High temperatures can trigger a retro-Diels-Alder reaction, converting the kinetic endo product into the more stable exo isomer over time[2].
References
- Title: Radical Cation Cycloaddition Reactions of 2-Vinylbenzofurans and 2-Vinylfurans by Photoinduced Electron Transfer Source: ResearchGate URL
- Title: Base-Induced Cyclisation of ortho-Substituted 2-Phenyloxazolines to Give 3-Aminobenzofurans and Related Heterocycles Source: SciSpace URL
- Source: Journal of Chemical Education (umich.edu)
- Title: Stereochemistry of the Diels-Alder Reaction Source: Master Organic Chemistry URL
Sources
Crystallographic Profiling and Structural Elucidation of 2-Vinylbenzofuran Derivatives: A Comparative Methodological Guide
Executive Summary
The 2-vinylbenzofuran scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its antiviral, antioxidant, and antifungal properties. However, extending the conjugated
Structural Dynamics & The Crystallization Challenge
The primary challenge in crystallizing this compound derivatives lies in managing their
When comparing derivatives, we observe two distinct structural classes:
-
Planar Conjugated Hybrids: Such as benzofuran-1,2,3-triazole derivatives, where the entire molecule strives for co-planarity (twist angles < 8°) to maximize orbital overlap [1].
-
Non-Planar Cycloadducts: Such as spiro-heterocycles or radical cation cycloadducts derived from 2-vinylbenzofurans, where
hybridized carbons break the planarity, fundamentally altering the unit cell packing and requiring low-temperature crystallographic techniques to resolve complex stereocenters [2, 3].
Crystallographic Workflow
Crystallographic workflow comparing crystallization methods for this compound derivatives.
Comparative Crystallographic Profiles
To objectively evaluate the structural behavior of these compounds, we compare the single-crystal X-ray diffraction (XRD) data of a highly planar benzofuran-triazole hybrid [1] against a sterically hindered aminobenzothiophene/benzofuran-related spiro-adduct [2].
| Crystallographic Parameter | Planar Benzofuran-Triazole Hybrid [1] | Non-Planar Spiro-Adduct [2] |
| Chemical Formula | ||
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Data Collection Temp (K) | 293 (2) | 173 (2) |
| Unit Cell: a (Å) | 12.0718 (6) | 11.976 (2) |
| Unit Cell: b (Å) | 9.4295 (4) | 12.4118 (15) |
| Unit Cell: c (Å) | 17.9224 (8) | 20.997 (3) |
| 109.045 (5) | 95.825 (6) | |
| Volume (ų) | 1928.45 (16) | 3105.0 (8) |
| Z (Molecules/Unit Cell) | 4 | 8 |
| Final | 0.0548 | 0.0345 |
Data Interpretation:
The planar hybrid packs tightly into a smaller unit cell volume (1928.45 ų) with
Experimental Methodologies & Self-Validating Protocols
As an application scientist, I mandate strict adherence to self-validating protocols to ensure data integrity. Below are the optimized procedures for handling these specific derivatives.
Protocol 1: Synthesis & Crystallization via Slow Evaporation (For Stable Hybrids)
Use this method for highly conjugated, stable this compound derivatives (e.g., hydrazones, triazoles).
-
Reaction Setup: React equimolar equivalents of the functionalized precursor (e.g., triazole-carbohydrazide) and 2-acetylbenzofuran in anhydrous ethanol. Add a catalytic amount of concentrated HCl and reflux for 2 hours.
-
Isolation: Allow the mixture to cool to room temperature (293 K). The crude product will precipitate as an off-white solid. Filter and wash with cold ethanol.
-
Crystallization: Dissolve 50 mg of the crude solid in a minimal volume of boiling ethanol. Cover the vial with perforated Parafilm to allow slow solvent evaporation at 293 K over 4–7 days.
-
Causality: Slow evaporation in a protic solvent facilitates the formation of intermolecular hydrogen bonds, which act as directional anchors, stabilizing the crystal lattice and promoting the growth of large, diffraction-quality monoclinic prisms.
-
Self-Validation Step: Monitor the vial daily under a polarized light microscope. The appearance of birefringence confirms true crystallinity. If amorphous precipitation occurs, immediately heat the vial to redissolve the solid and reduce the evaporation rate by using a smaller perforation.
-
Protocol 2: Low-Temperature XRD Data Collection (For Reactive Adducts)
Use this method for photo-induced cycloadducts or spiro-compounds that exhibit high thermal motion or instability at room temperature.
-
Crystal Mounting: Select a suitable crystal (optimal dimensions ~0.400 × 0.240 × 0.170 mm³) submerged in inert perfluorinated oil to prevent atmospheric degradation. Mount it on a MiTeGen loop.
-
Cryogenic Transfer: Immediately transfer the mounted crystal to a diffractometer equipped with an Oxford Cryosystems low-temperature device set to 140 K – 173 K.
-
Causality: Collecting data at cryogenic temperatures drastically minimizes atomic thermal vibrations (reducing thermal ellipsoids). This is critical for accurately resolving the co-planarity of the benzofuran moiety and determining the absolute configuration of
carbons in cycloadducts.
-
-
Data Collection: Utilize graphite-monochromated Mo
radiation ( Å). Run a preliminary -scan to determine the unit cell.-
Self-Validation Step: Evaluate the internal agreement factor (
) during initial data reduction. If , it indicates potential crystal twinning or insufficient exposure. The system must self-correct by either increasing the frame exposure time or selecting a different crystal before proceeding to the full data collection.
-
-
Refinement: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Ensure the final Goodness-of-Fit (GoF) is approximately 1.05 and .
References
- Title: (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)
- Title: Base-Induced Cyclisation of ortho-Substituted 2-Phenyloxazolines to Give 3-Aminobenzofurans and Related Heterocycles Source: Thieme E-Books & E-Journals URL
- Title: Radical Cation Cycloaddition Reactions of 2-Vinylbenzofurans and 2-Vinylfurans by Photoinduced Electron Transfer Source: ResearchGate URL
Safety Operating Guide
2-Vinylbenzofuran proper disposal procedures
Executive Safety Directive
2-Vinylbenzofuran (CAS: 7522-79-4) is not merely a flammable solvent; it is a reactive vinyl monomer . Unlike standard organic waste, it possesses a latent chemical energy—the vinyl group—that can trigger runaway exothermic polymerization if improperly handled during disposal.
Effective disposal requires a dual-strategy: Stabilization (preventing reaction in the waste container) followed by Segregation (preventing reaction with incompatible waste streams).
Immediate Action Required:
-
Do NOT combine with strong acids, bases, or oxidizers.
-
Do NOT dispose of in the sewer system (Hydrophobic/Toxic).[1]
-
Do NOT leave uninhibited material in long-term waste storage.
Hazard Identification & Technical Justification
To dispose of this chemical safely, you must understand the mechanisms that make it dangerous.
| Hazard Category | Technical Specification | Operational Implication |
| Reactivity | Vinyl Polymerization: The ethenyl group is susceptible to radical polymerization initiated by light, heat, or peroxides. | Waste containers can pressurize or rupture if polymerization occurs. Inhibitors (e.g., TBC) are mandatory. |
| Flammability | Flash Point (Est.): ~60–70°C (High risk of vapor ignition). | Classified as RCRA D001 (Ignitable) . Ground/bond all transfer vessels. |
| Toxicity | Benzofuran Core: Suspected carcinogen; liver/kidney toxicant.[2] | All waste handling requires full PPE (Nitrile gloves, lab coat, splash goggles). |
| Peroxide Formation | Ether Linkage: The benzofuran oxygen can form peroxides over time, acting as polymerization initiators. | Test for peroxides prior to consolidating into bulk waste drums. |
Pre-Disposal Stabilization Protocol
Before this compound enters the waste stream, it must be chemically stabilized. Unstabilized monomers in a waste drum are a "ticking time bomb" for thermal runaway.
Protocol A: Inhibitor Verification
-
Objective: Ensure sufficient levels of radical scavenger (inhibitor) to prevent polymerization during storage.
-
Standard Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone (HQ).
-
Target Concentration: 100–200 ppm.
Step-by-Step:
-
Visual Check: If the liquid has turned cloudy or viscous, polymerization may have already initiated. Do not consolidate. Contact EHS immediately.
-
Inhibitor Test: If the reagent is old (>6 months), use a colorimetric test strip for TBC/HQ.
-
Restabilization: If inhibitor is depleted, add TBC to reach ~100 ppm before transferring to waste.
Disposal Workflows
Scenario 1: Pure Reagent / High Concentration Stock
-
Waste Stream: Non-Halogenated Organic Solvents (High BTU).
-
Container: HDPE or Glass (Amber). Avoid metal if peroxides are suspected.
-
Labeling: "Flammable Liquid," "Toxic," "Contains: this compound."
Scenario 2: Reaction Mixtures (Dilute)
-
Condition: If dissolved in solvents like Ethyl Acetate or DCM.
-
Procedure:
-
Quench any active reagents (e.g., catalysts) separately.
-
Combine with compatible solvent waste.
-
Critical: Ensure the waste container does not contain concentrated acids (initiators).
-
Scenario 3: Spill Cleanup (Solid/Liquid)
-
Absorbent: Use inert absorbents (Vermiculite, Diatomaceous Earth).
-
Warning: Do not use paper towels or sawdust for large spills; these are combustible and can insulate the heat of polymerization.
-
-
Disposal: Scoop into a wide-mouth jar, seal, and label as "Hazardous Waste - Solid Debris (Flammable/Toxic)."
Decision Logic: Disposal Tree
The following diagram illustrates the critical decision-making process for disposing of this compound to ensure safety and compliance.
Figure 1: Operational decision tree for the safe disposal of vinyl monomers.
Regulatory Compliance (US Focus)
-
EPA RCRA Waste Codes:
-
D001 (Ignitable): Flash point <60°C (Likely applies).[3]
-
U-List: While "Benzofuran" (U020) is listed, this compound is a derivative. Best practice dictates treating it as a U-listed equivalent due to toxicity.
-
-
DOT Shipping (Waste):
-
UN Number: UN1993 (Flammable Liquid, n.o.s.) or UN3082 (Environmentally Hazardous Substance).
-
Proper Shipping Name: Waste Flammable Liquid, n.o.s. (this compound).
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 588974, this compound. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[4] Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
Personal protective equipment for handling 2-Vinylbenzofuran
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling reactive intermediates like 2-Vinylbenzofuran, understanding why a safety protocol exists is the ultimate safeguard against operational failure.
This guide provides drug development professionals and synthetic chemists with a self-validating, structurally sound methodology for handling, utilizing, and disposing of this compound.
Mechanistic Hazard Profile
This compound presents a dual-threat profile driven directly by its molecular architecture:
-
The Benzofuran Core : Benzofuran derivatives are highly lipophilic, enabling rapid dermal absorption. They are classified as severe skin and ocular irritants[1]. Because the parent benzofuran structure is a known respiratory irritant and a suspected chronic hazard, exposure pathways must be aggressively mitigated[2].
-
The Vinyl Moiety : The vinylic alkene makes this compound highly susceptible to spontaneous radical polymerization. When exposed to heat, UV light, or acidic catalysts, the monomer can rapidly polymerize, leading to exothermic runaway reactions and dangerous pressure buildup in sealed containers[2].
Quantitative Hazard Metrics
To establish a baseline for our safety protocols, the quantitative and categorical data for this compound are summarized below.
| Parameter | Data / Classification | Operational Causality |
| CAS Number | 7522-79-4 | Essential for exact SDS retrieval and inventory tracking[3]. |
| Molecular Weight | 144.17 g/mol | Low molecular weight correlates with high volatility; mandates fume hood use[3]. |
| Dermal Hazard | Category 2 (Irritant) | Lipophilic structure penetrates standard latex; requires heavy-duty Nitrile or Viton[1]. |
| Ocular Hazard | Category 2A (Irritant) | Vapors cause severe tissue damage; mandates tight-fitting splash goggles[1]. |
| Reactivity | Polymerization Risk | Vinyl group reacts exothermically under heat/acid; requires controlled thermal environments[2]. |
Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen for handling this compound is dictated by the compound's specific penetration and reactivity metrics.
-
Dermal Protection (Viton or Heavy-Duty Nitrile Gloves) : Standard latex gloves are highly permeable to lipophilic organic monomers. You must use Viton or double-gloved heavy-duty nitrile. Causality: The benzofuran core acts as an organic solvent, degrading weak barriers and causing localized contact dermatitis or systemic absorption[4].
-
Ocular Protection (Chemical Splash Goggles) : Safety glasses with side shields are insufficient. Causality: The high vapor pressure of the compound can lead to gas-phase ocular exposure, requiring the tight seal of ANSI Z87.1-rated splash goggles[1].
-
Respiratory & Environmental Protection (Certified Fume Hood) : All handling must occur within a chemical fume hood with a face velocity of >100 fpm. Causality: The compound emits acrid, irritating smoke and fumes upon decomposition or polymerization[2].
Operational Plan: Self-Validating Methodologies
A protocol is only as strong as its built-in verifications. The following step-by-step workflow ensures that each action validates the safety of the next.
Protocol 1: Inert-Atmosphere Transfer of this compound Objective: To transfer the monomer without inducing radical polymerization or exposing the operator to volatile organic hazards.
-
Fume Hood Verification : Tape a small strip of tissue to the bottom of the fume hood sash. (Self-Validation: The inward deflection of the tissue visually confirms positive draft before you open the chemical container).
-
Apparatus Preparation : Flame-dry all glassware under vacuum and purge with high-purity Argon.
-
Reagent Acclimation : Allow the sealed this compound container to reach room temperature within the fume hood. (Causality: Opening a cold container causes atmospheric moisture to condense inside, which can degrade the material and introduce reactive oxygen species).
-
Syringe Transfer : Using a micro-syringe purged with Argon, pierce the septum of the reagent bottle. Slowly withdraw the required volume. (Self-Validation: The resistance of the plunger during withdrawal confirms the integrity of the inert atmospheric seal; a lack of resistance indicates a leak that could introduce atmospheric oxygen and trigger polymerization).
-
Quenching : Rinse the syringe immediately with a non-reactive solvent (e.g., ethyl acetate) into a designated waste container.
Protocol 2: Decontamination and Disposal Objective: Neutralize residual monomer and safely sequester organic waste.
-
Segregation : Place all this compound waste into a designated "Halogen-Free Organic Waste" carboy. (Self-Validation: Check the waste log to confirm no strong acids or oxidizers are present in the carboy, as mixing these with the vinyl monomer will trigger an exothermic polymerization[2]).
-
Surface Decontamination : Wipe down the fume hood surface with soapy water, followed by an ethanol rinse. (Causality: The lipophilic nature of the benzofuran ring makes it insoluble in pure water; a surfactant or organic solvent is required for complete mobilization[4]).
Workflow Visualization
Logical workflow for the safe handling and disposal of this compound.
Emergency Spill Response
In the event of a spill, the primary threat is the rapid volatilization of the monomer, creating an inhalation hazard and a highly flammable vapor cloud[2].
-
Evacuation & Isolation : Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area and allow the HVAC system to clear the initial vapor burst.
-
Containment : Cover the spill with an inert absorbent such as dry sand or vermiculite. Crucial Note: Never use combustible materials like sawdust, as the heat of potential polymerization can ignite them[2].
-
Neutralization : Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container.
References
1.[3] 7522-79-4 | this compound, ChemScene. Available at: 3 2.[4] Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis, MDPI. Available at: 4 3.[2] Benzofuran SDS, 271-89-6 Safety Data Sheets, ECHEMI. Available at: 2 4.[1] Download SDS: 2,3-dihydro-1-benzofuran-3-ylmethanol, AK Scientific, Inc. Available at:1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
